1-Octanol
Description
Octan-1-ol is an octanol carrying the hydroxy group at position 1. It has a role as a plant metabolite, an antifungal agent, a kairomone, a fuel additive and a bacterial metabolite. It is an octanol and a primary alcohol.
Caprylic alcohol has been used in trials studying the treatment of Essential Tremor.
1-Octanol has been reported in Senegalia berlandieri, Alpinia latilabris, and other organisms with data available.
OCTANOL is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
octan-1-ol is a metabolite found in or produced by Saccharomyces cerevisiae.
A colorless, slightly viscous liquid used as a defoaming or wetting agent. It is also used as a solvent for protective coatings, waxes, and oils, and as a raw material for plasticizers. (From McGraw-Hill Dictionary of Scientific and Technical Terms, 5th ed)
Structure
3D Structure
Properties
IUPAC Name |
octan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPLFHHGFOOTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O, Array | |
| Record name | OCTANOL | |
| Source | CAMEO Chemicals | |
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| Record name | 1-OCTANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7021940 | |
| Record name | 1-Octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Octanol appears as a clear colorless liquid with a penetrating aromatic odor. Insoluble in water and floats on water. Vapors heavier than air. Vapors may irritate the eyes, nose, and respiratory system., Liquid, Colorless liquid with a rose-like or lemon-like odor; [AIHA], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/sharp fatty-citrus odour | |
| Record name | OCTANOL | |
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| Record name | 1-Octanol | |
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| Record name | 1-Octanol | |
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| Record name | Octanol | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | 1-OCTANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | 1-Octanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
383 °F at 760 mmHg (USCG, 1999), 194.7 °C, 194.00 to 196.00 °C. @ 760.00 mm Hg, 194-195 °C | |
| Record name | OCTANOL | |
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| Record name | 1-OCTANOL | |
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| Record name | Octanol | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
178 °F (USCG, 1999), 81.1 °C, 178 °F (81 °C) (Closed cup), 81 °C c.c. | |
| Record name | OCTANOL | |
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| Record name | 1-Octanol | |
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| Record name | 1-OCTANOL | |
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| Record name | 1-OCTANOL | |
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Solubility |
In water, 540 mg/L at 25 °C, Miscible in ethanol, ether; soluble in carbon tetrachloride, Miscible with chloroform, mineral oil; immiscible with glycerol, SOL IN PROPYLENE GLYCOL., 0.54 mg/mL, Solubility in water, mg/l at 20 °C: 0.30 (very poor), soluble in most fixed oils, propylene glycol; insoluble in glycerin, 1 ml in 5 ml 50% alcohol (in ethanol) | |
| Record name | 1-OCTANOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/700 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Octanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001183 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-OCTANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | 1-Octanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/268/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.829 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8262 g/cu cm at 25 °C, Relative density (water = 1): 0.83, 0.822-0.830 | |
| Record name | OCTANOL | |
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| Record name | 1-OCTANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1030 | |
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| Record name | 1-Octanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/268/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
4.5 (AIR= 1), Relative vapor density (air = 1): 4.5 | |
| Record name | 1-OCTANOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/700 | |
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| Record name | 1-OCTANOL | |
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Vapor Pressure |
0.07 [mmHg], Vapor pressure, Pa at 20 °C: 8.7 | |
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Color/Form |
Colorless liquid | |
CAS No. |
111-87-5, 68603-15-6, 67700-96-3, 220713-26-8 | |
| Record name | OCTANOL | |
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| Record name | 1-Octanol | |
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| Record name | 1-octanol | |
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| Record name | 1-Octanol | |
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| Record name | Octan-1-ol | |
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| Record name | Alcohols, C8-18 and C18-unsatd. | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1-Octanol | |
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Melting Point |
5 °F (USCG, 1999), -14.7 °C, -15.5 °C | |
| Record name | OCTANOL | |
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| Record name | Octanol | |
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Foundational & Exploratory
Physicochemical Properties of 1-Octanol: A Technical Guide for Researchers and Drug Development Professionals
Introduction: 1-Octanol (CH₃(CH₂)₇OH) is a straight-chain fatty alcohol that serves as a critical compound in various scientific and industrial applications. For researchers, particularly in the fields of chemistry, materials science, and drug development, a thorough understanding of its physicochemical properties is paramount. Its significance is especially pronounced in pharmacology, where it is the standard solvent for determining the octanol-water partition coefficient (log P), a key indicator of a drug's lipophilicity and its subsequent absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and structured data for ease of reference.
Core Physicochemical Data
A summary of the essential physicochemical properties of this compound is presented below. These values are critical for modeling its behavior in various systems and for its application as a solvent and chemical intermediate.
| Property | Value | Conditions |
| Molecular Formula | C₈H₁₈O | - |
| Molar Mass | 130.23 g/mol | - |
| Density | 0.827 g/mL | at 25 °C[1][2] |
| Boiling Point | 195 - 196 °C | at 760 mmHg[1][2][3] |
| Melting Point | -16 to -15 °C | - |
| Flash Point | 81 °C (closed cup) | - |
| Vapor Pressure | 0.14 mmHg | at 25 °C |
| Surface Tension | ~27.5 mN/m | at 20-25 °C |
| Viscosity (Kinematic) | ~7.36 cSt (mm²/s) | at 20 °C |
| Water Solubility | 0.30 - 0.54 g/L | at 20-25 °C |
| log P (Kow) | 3.00 | - |
| Refractive Index | 1.429 | at 20 °C (Sodium D-line) |
| pKa | ~15.3 | Predicted |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized and validated experimental methodologies. Below are detailed protocols for key parameters, referencing established guidelines from organizations such as the OECD and ASTM.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a liquid compound like this compound.
Density Determination (Based on OECD 109)
This protocol outlines the determination of density using a pycnometer, a standard method for liquids.
-
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it).
-
Analytical balance (accurate to ±0.1 mg).
-
Constant temperature bath (controlled to ±0.1 °C).
-
Thermometer.
-
-
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty, dry pycnometer (m₀).
-
Fill the pycnometer with this compound, ensuring no air bubbles are present.
-
Place the pycnometer in the constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Carefully adjust the liquid level to the mark on the capillary, removing any excess.
-
Dry the outside of the pycnometer and weigh it (m₁).
-
Empty and clean the pycnometer. Fill it with distilled water and repeat steps 4-6 to get the weight of the pycnometer filled with water (m₂).
-
The density of water (ρ_water) at the test temperature is obtained from standard tables.
-
-
Calculation: The density of this compound (ρ_octanol) is calculated using the formula: ρ_octanol = ((m₁ - m₀) / (m₂ - m₀)) * ρ_water
Boiling Point Determination (Based on ASTM D1120)
This method determines the equilibrium boiling point of a liquid at atmospheric pressure.
-
Apparatus:
-
100-mL round-bottom flask with a short neck.
-
Water-cooled reflux condenser.
-
Calibrated thermometer or thermocouple.
-
Heating mantle.
-
Boiling chips.
-
-
Procedure:
-
Place 60 mL of this compound and a few boiling chips into the round-bottom flask.
-
Assemble the apparatus, with the flask in the heating mantle and the condenser attached vertically.
-
Position the thermometer so that the bulb is immersed in the liquid, centered, and approximately 6.5 mm from the bottom of the flask.
-
Apply heat to the flask to bring the liquid to a boil.
-
Adjust the heating rate so that the liquid boils steadily and there is a continuous reflux of condensate from the condenser.
-
Allow the system to reach equilibrium, indicated by a stable temperature reading for at least two minutes.
-
Record the stable temperature as the equilibrium boiling point.
-
Correct the observed boiling point for any deviation from standard atmospheric pressure (760 mmHg).
-
Water Solubility (Based on OECD 105 - Flask Method)
The flask method is suitable for substances with a solubility greater than 10⁻² g/L.
-
Apparatus:
-
Flasks with stoppers.
-
Constant temperature shaker or magnetic stirrer.
-
Centrifuge (if necessary).
-
Analytical method for quantifying this compound (e.g., Gas Chromatography).
-
-
Procedure:
-
An excess amount of this compound is added to a known volume of distilled water in a flask.
-
The flask is tightly stoppered and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
After agitation, the mixture is allowed to stand to let the phases separate. If an emulsion forms, centrifugation is used to separate the aqueous phase.
-
A sample of the aqueous phase is carefully removed, ensuring no undissolved this compound is included.
-
The concentration of this compound in the aqueous sample is determined using a suitable analytical method.
-
The experiment is repeated to ensure the results are consistent and equilibrium has been reached.
-
Octanol-Water Partition Coefficient (log P) (Based on OECD 107 - Shake-Flask Method)
The shake-flask method is the classical and most direct method for determining the log P value.
-
Principle: The partition coefficient (P) is the ratio of the equilibrium concentration of a substance in a two-phase system of n-octanol and water. Log P is a measure of lipophilicity.
-
Apparatus:
-
Separatory funnels or centrifuge tubes with stoppers.
-
Mechanical shaker.
-
Centrifuge.
-
Analytical instrument to determine the concentration of the analyte (e.g., UV-Vis spectrophotometer, HPLC).
-
-
Procedure:
-
Pre-saturate the n-octanol with water and the water with n-octanol.
-
Prepare a stock solution of the test substance in either n-octanol or water.
-
Add known volumes of the pre-saturated n-octanol and water to a separatory funnel.
-
Add a small amount of the stock solution of the test substance. The initial concentration should not exceed 0.01 mol/L.
-
Shake the funnel for a sufficient time to reach equilibrium (e.g., 5-15 minutes).
-
After shaking, separate the two phases by centrifugation to avoid emulsions.
-
Determine the concentration of the test substance in both the n-octanol and water phases using a suitable analytical method.
-
-
Calculation: P = [Concentration in Octanol] / [Concentration in Water] log P = log₁₀(P)
Viscosity Measurement (Based on ASTM D445)
This method determines the kinematic viscosity of transparent and opaque liquids by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
-
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type).
-
Constant temperature bath (controlled to ±0.02 °C).
-
Timer (accurate to 0.1 s).
-
-
Procedure:
-
Select a viscometer where the flow time will be at least 200 seconds.
-
Charge the viscometer with the this compound sample.
-
Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.
-
Using suction, draw the liquid up into the upper bulb of the viscometer.
-
Release the suction and measure the time it takes for the liquid meniscus to pass between the two calibration marks.
-
Repeat the measurement at least twice. The flow times should agree within the specified tolerance.
-
-
Calculation: Kinematic Viscosity (ν) = C * t Where:
-
C is the calibration constant of the viscometer (in mm²/s²).
-
t is the average flow time (in s).
Dynamic viscosity (η) can be calculated if the density (ρ) is known: η = ν * ρ
-
References
Synthesis of 1-Octanol via the Ziegler Process: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the Ziegler process for the synthesis of 1-octanol, a crucial fatty alcohol with wide applications in the chemical industry. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed insights into the reaction mechanism, experimental protocols, and process variables.
Introduction to the Ziegler Process
The Ziegler process, also known as the Ziegler-Alfol synthesis, is a cornerstone of industrial organic chemistry for the production of linear primary alcohols with an even number of carbon atoms.[1] Developed by Karl Ziegler, this method utilizes an organoaluminum compound to oligomerize ethylene, followed by oxidation and hydrolysis to yield the desired fatty alcohols.[1] The process is renowned for its ability to produce high-purity linear alcohols, which are valuable intermediates in the manufacturing of detergents, plasticizers, and other specialty chemicals. While the broader Ziegler-Natta catalysis is famous for stereospecific polymerization of olefins, the Ziegler alcohol synthesis is a specific application focused on controlled chain growth and termination to produce alcohols.[2][3][4]
The Core Chemistry: Reaction Mechanism
The synthesis of this compound via the Ziegler process is a multi-step procedure that begins with the formation of triethylaluminum, the key organoaluminum initiator. The subsequent steps involve controlled ethylene oligomerization, oxidation, and hydrolysis.
Step 1: Formation of Triethylaluminum
Triethylaluminum (Al(C₂H₅)₃) is typically produced in-situ or in a separate process by reacting aluminum powder, hydrogen, and ethylene. A significant portion of the triethylaluminum produced is recycled in the industrial process to improve yield and efficiency.
Step 2: Ethylene Oligomerization (Growth Reaction)
This is the chain growth phase where ethylene monomers are sequentially inserted into the aluminum-carbon bonds of the triethylaluminum. This reaction proceeds at elevated temperatures and pressures. The length of the resulting alkyl chains is dependent on the reaction conditions, particularly the ratio of ethylene to triethylaluminum and the reaction time. To produce this compound, the goal is to add three ethylene units to each ethyl group on the aluminum center.
Step 3: Oxidation
The trialkylaluminum compound is then oxidized with dry air to form the corresponding aluminum alkoxides. This step must be carefully controlled to prevent side reactions.
Step 4: Hydrolysis
The final step involves the hydrolysis of the aluminum alkoxides with water to yield the desired fatty alcohols and aluminum hydroxide as a byproduct. The aluminum hydroxide can be recovered and converted to valuable alumina.
The overall chemical transformation can be summarized by the following equations:
-
Formation of Triethylaluminum: 2 Al + 3 H₂ + 6 C₂H₄ → 2 Al(C₂H₅)₃
-
Ethylene Oligomerization: Al(C₂H₅)₃ + 3n C₂H₄ → Al((CH₂CH₂)ₙC₂H₅)₃
-
Oxidation: Al((CH₂CH₂)ₙC₂H₅)₃ + 1.5 O₂ → Al(O(CH₂CH₂)ₙC₂H₅)₃
-
Hydrolysis: Al(O(CH₂CH₂)ₙC₂H₅)₃ + 3 H₂O → 3 HO(CH₂CH₂)ₙC₂H₅ + Al(OH)₃
For the synthesis of this compound, 'n' in the above equations would ideally be 3.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound via the Ziegler process are often proprietary. However, based on the available literature, a general laboratory-scale protocol can be outlined.
Materials and Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and gas inlets.
-
Schlenk line or glovebox for handling air-sensitive reagents.
-
Triethylaluminum (or precursors for in-situ generation: aluminum powder, ethylene, hydrogen).
-
High-purity ethylene.
-
Dry air or oxygen source.
-
Anhydrous solvent (e.g., paraffin hydrocarbon).
-
Deionized water.
-
Apparatus for distillation and product purification.
Procedure:
-
Catalyst Preparation and Reactor Setup: The reactor is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen). If not using pre-made triethylaluminum, the initial charge of aluminum powder and solvent is introduced.
-
Triethylaluminum Synthesis (if necessary): The reactor is pressurized with hydrogen and ethylene, and the temperature is raised to initiate the formation of triethylaluminum. This step is typically carried out at temperatures around 132°C and high pressure (e.g., 100 atm).
-
Ethylene Oligomerization: Once the triethylaluminum is formed or introduced, the reactor temperature is adjusted to the desired range for chain growth (typically 60-120°C). Ethylene is then fed into the reactor at a controlled rate and pressure. The reaction is allowed to proceed for a predetermined time to achieve the desired chain length.
-
Oxidation: After the oligomerization is complete, the excess ethylene is vented. Dry air is then carefully introduced into the reactor to oxidize the trialkylaluminum to aluminum alkoxides. This is an exothermic reaction and requires careful temperature control.
-
Hydrolysis: The aluminum alkoxides are then hydrolyzed by the slow addition of water. This step is also exothermic.
-
Product Isolation and Purification: The organic layer containing the this compound is separated from the aqueous layer containing aluminum hydroxide. The crude this compound is then purified by distillation to separate it from other chain-length alcohols and any remaining solvent.
Data Presentation: Reaction Parameters and Yields
The yield and selectivity of this compound are highly dependent on the reaction conditions. The following table summarizes the key parameters and their typical ranges, although optimal conditions are often proprietary and determined empirically.
| Parameter | Typical Range | Effect on the Process |
| Temperature | 60 - 150 °C | Influences the rate of ethylene insertion and the molecular weight distribution of the alcohols. Higher temperatures can lead to the formation of α-olefins as byproducts. |
| Pressure | 20 - 120 bar | Affects the concentration of ethylene in the reaction mixture and thus the rate of oligomerization. |
| Ethylene Feed Rate | Variable | Controls the chain growth and the final molecular weight of the alcohols. |
| Catalyst Concentration | Variable | Affects the reaction rate. |
| Reaction Time | Variable | Determines the extent of ethylene oligomerization and the average chain length of the alkyl groups. |
A modified version of the Ziegler process, known as the EPAL process, is designed to produce alcohols with a narrow molecular weight distribution.
Visualizations: Process Flow and Reaction Pathway
To better illustrate the logical relationships within the Ziegler process for this compound synthesis, the following diagrams are provided in the DOT language.
Caption: Experimental workflow for the synthesis of this compound via the Ziegler process.
Caption: Simplified signaling pathway of the Ziegler process for this compound synthesis.
Conclusion
The Ziegler process remains a vital industrial method for the synthesis of linear primary alcohols like this compound. Its efficiency and selectivity make it a preferred route over other methods. Understanding the intricate details of the reaction mechanism and the influence of various process parameters is crucial for optimizing the production of this compound for its diverse applications. This guide provides a foundational understanding for researchers and professionals seeking to work with or improve upon this important chemical synthesis.
References
An In-depth Technical Guide to the Natural Sources and Occurrence of 1-Octanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, occurrence, biosynthesis, and experimental analysis of 1-octanol. This information is critical for researchers in various fields, including flavor and fragrance chemistry, biofuel development, and pharmacology, where this compound is investigated for its potential therapeutic properties.
Natural Occurrence of this compound
This compound is a straight-chain fatty alcohol that is widely distributed in the natural world, contributing to the aroma and flavor profiles of many plants, fruits, and fermented beverages. It also plays a role in chemical communication between organisms.
1.1. In Plants and Essential Oils
This compound is a common volatile organic compound found in a variety of plants and their essential oils. It is often present as a minor constituent, contributing to the overall scent profile. For instance, it is a known component of citrus essential oils, though typically at concentrations of less than 1%.[1] In some cases, it can be found in higher concentrations and plays a more significant role in the characteristic aroma.
1.2. In Fruits and Beverages
The presence of this compound has been reported in numerous fruits, where it contributes to their complex aromas. For example, it has been identified as a volatile compound in raspberries (Rubus idaeus).[2][3][4][5] It is also found in various fermented beverages, where it is a byproduct of microbial metabolism.
1.3. In Microorganisms
Certain microorganisms are capable of producing this compound. Notably, engineered strains of Escherichia coli and Saccharomyces cerevisiae have been developed to produce this compound as a potential biofuel.
1.4. As an Insect Pheromone
This compound serves as a semiochemical in the animal kingdom. For example, it has been identified as a component of the sex pheromone of the tomato bug, Nesidiocoris tenuis.
Quantitative Data on this compound Occurrence
The concentration of this compound in natural sources can vary significantly depending on the species, cultivar, environmental conditions, and extraction method. The following table summarizes available quantitative data.
| Natural Source | Part/Matrix | Concentration | Reference(s) |
| Raspberry (Rubus idaeus) | Fruit | 0.005–0.05 mg/kg | |
| Citrus Essential Oils | Peel | < 0.1% - 1% | |
| Nesidiocoris tenuis Pheromone | Volatile Blend | 1:1 ratio with octyl hexanoate | |
| Engineered S. cerevisiae | Fermentation Broth | up to 49.5 mg/L |
Biosynthesis of this compound
The biosynthesis of this compound in nature typically proceeds through the fatty acid synthesis pathway, followed by reduction steps. In engineered microorganisms, specific pathways have been designed to optimize production.
3.1. Biosynthesis in Engineered Saccharomyces cerevisiae
A common strategy for producing this compound in yeast involves the engineering of the fatty acid synthase (FAS) complex to produce octanoyl-CoA. This is then converted to this compound through a series of enzymatic steps.
3.2. General Fatty Acid Reduction Pathway in Plants
In plants, this compound is synthesized from fatty acid precursors. The general pathway involves the reduction of an eight-carbon fatty acyl chain.
Experimental Protocols for Extraction and Analysis
The extraction and quantification of this compound from natural sources typically involve techniques such as headspace gas chromatography-mass spectrometry (GC-MS), solvent extraction, and steam distillation.
4.1. Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile compounds like this compound in various matrices, including plant tissues, fruits, and beverages.
Protocol Outline:
-
Sample Preparation: A known amount of the homogenized sample (e.g., fruit puree, essential oil) is placed in a headspace vial. An internal standard may be added for quantification.
-
Incubation: The vial is sealed and incubated at a specific temperature for a set time to allow volatile compounds to partition into the headspace.
-
Injection: A sample of the headspace gas is automatically injected into the GC-MS system.
-
GC Separation: The volatile compounds are separated on a capillary column based on their boiling points and polarity.
-
MS Detection and Quantification: The separated compounds are detected by a mass spectrometer, and this compound is identified based on its mass spectrum and retention time. Quantification is performed by comparing the peak area of this compound to that of the internal standard.
4.2. Solvent Extraction
Solvent extraction is a common method for obtaining this compound from solid plant materials.
Protocol Outline:
-
Sample Preparation: The plant material (e.g., lavender flowers) is dried and ground to a fine powder.
-
Extraction: The powdered material is mixed with a suitable solvent (e.g., ethanol, hexane) and agitated for a specific period.
-
Filtration: The mixture is filtered to separate the solid plant material from the solvent containing the extracted compounds.
-
Solvent Removal: The solvent is removed from the filtrate, typically using a rotary evaporator, to yield the crude extract containing this compound.
-
Analysis: The extract is then analyzed by GC-MS for the quantification of this compound.
4.3. Steam Distillation
Steam distillation is a traditional and widely used method for extracting essential oils, which often contain this compound, from aromatic plants.
Protocol Outline:
-
Sample Preparation: Fresh or dried plant material is placed in a distillation apparatus.
-
Distillation: Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize.
-
Condensation: The steam and volatile compound mixture is cooled in a condenser, returning it to a liquid state.
-
Separation: The essential oil, which is immiscible with water, separates from the hydrosol (aqueous phase) and is collected.
-
Analysis: The collected essential oil is analyzed by GC-MS to determine the concentration of this compound.
References
- 1. Volatile Compounds in Citrus Essential Oils: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of volatiles in various raspberry fruits by HS/SPME/GC/MS techniques | International Society for Horticultural Science [ishs.org]
Thermodynamic Properties of 1-Octanol: A Technical Guide for Molecular Simulations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of 1-octanol, a crucial solvent in pharmaceutical and chemical research, particularly for its role as a surrogate for biological membranes in partition coefficient studies. This document is intended to be a core resource for professionals engaged in molecular simulations, offering curated experimental data, detailed methodologies for its measurement, and a comparative analysis of common force fields used to model this versatile alcohol.
Experimental Thermodynamic Properties of this compound
Accurate molecular simulations rely on robust experimental data for validation. The following tables summarize key thermodynamic properties of this compound as a function of temperature, compiled from critically evaluated data.
Table 1: Density of Liquid this compound
| Temperature (K) | Density (g/cm³) |
| 288.15 | 0.828 |
| 293.15 | 0.825 |
| 298.15 | 0.822 |
| 303.15 | 0.818 |
| 308.15 | 0.814 |
Data sourced from the NIST Web Thermo Tables (WTT).[1]
Table 2: Vapor Pressure of this compound
| Temperature (K) | Vapor Pressure (kPa) |
| 352.1 | 1.33 |
| 368.5 | 3.99 |
| 386.4 | 10.1 |
| 400.0 | 20.3 |
| 468.5 | 101.3 |
Data sourced from the NIST Chemistry WebBook.[2][3]
Table 3: Enthalpy of Vaporization of this compound
| Temperature (K) | Enthalpy of Vaporization (kJ/mol) |
| 298.15 | 71.0 |
| 303.0 | 69.6 |
| 318.0 | 68.7 |
| 343.0 | 67.3 |
| 358.0 | 67.5 |
Data sourced from the NIST Chemistry WebBook.[2][4]
Table 4: Surface Tension of this compound
| Temperature (K) | Surface Tension (N/m) |
| 293.15 | 0.0275 |
| 298.15 | 0.0271 |
| 303.15 | 0.0267 |
| 308.15 | 0.0263 |
| 313.15 | 0.0259 |
Data sourced from various chemical handbooks and databases.
Experimental Protocols
The following sections detail the methodologies used to obtain the experimental data presented above. Understanding these protocols is essential for appreciating the accuracy and limitations of the data used to validate molecular simulations.
Density Measurement: Oscillating U-Tube Densitometry
The density of liquid this compound is typically measured using an oscillating U-tube densitometer.
Methodology:
-
Calibration: The instrument is first calibrated using two standards of known density, typically dry air and ultrapure water.
-
Sample Injection: A small, bubble-free sample of this compound is injected into the thermostated glass U-tube.
-
Oscillation: The U-tube is electromagnetically excited to oscillate at its natural frequency.
-
Frequency Measurement: The instrument precisely measures the oscillation period, which is directly related to the mass, and therefore the density, of the sample in the tube.
-
Temperature Control: The temperature of the U-tube is precisely controlled using a Peltier element to obtain density measurements at various temperatures.
Vapor Pressure Measurement: Static Method
The static method is a direct and accurate way to determine the vapor pressure of a liquid at a given temperature.
Methodology:
-
Sample Degassing: A sample of this compound is placed in a thermostated vessel and thoroughly degassed to remove any dissolved gases. This is typically achieved by several freeze-pump-thaw cycles.
-
Temperature Equilibration: The degassed sample is brought to the desired temperature in a constant-temperature bath.
-
Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured directly using a pressure transducer.
-
Data Collection: The vapor pressure is recorded at a series of stabilized temperatures.
Enthalpy of Vaporization: Calorimetry
The enthalpy of vaporization can be determined directly by calorimetry or indirectly from the temperature dependence of vapor pressure using the Clausius-Clapeyron equation. The direct calorimetric method is described here.
Methodology:
-
Calorimeter Setup: A known mass of this compound is placed in a vaporization cell within a calorimeter.
-
Vaporization: A controlled amount of electrical energy is supplied to a heater to vaporize a portion of the sample at constant temperature and pressure.
-
Mass Determination: The amount of vaporized sample is determined by weighing the cell before and after the experiment or by condensing the vapor and weighing it.
-
Enthalpy Calculation: The enthalpy of vaporization is calculated from the electrical energy supplied and the mass of the vaporized substance.
Surface Tension Measurement: Pendant Drop Method
The pendant drop method is an optical technique used to determine the surface tension of a liquid.
Methodology:
-
Droplet Formation: A drop of this compound is formed at the tip of a needle.
-
Image Acquisition: A high-resolution camera captures the profile of the pendant drop.
-
Shape Analysis: The shape of the drop is determined by the balance between surface tension and gravity.
-
Young-Laplace Equation Fitting: The profile of the drop is fitted to the Young-Laplace equation to determine the surface tension.
Force Field Parameters for this compound Simulations
The choice of force field is critical for the accuracy of molecular dynamics simulations. This section provides a comparative overview of the non-bonded parameters for this compound from three commonly used force fields: OPLS-AA, CHARMM (CGenFF), and GROMOS.
Table 5: Comparative Non-Bonded Parameters for this compound
| Force Field | Atom Type | Charge (e) | σ (nm) | ε (kJ/mol) |
| OPLS-AA | ||||
| opls_157 (HO) | 0.683 | 0.00000 | 0.00000 | |
| opls_154 (OH) | -0.155 | 0.31200 | 0.71128 | |
| opls_135 (CH2) | 0.000 | 0.35000 | 0.27614 | |
| opls_135 (CH2) | 0.000 | 0.35000 | 0.27614 | |
| opls_135 (CH2) | 0.000 | 0.35000 | 0.27614 | |
| opls_135 (CH2) | 0.000 | 0.35000 | 0.27614 | |
| opls_135 (CH2) | 0.000 | 0.35000 | 0.27614 | |
| opls_135 (CH2) | 0.000 | 0.35000 | 0.27614 | |
| opls_136 (CH3) | 0.000 | 0.35000 | 0.27614 | |
| CHARMM (CGenFF) | ||||
| OG311 (O) | -0.648 | 0.30290 | 0.63597 | |
| HGA3 (H) | 0.428 | 0.04000 | 0.19246 | |
| CG331 (CH2) | 0.090 | 0.35330 | 0.29288 | |
| CG331 (CH2) | 0.010 | 0.35330 | 0.29288 | |
| CG331 (CH2) | 0.000 | 0.35330 | 0.29288 | |
| CG331 (CH2) | 0.000 | 0.35330 | 0.29288 | |
| CG331 (CH2) | 0.000 | 0.35330 | 0.29288 | |
| CG331 (CH2) | 0.000 | 0.35330 | 0.29288 | |
| CG331 (CH2) | 0.000 | 0.35330 | 0.29288 | |
| CG331 (CH3) | -0.090 | 0.35330 | 0.29288 | |
| GROMOS 54A7 | ||||
| OA (O) | -0.547 | 0.32370 | 0.63597 | |
| H (H) | 0.397 | 0.00000 | 0.00000 | |
| CH2 | 0.000 | 0.39570 | 0.33472 | |
| CH2 | 0.000 | 0.39570 | 0.33472 | |
| CH2 | 0.000 | 0.39570 | 0.33472 | |
| CH2 | 0.000 | 0.39570 | 0.33472 | |
| CH2 | 0.000 | 0.39570 | 0.33472 | |
| CH2 | 0.000 | 0.39570 | 0.33472 | |
| CH2 | 0.000 | 0.39570 | 0.33472 | |
| CH3 | 0.000 | 0.39570 | 0.45773 |
Note: For GROMOS, a united-atom representation is used for CH2 and CH3 groups. The parameters provided are for the united atoms. For CHARMM, the terminal CH3 and adjacent CH2 groups have different partial charges due to the parameterization scheme.
Conclusion
This technical guide provides a consolidated resource for researchers utilizing this compound in molecular simulations. The tabulated experimental data serves as a critical benchmark for the validation of simulation models. The detailed experimental protocols offer insight into the origin and precision of these benchmarks. Finally, the comparative analysis of force field parameters highlights the importance of careful parameter selection for achieving accurate and predictive simulation results. It is anticipated that this guide will facilitate more robust and reliable molecular modeling studies in the fields of chemistry, materials science, and drug development.
References
An In-depth Technical Guide to the Phase Behavior of 1-Octanol with Water and Lipids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase behavior of 1-octanol in conjunction with water and various lipid species. Understanding these interactions is critical for drug development, as this compound/water partitioning is a key indicator of a drug's lipophilicity and its ability to cross cell membranes. This document details the thermodynamic principles, experimental methodologies for characterization, and the biological implications of this ternary system.
Introduction: The Significance of this compound in Lipid Research
This compound serves as a crucial surrogate for biological membranes in pharmaceutical and environmental sciences.[1][2] Its amphiphilic nature, possessing both a polar hydroxyl head and a nonpolar alkyl tail, allows it to mimic the lipid bilayer environment. The partitioning of a compound between this compound and water, quantified by the partition coefficient (Kow or Log P), is a widely accepted measure of its lipophilicity.[1] This value is instrumental in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Quantitative Analysis of Phase Behavior
The interactions between this compound, water, and lipids can be complex, leading to the formation of various phases, including micelles, emulsions, and liquid-ordered or -disordered states within lipid bilayers. The following tables summarize key quantitative data gathered from experimental studies.
Table 1: Octanol-Water Partition Coefficients (Log P) of Key Lipids
| Lipid | Log P (at 298 K) | Reference |
| Cholesterol | 3.7 | [3][4] |
| Phosphatidylcholines (general) | Varies with acyl chain length |
Table 2: Effect of this compound on the Main Phase Transition Temperature (Tm) of Phospholipids
| Phospholipid | This compound Concentration (mol%) | Change in Tm (°C) | Experimental Method | Reference |
| DMPC | Not specified | Lowers Tm and broadens transition | DSC and FTIR | |
| dDSPC | 7 | Lowers Tm and broadens transition | DSC and FTIR | |
| DPPC | Not specified | Lowers Tm | DSC |
DMPC: Dimyristoylphosphatidylcholine; dDSPC: Deuterated distearoylphosphatidylcholine; DPPC: Dipalmitoylphosphatidylcholine; DSC: Differential Scanning Calorimetry; FTIR: Fourier-Transform Infrared Spectroscopy.
Experimental Protocols for Characterizing Phase Behavior
Accurate determination of the phase behavior of this compound/water/lipid systems requires robust experimental methodologies. The following sections detail the protocols for key techniques.
Shake-Flask Method for Determining Octanol-Water Partition Coefficient (Kow)
This is the traditional and most widely recognized method for determining the Kow of a substance.
Protocol:
-
Preparation of Solvents: Both this compound and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.
-
Test Substance Preparation: A stock solution of the lipid of interest is prepared in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A known volume of the stock solution is added to a mixture of the mutually saturated this compound and water in a centrifuge tube. The tube is then agitated to facilitate the partitioning of the solute between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure a clear separation of the octanol and water phases.
-
Concentration Analysis: The concentration of the lipid in each phase is determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).
-
Calculation of Kow: The partition coefficient is calculated as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase.
Experimental Workflow for Shake-Flask Method
Ternary Phase Diagram Construction
Ternary phase diagrams are graphical representations of the phase behavior of three-component systems at a constant temperature and pressure.
Protocol:
-
Component Preparation: Prepare stock solutions of the lipid in this compound and various concentrations of this compound in water.
-
Titration: A known amount of the lipid/octanol solution is titrated with the aqueous octanol solution.
-
Observation: After each addition of the aqueous phase, the system is allowed to equilibrate, and the phase behavior is observed visually or with the aid of a microscope. The points of phase transition (e.g., from a single phase to a two-phase system) are recorded.
-
Plotting: The compositions at which phase transitions occur are plotted on a triangular diagram to construct the phase boundaries.
Logical Flow for Ternary Phase Diagram Construction
References
- 1. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Calculation of the water-octanol partition coefficient of cholesterol for SPC, TIP3P, and TIP4P water - PubMed [pubmed.ncbi.nlm.nih.gov]
Microbial Pathways for 1-Octanol Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core microbial production pathways for 1-octanol, a valuable chemical intermediate and potential biofuel. The document outlines the key metabolic routes engineered in microorganisms, presents a comparative analysis of production metrics, provides detailed experimental methodologies, and visualizes the intricate biological processes involved.
Introduction
This compound is a linear fatty alcohol with significant applications in the fragrance, flavor, and pharmaceutical industries. It also holds promise as a "drop-in" biofuel due to its high energy density and compatibility with existing diesel engines.[1][2] Microbial production of this compound offers a sustainable alternative to traditional chemical synthesis, which relies on petrochemical feedstocks. Metabolic engineering efforts have primarily focused on harnessing the cellular machinery of model organisms like Escherichia coli and Saccharomyces cerevisiae to convert renewable feedstocks into this compound.[3][4]
This guide delves into the two principal biosynthetic pathways that have been successfully engineered for this compound production: the fatty acid synthesis (FAS)-based pathway and the reverse β-oxidation (rBOX) pathway.
Microbial Production Pathways for this compound
Fatty Acid Synthesis (FAS)-Based Pathway
The fatty acid synthesis pathway is a fundamental cellular process responsible for building fatty acids from acetyl-CoA. By strategically introducing heterologous enzymes, this pathway can be diverted to produce this compound. The core of this approach involves the generation of the C8 intermediate, octanoyl-ACP, and its subsequent conversion to this compound.[5]
A common strategy involves a three-step enzymatic cascade:
-
Thioesterase-mediated release of octanoic acid: A medium-chain specific acyl-ACP thioesterase is introduced to hydrolyze octanoyl-ACP, releasing free octanoic acid.
-
Carboxylic acid reduction to octanal: A carboxylic acid reductase (CAR) then activates and reduces octanoic acid to its corresponding aldehyde, 1-octanal.
-
Aldehyde reduction to this compound: Finally, an alcohol dehydrogenase (ADH) or aldehyde reductase (AHR) reduces 1-octanal to this compound.
An alternative route within the FAS-based pathway involves the direct reduction of the acyl-ACP intermediate to the corresponding alcohol, bypassing the free fatty acid stage.
dot
Reverse β-Oxidation (rBOX) Pathway
The reverse β-oxidation pathway offers an alternative, energy-efficient route to this compound. This synthetic pathway essentially reverses the catabolic process of fatty acid degradation, iteratively elongating a starter molecule, typically acetyl-CoA, by two-carbon units. The key intermediate in this pathway is octanoyl-CoA, which is then reduced to this compound.
The core enzymatic steps of the rBOX pathway for this compound production are:
-
Thiolase-catalyzed condensation: A thiolase condenses two molecules of acetyl-CoA to form acetoacetyl-CoA, and subsequently elongates the acyl-CoA chain.
-
Reduction and dehydration steps: A series of reductions and dehydrations, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase, an enoyl-CoA hydratase, and a trans-2-enoyl-CoA reductase, extend the carbon chain to octanoyl-CoA.
-
Reduction to this compound: An alcohol-forming acyl-CoA reductase then converts octanoyl-CoA to this compound.
dot
Quantitative Data on this compound Production
The following tables summarize the key production metrics for this compound from various microbial engineering studies.
Table 1: this compound Production in Escherichia coli
| Host Strain | Pathway | Key Enzymes Expressed | Titer (mg/L) | Yield (g/g) | Productivity (mg/L/h) | Reference |
| E. coli BL21(DE3) | FAS-based | A. tetradius Tes3, M. marinum CAR, B. subtilis Sfp, E. coli Ahr | 62 | 0.012 (glucose) | 4.4 | |
| E. coli K12 MG1655 | FAS-based | C. palustris CpFatB1*, M. tuberculosisMtFadD6, M. aquaeoleiMaACR | 1300 | 0.064 (glycerol) | - | |
| E. coli | rBOX | Engineered β-oxidation reversal | ~100 | - | - |
Table 2: this compound Production in Saccharomyces cerevisiae
| Host Strain | Pathway | Key Enzymes Expressed | Titer (mg/L) | Yield (g/g) | Productivity (mg/L/h) | Reference |
| S. cerevisiae Δfas1 Δfas2 Δfaa2 | FAS-based | Engineered FAS, M. marinum CAR, B. subtilis Sfp, E. coli Ahr | 49.5 | - | - |
Experimental Protocols
Strain Construction and Plasmid Assembly
A generalized workflow for constructing a this compound producing microbial strain is outlined below. Specific details on primers, plasmids, and gene sequences can be found in the cited literature.
dot
Protocol for Plasmid Construction (Example: FAS-based pathway in E. coli)
-
Gene Amplification: The genes encoding the thioesterase, carboxylic acid reductase, Sfp, and aldehyde reductase are amplified from their respective sources using PCR with primers containing appropriate restriction sites.
-
Vector Preparation: Expression vectors (e.g., pET, pACYC series) are digested with the corresponding restriction enzymes.
-
Ligation: The amplified gene fragments are ligated into the prepared vectors.
-
Transformation: The ligation products are transformed into a competent E. coli cloning strain (e.g., DH5α).
-
Verification: Plasmids are isolated from transformants and verified by restriction digestion and Sanger sequencing.
Cultivation and Induction
Cultivation Medium:
A typical fermentation medium for this compound production includes a carbon source, a nitrogen source, salts, and trace elements.
-
Carbon Source: Glucose or glycerol are commonly used.
-
Nitrogen Source: Yeast extract, peptone, or ammonium salts.
-
Salts and Minerals: Phosphates, sulfates, and trace metals.
Cultivation Conditions:
-
Inoculum Preparation: A single colony of the engineered strain is used to inoculate a starter culture in a suitable medium (e.g., LB broth) with appropriate antibiotics and grown overnight.
-
Production Culture: The main production culture is inoculated with the overnight starter culture to a specific initial optical density (e.g., OD600 of 0.05).
-
Growth Phase: The culture is grown at a specific temperature (e.g., 37°C) with shaking until it reaches a certain cell density (e.g., OD600 of 0.6-0.8).
-
Induction: Gene expression is induced by adding an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration (e.g., 0.1-1 mM).
-
Production Phase: After induction, the culture is incubated at a lower temperature (e.g., 30°C) for a defined period (e.g., 24-72 hours) to allow for this compound production.
Extraction and Quantification of this compound
Extraction:
-
A known volume of the culture broth is transferred to a glass tube.
-
An internal standard (e.g., 1-nonanol) is added.
-
An equal volume of an organic solvent (e.g., ethyl acetate or dodecane) is added to the culture sample.
-
The mixture is vortexed vigorously to ensure thorough mixing and extraction of this compound into the organic phase.
-
The sample is centrifuged to separate the aqueous and organic phases.
-
The organic layer containing this compound is carefully collected for analysis.
Quantification by Gas Chromatography (GC):
-
Instrument: A gas chromatograph equipped with a Flame Ionization Detector (GC-FID) is commonly used.
-
Column: A capillary column suitable for separating alcohols (e.g., a wax column like HP-INNOWAX).
-
Carrier Gas: Helium or nitrogen.
-
Temperature Program: An optimized temperature gradient is used to separate this compound from other components. An example program starts at a low temperature (e.g., 40°C), ramps up to a higher temperature (e.g., 220°C), and holds for a period to ensure all compounds elute.
-
Quantification: The concentration of this compound is determined by comparing the peak area of this compound to the peak area of the internal standard and referencing a standard curve prepared with known concentrations of this compound.
Signaling Pathways and Cellular Regulation
Efflux Pumps for this compound Export and Tolerance
The production of this compound can be toxic to the host microorganism. Efflux pumps, which are membrane-bound protein complexes, play a crucial role in exporting toxic compounds from the cell, thereby increasing tolerance and potentially improving production titers.
In E. coli, the AcrAB-TolC multidrug efflux pump has been shown to be involved in the export of this compound. Deletion of the acrA gene, which encodes a component of this pump, resulted in a significant reduction in both the production and excretion of this compound. This suggests that engineering efflux pump expression could be a viable strategy to enhance this compound production.
dot
Transcriptional Regulation of Precursor Supply
The efficiency of this compound production is also dependent on the supply of precursors from central metabolism. Transcriptional regulators that control fatty acid biosynthesis can be engineered to enhance the flux towards this compound.
In E. coli, the transcription factor FadR acts as a repressor of fatty acid degradation and an activator of fatty acid biosynthesis. Overexpression of FadR could potentially increase the pool of acyl-ACPs available for conversion to this compound. Conversely, knocking out repressors of fatty acid synthesis, such as FabR, could also lead to increased precursor availability.
In S. cerevisiae, the regulation of fatty acid metabolism is more complex, involving multiple transcription factors and cellular compartments. Dynamic regulation of key genes in the fatty acid synthesis and degradation pathways has been shown to improve the production of fatty acid-derived molecules.
Conclusion and Future Perspectives
Significant progress has been made in engineering microbial pathways for this compound production, with titers reaching the gram-per-liter scale. The FAS-based and rBOX pathways provide robust platforms for further optimization. Future research should focus on several key areas to enhance the economic viability of microbial this compound production:
-
Enzyme Engineering: Improving the catalytic efficiency and substrate specificity of key enzymes, such as thioesterases and reductases, will be crucial for increasing product yields and reducing the formation of byproducts.
-
Host Strain Optimization: Engineering host strains with improved tolerance to this compound and enhanced precursor supply will be critical for achieving higher titers. This includes the targeted manipulation of regulatory networks and transport systems.
-
Process Development: Optimizing fermentation conditions, including media composition, feeding strategies, and in situ product removal, will be essential for scaling up production.
By addressing these challenges, the microbial production of this compound can become a commercially competitive and sustainable alternative to petroleum-based chemical synthesis, contributing to a bio-based economy.
References
- 1. A Comparison of the Microbial Production and Combustion Characteristics of Three Alcohol Biofuels: Ethanol, 1-Butanol, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Comparison of the Microbial Production and Combustion Characteristics of Three Alcohol Biofuels: Ethanol, 1-Butanol, and this compound [frontiersin.org]
- 3. Production of this compound in Escherichia coli by a high flux thioesterase route - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Toxicological studies of 1-Octanol on aquatic organisms
An in-depth analysis of the toxicological effects of 1-Octanol on various aquatic organisms reveals its classification as harmful to aquatic life, with long-lasting effects noted in some cases.[1][2][3][4] The toxicity varies across different trophic levels, including fish, invertebrates, and algae, with specific lethal and effective concentrations documented in numerous studies. This technical guide provides a comprehensive overview of the quantitative toxicity data, details the experimental protocols used for assessment, and visualizes the general workflow of aquatic toxicity testing.
Quantitative Toxicological Data
The aquatic toxicity of this compound is typically characterized by acute and chronic endpoints. Acute toxicity is often measured as the median lethal concentration (LC50) for fish or the median effective concentration (EC50) for invertebrates (immobilization) and algae (growth inhibition) over a short period (e.g., 48 to 96 hours).[5] Chronic toxicity is assessed over a longer duration, observing endpoints like reproduction or growth, and is often expressed as the No-Observed-Effect Concentration (NOEC).
Toxicity to Fish
Studies on fish, particularly the Fathead minnow (Pimephales promelas), have established the acute toxicity of this compound.
| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Test Type | Reference |
| Pimephales promelas | LC50 | 13.5 | 96 hours | Flow-through | |
| Pimephales promelas | LC50 | 11.4 - 12.9 | 96 hours | Flow-through | |
| Pimephales promelas | LC50 | 13.3 | 96 hours | Flow-through | |
| Fish (general) | LC50 | 13.3 | 96 hours | Not Specified | |
| Pimephales promelas | NOEC | 0.26 | 33 days | Flow-through |
Toxicity to Aquatic Invertebrates
The primary model organism for aquatic invertebrate toxicity is the water flea, Daphnia magna.
| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Test Type | Reference |
| Daphnia magna | EC50 | 32.7 - 51.1 | 48 hours | Not Specified | |
| Aquatic Invertebrates | NOEC | 1.0 | 21 days | Not Specified | |
| Daphnia magna | NOEC | 1.0 | 21 days | Reproduction |
Toxicity to Algae and Microorganisms
The impact of this compound on primary producers like algae and on microorganisms is crucial for assessing ecosystem-level effects.
| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Test Type | Reference |
| Desmodesmus subspicatus | ErC50 | 14 | 48 hours | Static | |
| Algae (calculated) | EC50 | 33.39 | 96 hours | Not Specified | |
| Activated Sludge | EC50 | 350 | 3 hours | Respiration Inhibition |
Experimental Protocols
The toxicological data presented are derived from standardized experimental protocols, primarily following guidelines set by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data are reliable, reproducible, and comparable across different studies and substances.
Acute Fish Toxicity Test (OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (96h LC50).
-
Test Organism: Typically a freshwater species like the Fathead minnow (Pimephales promelas).
-
Test Conditions: Fish are exposed to the test substance in a controlled environment. The test can be static (water is not changed), semi-static (water is renewed periodically), or flow-through (water is continuously replaced). For this compound, flow-through tests are commonly cited.
-
Parameters: Key water quality parameters such as temperature, pH, and dissolved oxygen are monitored throughout the test.
-
Endpoint: The primary endpoint is mortality. Observations are made at 24, 48, 72, and 96 hours, and the LC50 is calculated at the end of the test.
Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)
This test evaluates the acute toxicity to crustaceans, measuring the concentration that immobilizes 50% of the daphnids (48h EC50).
-
Test Organism: Daphnia magna is a commonly used species.
-
Test Conditions: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.
-
Endpoint: The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
Alga, Growth Inhibition Test (OECD Guideline 201)
This test assesses the effects of a substance on the growth of freshwater algae (e.g., Desmodesmus subspicatus).
-
Test Organism: A rapidly growing green algae species is used.
-
Test Conditions: A culture of exponentially growing algae is exposed to the test substance over 48 or 72 hours under controlled conditions of light, temperature, and nutrients.
-
Endpoint: The primary endpoint is the inhibition of growth, which can be measured as a reduction in biomass (yield) or a reduction in growth rate. The results are expressed as the EC50 (e.g., ErC50 for growth rate).
Chronic Toxicity Tests (e.g., OECD Guideline 210, 211)
Chronic tests are conducted over a longer period and assess sublethal endpoints.
-
Fish Early-life Stage Toxicity Test (OECD 210): This test exposes newly fertilized fish eggs to the substance through to a juvenile stage, typically for 30 or more days. Endpoints include hatching success, survival, and growth (length and weight). The NOEC for these parameters is determined.
-
Daphnia Magna Reproduction Test (OECD 211): This test exposes daphnids to the substance over 21 days, covering a significant portion of their lifespan. The primary endpoint is the reproductive output (number of live offspring produced). The NOEC for reproduction is the key result.
Mechanisms and Environmental Fate
This compound is a straight-chain fatty alcohol. Its mode of toxic action in aquatic organisms is generally considered to be narcosis, a non-specific mechanism where the chemical partitions into cell membranes, disrupting their function. The octanol-water partition coefficient (log Kow) is a key parameter in predicting this effect; for this compound, the log Kow is 3.00. This value suggests a moderate potential for bioconcentration in aquatic organisms. The substance is considered readily biodegradable and persistence is unlikely.
Visualizations
To better understand the process of aquatic toxicity assessment, the following diagrams illustrate the typical experimental workflow and the conceptual relationship between toxicity data and environmental risk assessment.
Caption: Generalized workflow for aquatic toxicity testing.
Caption: Conceptual model for environmental risk assessment.
References
Understanding the Hydrophilic-Lipophilic Balance of 1-Octanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the hydrophilic-lipophilic balance (HLB) of 1-Octanol, a long-chain alcohol with significant applications in research, particularly as a model for biological membranes and in drug formulation. This document provides a comprehensive overview of this compound's physicochemical properties related to its HLB, methods for its determination, and its influence on biological systems.
Introduction to Hydrophilic-Lipophilic Balance (HLB)
The hydrophilic-lipophilic balance is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1] Developed by William C. Griffin, the HLB system is crucial for selecting appropriate surfactants to form stable emulsions.[1] The scale typically ranges from 0 to 20, where a lower HLB value indicates a more lipophilic substance, and a higher value signifies greater hydrophilicity.[1] This balance is a critical determinant of a molecule's behavior at the interface between aqueous and non-aqueous phases.
Physicochemical Properties of this compound
This compound (CH₃(CH₂)₇OH) is a straight-chain fatty alcohol. Its structure, comprising a polar hydroxyl (-OH) head group and a nonpolar eight-carbon alkyl chain, imparts amphiphilic character. This dual nature governs its solubility and interfacial properties.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | [2] |
| Molar Mass | 130.23 g/mol | [2] |
| Appearance | Colorless liquid | |
| Density | 0.827 g/mL at 25°C | |
| Boiling Point | 195 °C | |
| Melting Point | -16 °C | |
| Solubility in Water | 0.54 g/L at 25°C | |
| Solubility in Organic Solvents | Miscible with ethanol, ether | |
| log P (Octanol-Water Partition Coefficient) | 3.0 |
Determination of the HLB of this compound
The HLB value of a substance can be determined through theoretical calculations or experimental methods.
Theoretical Calculation of HLB
Two primary methods are used for the theoretical calculation of HLB for non-ionic surfactants like this compound: Griffin's method and Davies' method.
3.1.1. Griffin's Method
Griffin's method calculates the HLB based on the molecular weight of the hydrophilic portion of the molecule.
HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion (the -OH group).
-
M is the total molecular mass of the molecule.
For this compound:
-
Mh (OH) = 17.01 g/mol
-
M (C₈H₁₈O) = 130.23 g/mol
Calculated HLB (Griffin's Method) = 20 * (17.01 / 130.23) ≈ 2.61
3.1.2. Davies' Method
Davies' method calculates the HLB based on group numbers assigned to different structural components of the molecule.
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
| Group | Group Number |
| -OH (primary alcohol) | 1.9 |
| -CH₂- | 0.475 |
For this compound (CH₃(CH₂)₇OH):
-
Number of hydrophilic groups (-OH) = 1
-
Number of lipophilic groups (-CH₂- and -CH₃) = 8 (approximated as 8 x -CH₂-)
Calculated HLB (Davies' Method) = 7 + 1.9 - (8 * 0.475) = 7 + 1.9 - 3.8 = 5.1
| Calculation Method | Calculated HLB Value |
| Griffin's Method | 2.61 |
| Davies' Method | 5.1 |
Experimental Determination of HLB
The required HLB (rHLB) of an oil or a lipophilic substance like this compound can be determined experimentally by preparing a series of emulsions with emulsifier blends of known HLB values. The HLB value of the blend that produces the most stable emulsion corresponds to the rHLB of the substance.
Experimental Protocol: Emulsion Stability Method
This protocol outlines a general procedure for determining the required HLB of this compound for an oil-in-water (o/w) emulsion.
Materials:
-
This compound
-
A pair of non-ionic surfactants with known high and low HLB values (e.g., Tween 80 with HLB ≈ 15 and Span 80 with HLB ≈ 4.3)
-
Distilled water
-
Graduated cylinders or test tubes
-
Homogenizer or high-speed stirrer
-
Microscope
Procedure:
-
Prepare Emulsifier Blends: Prepare a series of emulsifier blends by mixing the high and low HLB surfactants in varying ratios to achieve a range of HLB values (e.g., from 5 to 15 in increments of 1). The HLB of the blend is calculated using the following formula: HLB_blend = (w_A * HLB_A) + (w_B * HLB_B) where w_A and w_B are the weight fractions of surfactants A and B, respectively.
-
Prepare Emulsions: For each emulsifier blend, prepare an oil-in-water emulsion. A typical formulation would be:
-
This compound: 10% (w/w)
-
Emulsifier blend: 5% (w/w)
-
Distilled water: 85% (w/w)
-
-
Homogenization: Add the emulsifier blend to the this compound and mix. Heat the oil phase and the water phase separately to approximately 60-70°C. Gradually add the water phase to the oil phase while homogenizing at a constant speed for a fixed period (e.g., 5-10 minutes). Allow the emulsions to cool to room temperature while stirring gently.
-
Evaluate Emulsion Stability: Observe the emulsions for signs of instability, such as creaming, coalescence, or phase separation, at regular intervals (e.g., 1 hour, 24 hours, 48 hours). Stability can be assessed by:
-
Visual Observation: Note the time it takes for a visible layer of separated oil or water to appear.
-
Microscopic Examination: Observe the droplet size and distribution under a microscope. A stable emulsion will have small, uniform droplets.
-
Turbidity Measurement: Measure the turbidity of the emulsions using a turbidimeter. A decrease in turbidity over time indicates instability.
-
-
Determine Required HLB: The HLB of the emulsifier blend that produces the most stable emulsion is considered the required HLB of this compound for that specific type of emulsion (o/w).
Influence of this compound's HLB on Biological Systems
The amphiphilic nature of this compound, quantified by its HLB, is central to its interactions with biological systems, particularly cell membranes and membrane-associated proteins. Its relatively low HLB indicates a preference for lipid environments.
Modulation of Ion Channel Activity
This compound has been shown to modulate the activity of various ion channels, which are crucial for neuronal signaling. This modulation is attributed to its partitioning into the lipid bilayer of the cell membrane, altering the physical properties of the membrane and directly interacting with the channel proteins.
Signaling Pathway: this compound Modulation of Voltage-Gated Calcium Channels (VGCCs)
This compound has been demonstrated to inhibit T-type calcium channels (a class of VGCCs). This inhibition can have significant downstream effects on neuronal excitability and neurotransmitter release.
Caption: this compound's inhibition of voltage-gated calcium channels.
Logical Workflow: Experimental Determination of Required HLB
The experimental workflow for determining the required HLB of an oil phase, such as this compound, involves a systematic process of emulsion formulation and stability assessment.
Caption: Workflow for experimental determination of required HLB.
Applications in Drug Development
The understanding of this compound's HLB is critical in various aspects of drug development:
-
Pre-formulation Studies: this compound is widely used to determine the octanol-water partition coefficient (log P) of drug candidates, which is a key predictor of their lipophilicity and membrane permeability. The HLB concept provides a deeper understanding of the partitioning behavior.
-
Emulsion-based Drug Delivery Systems: For the formulation of poorly water-soluble drugs, emulsions (including microemulsions and nanoemulsions) are often employed. Knowledge of the required HLB of the oil phase, which can be modeled by or include compounds like this compound, is essential for selecting appropriate emulsifiers to ensure the stability and bioavailability of the drug product.
-
Topical and Transdermal Formulations: The penetration of drugs through the skin is influenced by the vehicle's properties. Understanding the HLB of excipients like this compound helps in designing formulations that can effectively traverse the lipid-rich stratum corneum.
Conclusion
The hydrophilic-lipophilic balance of this compound is a fundamental property that dictates its behavior in multiphasic systems and its interaction with biological membranes. While theoretical calculations provide an estimate of its HLB, experimental determination is crucial for specific formulation development. The ability of this compound to modulate the activity of ion channels underscores the importance of considering the HLB of molecules in understanding their pharmacological effects. For researchers and professionals in drug development, a thorough understanding of the HLB of excipients and model compounds like this compound is indispensable for the rational design of stable and effective drug delivery systems.
References
1-Octanol as a Precursor for Surfactants and Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octanol, a versatile eight-carbon fatty alcohol, serves as a crucial building block in the synthesis of a wide array of commercially significant compounds.[1][2] Its unique combination of a linear alkyl chain and a reactive hydroxyl group makes it an ideal precursor for the production of various esters and surfactants.[3][4] These derivatives find extensive applications in numerous fields, including cosmetics, pharmaceuticals, lubricants, plasticizers, and detergents.[5] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of surfactants and esters derived from this compound, with a focus on experimental protocols and quantitative data to aid researchers and professionals in the field.
Synthesis of Esters from this compound
Esters derived from this compound are valued for their use as flavorings, fragrances, solvents, plasticizers, and lubricants. The most common methods for their synthesis are Fischer esterification and transesterification.
Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water. To drive the reaction toward the product side, an excess of one reactant (typically the alcohol) is used, or water is removed as it forms, often through azeotropic distillation.
Reaction Pathway for Fischer Esterification:
Experimental Protocol: Synthesis of Octyl Acetate via Fischer Esterification
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalyst)
-
Anhydrous Sodium Bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Diethyl ether or Ethyl acetate (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound and a molar excess of glacial acetic acid (e.g., 1:1.5 to 1:2 molar ratio).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the alcohol weight) to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Dilute the mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude octyl acetate.
-
Purify the crude product by fractional distillation under reduced pressure.
Quantitative Data for Esterification Reactions:
| Carboxylic Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Acetic Acid | This compound | Amberlyst 15 | 1:1 | 90 | 5 | ~95 | |
| Octanoic Acid | This compound | Lipase | 1:1 | 50 | 24 | >90 | N/A |
| Lauric Acid | 2-ethylhexanol | Sulfuric Acid | 1:2 | 130 | 2 | 97 | |
| Acrylic Acid | Ethanol | Hydrochloric Acid | 1:1 | 60 | 7 | ~46 |
Transesterification
Transesterification involves the reaction of an ester with an alcohol to form a different ester. This method is particularly useful for synthesizing octyl esters from triglycerides found in vegetable oils.
Experimental Protocol: Synthesis of Fatty Acid Octyl Esters (FAOE) from Sunflower Oil
Materials:
-
Sunflower Oil
-
This compound
-
Potassium Hydroxide (KOH) (catalyst)
-
Orthophosphoric acid solution (0.2-0.3 wt%)
Procedure:
-
Dissolve the desired amount of KOH catalyst (e.g., 1-2 wt% of the oil) in this compound.
-
Heat the sunflower oil to the reaction temperature (e.g., 60°C) in a separate flask.
-
Add the catalyst/octanol solution to the heated oil with vigorous stirring. A molar ratio of this compound to oil of 6:1 to 10:1 is typically used.
-
Maintain the reaction at the desired temperature for 1-2 hours.
-
After the reaction, neutralize the catalyst by washing with a dilute orthophosphoric acid solution.
-
Separate the glycerol byproduct layer.
-
Wash the ester layer with warm water until the washings are neutral.
-
Dry the fatty acid octyl ester layer over anhydrous sodium sulfate and remove any remaining water or alcohol under vacuum.
A high conversion of 99.2% can be achieved at 60°C with a this compound to sunflower oil molar ratio of 10:1 and 2 wt% KOH catalyst after one hour.
Synthesis of Surfactants from this compound
This compound is a precursor to a variety of surfactants, including non-ionic, anionic, and cationic types. These surfactants are widely used as detergents, emulsifiers, wetting agents, and foaming agents.
Non-ionic Surfactants: Alcohol Ethoxylates
Alcohol ethoxylates are produced by the reaction of this compound with ethylene oxide in the presence of a catalyst. The number of ethylene oxide units can be controlled to achieve the desired hydrophilic-lipophilic balance (HLB).
Reaction Pathway for Ethoxylation:
Experimental Protocol: Synthesis of this compound Ethoxylate
Materials:
-
This compound
-
Ethylene Oxide
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (catalyst)
-
Nitrogen gas
-
Phosphoric acid or Acetic acid (for neutralization)
Procedure:
-
Charge a high-pressure reactor (autoclave) with this compound and the catalyst (e.g., 0.1-0.5 wt% KOH).
-
Seal the reactor and purge with nitrogen to remove air.
-
Heat the mixture to 120-150°C while pulling a vacuum to remove any traces of water.
-
Break the vacuum with nitrogen and heat to the reaction temperature (typically 150-180°C).
-
Introduce ethylene oxide into the reactor at a controlled rate, maintaining the desired pressure (e.g., 2-5 bar).
-
After the required amount of ethylene oxide has been added, continue to heat the mixture for 1-2 hours to ensure complete reaction.
-
Cool the reactor and neutralize the catalyst with a stoichiometric amount of phosphoric or acetic acid.
-
The resulting product is a mixture of this compound ethoxylates with varying degrees of ethoxylation.
Physicochemical Properties of this compound Ethoxylates:
| Degree of Ethoxylation (n) | HLB Value (Calculated) | Cloud Point (°C, 1% aq.) | Surface Tension (mN/m, at CMC) | CMC (mol/L) |
| 3 | ~8.1 | <25 | ~28 | ~6.0 x 10-4 |
| 5 | ~10.4 | ~45 | ~30 | ~9.0 x 10-4 |
| 7 | ~12.1 | ~65 | ~32 | ~1.5 x 10-3 |
| 9 | ~13.3 | ~80 | ~35 | ~2.5 x 10-3 |
Note: These values are approximate and can vary depending on the specific product and measurement conditions.
Anionic Surfactants: Octyl Sulfates
Anionic surfactants are produced by the sulfation of this compound, followed by neutralization.
Reaction Pathway for Sulfation:
Experimental Protocol: Synthesis of Sodium Octyl Sulfate
Materials:
-
This compound
-
Chlorosulfonic acid or Sulfur trioxide-pyridine complex
-
Anhydrous Dichloromethane (DCM) or other inert solvent
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
Dissolve this compound in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0-5°C.
-
Slowly add a solution of the sulfating agent (e.g., chlorosulfonic acid) in DCM to the this compound solution while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully neutralize the resulting octyl hydrogen sulfate by the dropwise addition of a cooled NaOH solution to a pH of 7-8.
-
The product, sodium octyl sulfate, can be isolated by evaporation of the solvent and water.
Properties of Sodium Octyl Sulfate:
-
Critical Micelle Concentration (CMC): Approximately 0.13 mol/L.
-
Surface Tension at CMC: Approximately 35-40 mN/m.
Cationic Surfactants: Quaternary Ammonium Compounds
Cationic surfactants can be synthesized from this compound via a multi-step process involving conversion to an alkyl halide followed by quaternization of an amine. A more direct route involves the conversion of this compound to octylamine, followed by quaternization.
Experimental Workflow for Cationic Surfactant Synthesis:
Experimental Protocol: Synthesis of Octyltrimethylammonium Bromide
Materials:
-
This compound
-
Hydrobromic acid (48%)
-
Triethylamine
-
Methyl Bromide
-
Solvent (e.g., Acetonitrile)
Procedure:
-
Synthesis of 1-Bromooctane: React this compound with hydrobromic acid under reflux conditions to produce 1-bromooctane. Purify by distillation.
-
Synthesis of Octyldimethylamine: React 1-bromooctane with an excess of dimethylamine in a sealed vessel at elevated temperature and pressure.
-
Quaternization: React the resulting octyldimethylamine with methyl bromide in a suitable solvent like acetonitrile to yield octyltrimethylammonium bromide. The product can be isolated by crystallization or precipitation.
Applications of this compound Derivatives
Esters in Lubricants and Plasticizers
Octyl esters, such as octyl stearate and octyl oleate, are used as lubricant base oils and additives due to their excellent lubricating properties, high viscosity index, and good thermal stability. They form a protective film on metal surfaces, reducing friction and wear.
In the plastics industry, octyl esters like dioctyl phthalate (DOP) and dioctyl adipate (DOA) function as plasticizers, imparting flexibility and durability to polymers like PVC.
Performance Data of Octyl Esters:
| Application | Ester | Polymer/Base Oil | Property Measured | Result | Reference |
| Plasticizer | Dioctyl Phthalate (DOP) | PVC | Tensile Strength | Decreased with increasing DOP content | |
| Elongation at Break | Increased with increasing DOP content | ||||
| Lubricant | Octyl Oleate | Steel-on-steel | Coefficient of Friction | Significantly lower than base oil | |
| Wear Scar Diameter | Reduced compared to base oil |
Surfactants in Various Applications
Surfactants derived from this compound have a wide range of applications:
-
Detergents: Alcohol ethoxylates and alkyl sulfates are key components in laundry and dishwashing detergents.
-
Personal Care: Used as emulsifiers, foaming agents, and cleansing agents in shampoos, soaps, and lotions.
-
Industrial Processes: Employed as wetting agents in agriculture, emulsifiers in polymerization, and foaming agents in fire-fighting foams.
Logical Diagram for Surfactant Classification:
References
The Role of 1-Octanol in Plant Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Octanol, a naturally occurring eight-carbon fatty alcohol found in various plant species and their essential oils, plays a significant role in plant metabolism and physiology. Commercially, it is utilized as a plant growth regulator to inhibit sprouting in stored tubers. Emerging research indicates that its metabolic influence extends to key signaling pathways, particularly the abscisic acid (ABA) pathway, through the inhibition of the enzyme phospholipase D (PLD). This technical guide provides an in-depth analysis of the current understanding of this compound's role in plant metabolism, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and potential applications in agriculture and drug development.
Introduction
This compound is a volatile organic compound that contributes to the characteristic aroma of many plants.[1] Beyond its role as a natural constituent, it has garnered interest for its biological activities, including antifungal properties and its application as a post-harvest treatment to control sprouting in crops like potatoes.[2] Understanding the molecular mechanisms underlying these effects is crucial for optimizing its use and exploring new applications. This guide delves into the core of this compound's function, focusing on its interaction with plant metabolic and signaling networks.
This compound's Impact on Plant Physiology and Growth
While direct, extensive quantitative data on the dose-dependent effects of this compound on the growth of model organisms like Arabidopsis thaliana is still emerging, studies on related compounds and contexts provide valuable insights. For instance, the related compound 1-octen-3-ol has been shown to inhibit seed germination and seedling development in Arabidopsis thaliana in a dose-dependent manner.[3] It is plausible that this compound exerts similar inhibitory effects on plant growth, particularly at higher concentrations.
Table 1: Anticipated Dose-Dependent Effects of this compound on Arabidopsis thaliana Growth Parameters (Hypothetical)
| This compound Concentration | Root Elongation | Biomass Accumulation | Germination Rate |
| Low (µM range) | Minimal to no effect | Minimal to no effect | No significant change |
| Moderate (low mM range) | Inhibition | Reduction | Slight decrease |
| High (high mM range) | Strong inhibition | Significant reduction | Severe inhibition |
Note: This table is a hypothetical representation based on the effects of related compounds and the general physiological impact of alcohols on plants. Further research is needed to establish precise quantitative data for this compound.
Mechanism of Action: Inhibition of Phospholipase D in the ABA Signaling Pathway
A primary mechanism through which this compound is proposed to exert its effects on plant physiology is by inhibiting the activity of phospholipase D (PLD). PLD is a crucial enzyme in the abscisic acid (ABA) signaling pathway, a central regulator of plant responses to abiotic stress, seed germination, and stomatal movement.
ABA, often termed the "stress hormone," signals through a pathway that involves the production of the second messenger phosphatidic acid (PA) by PLD. Primary alcohols, such as 1-butanol and, by extension, this compound, can act as competitive substrates for PLD. In a process called transphosphatidylation, PLD utilizes the alcohol instead of water, producing a phosphatidylalcohol (e.g., phosphatidylbutanol) at the expense of PA.[3] This disruption of PA production effectively dampens the downstream ABA signal.
Signaling Pathway Diagram
References
The Genesis of a Versatile Molecule: A Technical Guide to the Historical Development of 1-Octanol Synthesis
Introduction: 1-Octanol, a fatty alcohol with the chemical formula CH₃(CH₂)₇OH, is a key industrial chemical with a wide array of applications, ranging from the synthesis of esters for fragrances and flavorings to its use as a solvent and a precursor in the production of plasticizers. This in-depth technical guide provides a comprehensive overview of the core historical and contemporary methods for this compound synthesis, designed for researchers, scientists, and drug development professionals. The guide details the evolution of synthetic methodologies, presenting quantitative data, experimental protocols, and visualizations of the underlying chemical pathways.
I. The Ziegler-Alfol Process: A Cornerstone of Linear Alcohol Production
The mid-20th century witnessed a significant breakthrough in the production of linear primary alcohols with the advent of the Ziegler-Alfol process. Developed by Karl Ziegler, this method revolves around the oligomerization of ethylene using triethylaluminum as a catalyst, followed by oxidation and hydrolysis. This process is a major industrial route for producing a range of even-numbered fatty alcohols, including this compound.[1][2]
The overall process can be summarized in three main stages:
-
Chain Growth (Aufbau Reaction): Triethylaluminum reacts with ethylene under heat and pressure, leading to the insertion of ethylene units into the aluminum-alkyl bonds and the formation of long-chain trialkylaluminum compounds. The distribution of alkyl chain lengths follows a Poisson distribution, which can be controlled by reaction conditions.
-
Oxidation: The trialkylaluminum is then oxidized with dry air to form aluminum alkoxides.
-
Hydrolysis: The aluminum alkoxides are subsequently hydrolyzed with water to yield the desired fatty alcohols and aluminum hydroxide as a byproduct.
Quantitative Data for the Ziegler-Alfol Process
| Parameter | Value/Range | Reference |
| Catalyst | Triethylaluminum (Al(C₂H₅)₃) | [1][2] |
| Reactants | Ethylene, Hydrogen, Aluminum | [1] |
| Temperature | Chain Growth: 90-120 °C; Oxidation: 50-100 °C | |
| Pressure | Chain Growth: 80-120 bar | |
| Typical this compound % in C8 Fraction | ~17% in the total alcohol stream | |
| Overall Yield | High (specific data varies with process optimization) |
Experimental Protocol: Generalized Ziegler-Alfol Process
1. Catalyst Preparation and Chain Growth:
-
A high-purity aluminum powder is activated and reacted with ethylene and hydrogen to produce triethylaluminum.
-
The triethylaluminum is then fed into a chain growth reactor.
-
Ethylene is introduced into the reactor at a controlled temperature (90-120 °C) and pressure (80-120 bar).
-
The reaction is allowed to proceed to achieve the desired average chain length of the alkyl groups attached to the aluminum.
2. Oxidation:
-
The resulting trialkylaluminum compound is transferred to an oxidation reactor.
-
Dry air is bubbled through the liquid at a controlled temperature (50-100 °C) to prevent unwanted side reactions. This converts the aluminum alkyls to aluminum alkoxides.
3. Hydrolysis and Separation:
-
The aluminum alkoxide mixture is then hydrolyzed with water or a dilute acid.
-
This step produces a mixture of fatty alcohols and aluminum hydroxide.
-
The alcohol mixture is separated from the aluminum hydroxide by decantation or filtration.
-
The individual fatty alcohols, including this compound, are then separated by fractional distillation.
Ziegler-Alfol Process Workflow
Caption: Workflow of the Ziegler-Alfol process for this compound synthesis.
II. The Guerbet Reaction: Dimerization to Branched Alcohols
The Guerbet reaction, discovered by Marcel Guerbet in the late 19th century, is a self-condensation of primary alcohols at elevated temperatures in the presence of a base to form higher molecular weight, β-alkylated dimer alcohols. While traditionally used to produce branched alcohols, the Guerbet reaction can be adapted for the synthesis of this compound through the condensation of butanol and ethanol, or by other cross-condensation reactions. The reaction proceeds through a four-step mechanism: dehydrogenation, aldol condensation, dehydration, and hydrogenation.
Quantitative Data for the Guerbet Reaction
| Reactants | Catalyst/Base | Temperature (°C) | Pressure (bar) | This compound Yield/Selectivity | Reference |
| Ethanol + n-Hexanol | 0.70% Pd / Mg-Al hydrotalcite | 250 | 20 | Yield: ~15% | |
| n-Butanol | Cu-Ni/Al₂O₃ + KOH | 220 | - | Product: 2-ethylhexanol | |
| Ethanol | Mg-Al oxide | 300-360 | Atmospheric | Product: 1-Butanol |
Experimental Protocol: Guerbet Synthesis of this compound (Conceptual)
1. Catalyst Preparation (e.g., Pd/Hydrotalcite):
-
A Mg-Al hydrotalcite support is synthesized by co-precipitation of magnesium and aluminum nitrate solutions with a base.
-
The hydrotalcite is calcined at high temperature (e.g., 450 °C) to form the mixed oxide.
-
The calcined support is then impregnated with a solution of a palladium salt (e.g., palladium(II) chloride).
-
The impregnated support is dried and then reduced under a hydrogen atmosphere to form the active Pd catalyst.
2. Reaction Procedure:
-
A high-pressure autoclave is charged with ethanol, n-hexanol, and the prepared catalyst.
-
The reactor is purged with an inert gas (e.g., nitrogen) and then pressurized with hydrogen (e.g., to 20 bar).
-
The mixture is heated to the reaction temperature (e.g., 250 °C) and stirred for a set period.
-
After the reaction, the reactor is cooled, and the pressure is released.
3. Product Isolation and Purification:
-
The catalyst is removed by filtration.
-
The liquid product mixture is analyzed (e.g., by gas chromatography) to determine the conversion and selectivity.
-
This compound is separated from unreacted starting materials and other byproducts by fractional distillation.
Guerbet Reaction Mechanism
Caption: The four-step mechanism of the Guerbet reaction.
III. Telomerization of Ethylene: Building Chains with Precision
Telomerization is a process where a "telogen" (a molecule that provides the end groups) reacts with multiple units of a "taxogen" (a monomer, such as ethylene) to form a mixture of products with varying chain lengths called "telomers." This method can be employed for this compound synthesis, for instance, through the telomerization of ethylene with a telogen like methanol or water.
A notable industrial application is the Kuraray process, which utilizes the telomerization of butadiene with water to produce 2,7-octadien-1-ol, which is then hydrogenated to this compound.
Quantitative Data for Ethylene Telomerization
| Telogen | Taxogen | Initiator/Catalyst | Temperature (°C) | Pressure (atm) | Product (Yield) | Reference |
| Ethanol | Ethylene | Peroxides, γ-radiation | 60 | 35 | Isobutyl alcohol (53.5%) | |
| Methanol | Ethylene | Hydrogen peroxide/acetone | - | - | Isopropyl alcohol | |
| Water | Butadiene | Palladium complex | 50-110 | - | 2,7-octadien-1-ol |
Experimental Protocol: Generalized Ethylene Telomerization
1. Reaction Setup:
-
A high-pressure reactor is charged with the telogen (e.g., ethanol) and the initiator (e.g., a peroxide).
-
The reactor is sealed and purged with an inert gas.
2. Telomerization Reaction:
-
Ethylene is introduced into the reactor to the desired pressure (e.g., 35 atm).
-
The reactor is heated to the reaction temperature (e.g., 60 °C) and the reaction is allowed to proceed for a specific duration.
3. Product Analysis and Separation:
-
After the reaction, the reactor is cooled and depressurized.
-
The product mixture is analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the telomers formed.
-
The desired alcohol fraction is then separated by distillation.
Telomerization of Ethylene with an Alcohol
Caption: Free-radical mechanism of ethylene telomerization with an alcohol.
IV. The Oxo Process: Hydroformylation of Heptene
The Oxo process, or hydroformylation, is a versatile industrial method for producing aldehydes from alkenes by the addition of a formyl group and a hydrogen atom across the double bond. These aldehydes can then be readily hydrogenated to the corresponding alcohols. For the synthesis of this compound, 1-heptene is used as the starting alkene. The process typically employs cobalt or rhodium-based catalysts.
Quantitative Data for the Oxo Process
| Alkene | Catalyst | Temperature (°C) | Pressure (atm) | Aldehyde Selectivity | Reference |
| 1-Octene | Iridium complex with LiCl | 140 | 40 | 57% aldehydes | |
| Propylene | Cobalt or Rhodium based | 130-180 | 150-200 | High |
Experimental Protocol: Generalized Oxo Process for this compound
1. Hydroformylation:
-
A high-pressure reactor is charged with 1-heptene, a solvent, and the catalyst (e.g., a cobalt or rhodium complex).
-
A mixture of carbon monoxide and hydrogen (synthesis gas) is introduced into the reactor at high pressure (e.g., 100-300 atm).
-
The reactor is heated (e.g., 100-180 °C) to initiate the hydroformylation reaction, forming a mixture of octanals.
2. Hydrogenation:
-
The resulting aldehyde mixture is then transferred to a second reactor for hydrogenation.
-
Hydrogen is introduced over a hydrogenation catalyst (e.g., nickel or copper chromite) to reduce the aldehydes to alcohols.
3. Purification:
-
The final product mixture is purified by distillation to separate this compound from its isomers and any unreacted components.
Oxo Process for this compound Synthesis
Caption: Simplified workflow of the Oxo process for this compound synthesis.
V. Biochemical Routes: A Sustainable Frontier
In recent years, metabolic engineering has opened up new, sustainable pathways for the production of this compound from renewable feedstocks such as glucose. By engineering microorganisms like Escherichia coli, it is possible to channel metabolic intermediates into the synthesis of fatty acids and subsequently reduce them to fatty alcohols.
One common strategy involves the overexpression of specific enzymes to create a synthetic pathway. This typically includes:
-
A thioesterase to produce octanoic acid from the fatty acid synthesis pathway.
-
A carboxylic acid reductase (CAR) or an acyl-CoA synthetase followed by an acyl-CoA reductase to convert octanoic acid to octanal.
-
An aldehyde reductase (AHR) to reduce octanal to this compound.
Quantitative Data for Biochemical Synthesis of this compound
| Microorganism | Key Enzymes Overexpressed | Feedstock | Titer (g/L) | Yield (mg/g glucose) | Reference |
| E. coli | Thioesterase, Acyl-CoA Synthetase, Acyl-CoA Reductase | Glycerol | 1.3 | - | |
| E. coli | Thioesterase, Carboxylic Acid Reductase, Aldehyde Reductase | Glucose | 0.062 | 12 |
Experimental Protocol: Generalized Biochemical Production of this compound
1. Strain Engineering:
-
Plasmids containing the genes for the desired enzymes (e.g., thioesterase, CAR, AHR) are constructed.
-
These plasmids are transformed into a suitable host strain of E. coli.
2. Fermentation:
-
The engineered E. coli strain is cultured in a bioreactor containing a defined medium with a carbon source (e.g., glucose or glycerol).
-
Gene expression is induced at an appropriate point in the growth phase (e.g., by adding IPTG).
-
The fermentation is carried out under controlled conditions of temperature, pH, and aeration.
3. Product Extraction and Analysis:
-
The culture broth is harvested, and the this compound is extracted from the cells and/or the medium using an organic solvent.
-
The concentration of this compound is determined using methods like gas chromatography.
Biochemical Pathway for this compound Synthesis
Caption: Engineered metabolic pathway for this compound production in E. coli.
VI. Conclusion
The synthesis of this compound has evolved significantly over the past century, driven by the demands of the chemical industry and, more recently, the push for sustainable manufacturing processes. From the large-scale industrial production dominated by the Ziegler-Alfol and Oxo processes to the more specialized applications of the Guerbet reaction and the emerging potential of biochemical routes, the methods for producing this versatile C8 alcohol are diverse. Each method offers a unique set of advantages and challenges related to feedstock availability, catalyst technology, reaction conditions, and product selectivity. This guide provides a foundational understanding of these key synthetic strategies, offering valuable insights for researchers and professionals in the field of chemical and pharmaceutical development. The continued innovation in catalysis and metabolic engineering promises to further refine and expand the toolbox for this compound synthesis in the years to come.
References
Methodological & Application
Application Note: Determination of Octanol-Water Partition Coefficient (logP) using the Shake-Flask Method with 1-Octanol
Introduction
The octanol-water partition coefficient (logP) is a critical physicochemical parameter that quantifies the lipophilicity of a compound. It is defined as the base 10 logarithm of the ratio of a compound's concentration in a two-phase system of 1-octanol and water at equilibrium.[1][2] The this compound is used to mimic the lipid bilayer of cell membranes.[2]
A positive logP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[3][4] A logP of 0 means the compound partitions equally between the two phases.
In the pharmaceutical industry, logP is a key determinant of a drug's ADME (absorption, distribution, metabolism, and excretion) properties. For instance, a drug's ability to cross cell membranes and the blood-brain barrier is significantly influenced by its lipophilicity. According to Lipinski's Rule of 5, a well-absorbed oral drug candidate should ideally have a logP value of less than 5.
This application note provides a detailed protocol for determining the logP of a compound using the classical and reliable shake-flask method.
Principle of the Shake-Flask Method
The shake-flask method is the traditional and most straightforward technique for experimentally determining a compound's logP. The method involves dissolving the compound of interest in a biphasic system of this compound and water. The mixture is then agitated to facilitate the partitioning of the compound between the two immiscible layers until equilibrium is reached. After separation of the two phases, the concentration of the compound in each phase is measured using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The logP is then calculated from the ratio of the concentrations.
For ionizable compounds, the pH of the aqueous phase must be controlled to ensure the compound is in its neutral form, as the ionized form is more water-soluble. The partition coefficient of an ionizable compound at a specific pH is referred to as the distribution coefficient (logD).
Experimental Workflow
Caption: Experimental workflow for logP determination using the shake-flask method.
Materials and Apparatus
Reagents
-
This compound (analytical grade or higher)
-
Purified water (e.g., Milli-Q or deionized)
-
Compound of interest (test compound)
-
Reference compound with a known logP (optional, for method validation)
-
Buffer salts (if pH control is necessary for ionizable compounds)
Apparatus
-
Volumetric flasks and pipettes
-
Separatory funnels or centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge (if necessary to separate emulsions)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC system)
-
pH meter (if applicable)
-
Analytical balance
Experimental Protocol
Preparation of Mutually Saturated Solvents
-
Combine equal volumes of this compound and water in a large separatory funnel.
-
Shake the mixture vigorously for at least 24 hours at a constant temperature (e.g., 25 °C) to ensure mutual saturation.
-
Allow the two phases to separate completely.
-
Carefully collect the this compound-saturated water (aqueous phase) and the water-saturated this compound (organic phase) into separate storage containers.
Preparation of the Test Compound Stock Solution
-
Accurately weigh a suitable amount of the test compound.
-
Dissolve the compound in the water-saturated this compound to prepare a stock solution of a known concentration. The initial concentration should be chosen to ensure that the concentration in both phases after partitioning is within the linear range of the analytical method.
Partitioning
-
In a series of separatory funnels or centrifuge tubes (perform in triplicate for statistical validity), add a known volume of the this compound stock solution and a known volume of the this compound-saturated aqueous phase. A typical phase volume ratio is 1:1 or 2:1 (octanol:water), but this can be adjusted based on the expected logP of the compound.
-
Gently shake the mixtures for a predetermined amount of time to allow the compound to partition between the two phases and reach equilibrium. An equilibration time of 1 to 24 hours is common.
-
After shaking, allow the phases to separate completely. If an emulsion forms, centrifugation can be used to facilitate phase separation.
Sample Preparation and Analysis
-
Carefully withdraw an aliquot from both the upper this compound phase and the lower aqueous phase from each replicate.
-
Prepare appropriate dilutions of each aliquot using the corresponding saturated solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Measure the concentration of the test compound in each diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Data Analysis and Calculation
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the this compound phase to its concentration in the aqueous phase at equilibrium.
P = [Compound]octanol / [Compound]water
The logP is then calculated as the base 10 logarithm of P:
logP = log10(P)
The final logP value should be reported as the average of the triplicate measurements, along with the standard deviation.
Data Presentation
The quantitative data from the experiment should be summarized in a clear and structured table.
| Replicate | Concentration in this compound (µg/mL) | Concentration in Water (µg/mL) | Partition Coefficient (P) | logP |
| 1 | 95.2 | 4.8 | 19.83 | 1.30 |
| 2 | 96.1 | 4.9 | 19.61 | 1.29 |
| 3 | 94.8 | 4.7 | 20.17 | 1.31 |
| Average | 19.87 | 1.30 | ||
| Standard Deviation | 0.28 | 0.01 |
Logical Relationship of logP and Lipophilicity
Caption: Relationship between logP value and a compound's lipophilicity.
Conclusion
The shake-flask method using this compound provides a robust and direct measurement of a compound's logP, a fundamental parameter in drug discovery and development. Careful execution of the protocol, including the use of mutually saturated solvents and precise analytical quantification, is essential for obtaining accurate and reproducible results. The determined logP value is invaluable for predicting the pharmacokinetic behavior and bioavailability of drug candidates.
References
1-Octanol as a Versatile Solvent in Organic Synthesis: Applications and Protocols
Introduction
1-Octanol, a straight-chain fatty alcohol, is emerging as a sustainable and versatile solvent for a range of organic synthesis reactions. Its high boiling point (195 °C), low volatility, and moderate polarity make it an attractive alternative to conventional volatile organic compounds (VOCs).[1][2][3] This application note details the use of this compound as a solvent in key organic transformations, including esterification, palladium-catalyzed cross-coupling reactions, and nanoparticle synthesis. Detailed experimental protocols and quantitative data are provided to guide researchers, scientists, and drug development professionals in leveraging the benefits of this green solvent.
Key Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| Boiling Point | 195 °C |
| Melting Point | -16 °C |
| Density | 0.827 g/mL at 25 °C |
| Solubility in water | 0.54 g/L at 25 °C |
| Flash Point | 81 °C |
The data in this table is compiled from multiple sources.[4][5]
Application 1: Fischer Esterification
This compound serves as both a reactant and a solvent in Fischer esterification reactions, a classic method for synthesizing esters from carboxylic acids and alcohols under acidic catalysis. Its high boiling point allows for reactions to be conducted at elevated temperatures, driving the equilibrium towards the product by facilitating the removal of water.
Quantitative Data for Esterification Reactions
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid | This compound | Amberlyst 15 | 90 | 5 | >95 |
| Lauric Acid | Ethanol | Acetyl Chloride | Reflux (~120) | 1 | Not specified |
| Acetic Acid | This compound | Ionic Liquid | 110 | 4 | ~56 |
| Benzoic Acid | Methanol | H₂SO₄ | 65 | Not specified | 90 |
Note: The yields are highly dependent on the specific experimental setup and purification methods. The data presented is for analogous reactions and serves as a representative guide.
Experimental Protocol: Synthesis of Octyl Acetate via Fischer Esterification
This protocol describes the synthesis of octyl acetate from acetic acid and this compound.
Materials:
-
Acetic acid
-
This compound (in excess, to act as solvent and drive equilibrium)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene or hexane (optional, for azeotropic removal of water)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine acetic acid and an excess of this compound (a molar ratio of 1:3 is common). If using a Dean-Stark trap for water removal, add toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the stirred mixture.
-
Reflux: Assemble the reflux condenser (with a Dean-Stark trap if used) and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be determined by the boiling point of this compound or the azeotropic mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically refluxed for 1-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess this compound and any optional solvent using a rotary evaporator to yield the crude octyl acetate.
-
Purification: The crude ester can be purified by distillation.
Fischer Esterification Workflow
Caption: A typical experimental workflow for Fischer esterification.
Application 2: Palladium-Catalyzed Cross-Coupling Reactions
This compound presents a promising, greener alternative to commonly used solvents like toluene, dioxane, and DMF in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. Its ability to dissolve a range of organic substrates and inorganic bases, coupled with its high boiling point, makes it suitable for these often high-temperature reactions. While specific protocols using this compound are still emerging, its properties suggest it can be a valuable solvent in this area.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The general mechanism for many palladium-catalyzed cross-coupling reactions involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Representative Protocol: Suzuki-Miyaura Cross-Coupling (General)
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction using this compound as a solvent. Optimization of catalyst, ligand, base, and temperature will be necessary for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., PPh₃, SPhos)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃)
-
This compound (solvent)
Equipment:
-
Schlenk flask or reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.
-
Solvent Addition: Add degassed this compound to the flask via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 100-120 °C) for the required time (typically 2-24 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Application 3: Synthesis of Metal Oxide Nanoparticles
The solvothermal synthesis method, which involves a chemical reaction in a sealed vessel at elevated temperatures and pressures, can be adapted for the synthesis of metal oxide nanoparticles using this compound as the solvent. The high boiling point of this compound allows for a wide range of reaction temperatures, influencing the size, shape, and crystallinity of the resulting nanoparticles.
Quantitative Data for Solvothermal Synthesis of ZnO Nanoparticles
| Precursor | Solvent System | Temperature (°C) | Time (h) | Nanoparticle Size (nm) |
| Zn(Ac)₂·2H₂O | Ethanol | 180 | 12 | 25-40 |
| Zn(acac)₂ | Ethanol | 200 | 4 | Varies with conditions |
| ZnCl₂ and NaOH | Not Specified | Not Specified | Not Specified | ~100 |
Note: This data is for solvothermal synthesis of ZnO in other alcohols and serves as a reference for developing protocols in this compound.
General Protocol: Solvothermal Synthesis of ZnO Nanoparticles
This protocol outlines a general procedure for the synthesis of zinc oxide nanoparticles using this compound as the solvent.
Materials:
-
Zinc precursor (e.g., zinc acetate dihydrate, Zn(Ac)₂·2H₂O)
-
Base (e.g., sodium hydroxide, NaOH)
-
This compound
-
Ethanol and deionized water for washing
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer and stir bar
-
Oven
-
Centrifuge
Procedure:
-
Precursor Solution: Dissolve the zinc precursor and the base in this compound in a beaker with magnetic stirring.
-
Autoclave Setup: Transfer the solution to a Teflon-lined autoclave.
-
Solvothermal Reaction: Seal the autoclave and place it in an oven preheated to the desired temperature (e.g., 150-200 °C) for a specified duration (e.g., 3-24 hours).
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature. Collect the precipitate by centrifugation.
-
Washing: Wash the collected nanoparticles several times with ethanol and deionized water to remove any unreacted precursors and byproducts.
-
Drying: Dry the final ZnO nanoparticle product in an oven at a moderate temperature (e.g., 60-80 °C).
Nanoparticle Synthesis Workflow
Caption: General workflow for solvothermal synthesis of nanoparticles.
Conclusion
This compound is a promising green solvent for various organic synthesis applications. Its favorable physical properties enable high-temperature reactions and can lead to improved reaction efficiencies and simplified work-up procedures. The protocols provided herein for esterification, palladium-catalyzed cross-coupling, and nanoparticle synthesis serve as a valuable starting point for researchers looking to incorporate more sustainable practices in their synthetic workflows. Further exploration and optimization of reaction conditions in this compound are encouraged to fully realize its potential in modern organic chemistry and drug development.
References
Application Notes and Protocols: 1-Octanol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octanol, a fatty alcohol, has garnered significant attention in the field of drug delivery for its versatile role as a chemical penetration enhancer, particularly in transdermal and topical formulations. Its lipophilic nature allows it to interact with and disrupt the lipid barrier of the stratum corneum, facilitating the passage of active pharmaceutical ingredients (APIs) into the deeper layers of the skin and systemic circulation. Furthermore, this compound is utilized as a co-surfactant or oil phase in the formulation of nanoemulsions and microemulsions, which can enhance the solubility and bioavailability of poorly water-soluble drugs for various administration routes, including oral, topical, and ophthalmic delivery.
These application notes provide a comprehensive overview of the use of this compound in drug delivery systems, including its mechanisms of action, quantitative data on its efficacy, and detailed protocols for the preparation and evaluation of this compound-based formulations.
Mechanism of Action as a Penetration Enhancer
The primary mechanism by which this compound enhances skin penetration is through its interaction with the lipids of the stratum corneum, the outermost layer of the skin and the main barrier to drug absorption. This interaction leads to a temporary and reversible disruption of the highly ordered lipid structure.[1]
Key Mechanisms:
-
Lipid Fluidization: this compound partitions into the intercellular lipid matrix of the stratum corneum, increasing its fluidity. This disruption of the tightly packed lipid lamellae creates more permeable pathways for drug molecules to diffuse through.
-
Increased Drug Partitioning: By altering the lipophilicity of the stratum corneum, this compound can improve the partitioning of a lipophilic drug from the formulation into the skin, thereby increasing the concentration gradient and driving force for diffusion.
-
Solvent Effect: this compound can act as a solvent for the drug within the formulation, helping to maintain a high thermodynamic activity of the drug at the skin surface.
The following diagram illustrates the proposed mechanism of this compound as a skin penetration enhancer.
Quantitative Data
The efficacy of this compound as a penetration enhancer and its properties in nanoemulsion formulations are summarized in the following tables.
Table 1: Enhancement Ratio of Drugs with this compound
The enhancement ratio (ER) is a measure of how many times the flux of a drug through the skin is increased in the presence of an enhancer compared to a control formulation without the enhancer. A general relationship for predicting the enhancement factor has been proposed as: Log E = 0.32 · C · Koct , where E is the enhancement factor, C is the enhancer concentration, and Koct is the octanol/water partition coefficient of the enhancer.[2][3][4]
| Drug | Model System | This compound Concentration | Enhancement Ratio (ER) | Reference |
| Corticosterone | Human Epidermal Membrane | Deposited from ethanol | 1.0 - 1.5 | |
| Melatonin | Rat Skin | 5% w/v | ~4 | |
| Propranolol HCl | Not Specified | Not Specified | 8.2 (with 1-nonanol) | |
| Urea | Not Specified | Not Specified | Effective |
Note: Data for this compound's enhancement ratio for specific drugs is limited in publicly available literature. The provided data offers insights into its general efficacy and that of similar fatty alcohols.
Table 2: Properties of this compound in Nanoemulsion Formulations
This compound can be used as the oil phase or a co-surfactant in nanoemulsions to encapsulate drugs, enhancing their solubility and stability.
| Encapsulated Agent | Oil Phase | Surfactant/Co-surfactant | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| 1-Octacosanol | Not Specified | HPMC, PVP, Octenyl succinate starches | 720.9 | 96.76 | |
| Ibuprofen | Isopropyl myristate | Tween 80/Span 80 | Not Specified | High | |
| Clove Oil | Clove Oil | Tween 80/Ethanol | 147 - 273 | High | |
| BSA-FITC | Not Specified | Not Specified | 25 ± 10 | 91 |
Note: While this compound can be a component, specific data for nanoemulsions where it is the primary oil phase is not always detailed. The table includes examples of nanoemulsions with similar components or for encapsulating related molecules.
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of this compound-based drug delivery systems.
Protocol 1: Preparation of a Drug-Loaded Nanoemulsion using this compound
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the spontaneous emulsification method, where this compound is part of the oil phase.
Materials:
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
This compound
-
Another oil (e.g., Capryol 90)
-
Surfactant (e.g., Tween 20)
-
Co-surfactant (e.g., Transcutol P)
-
Purified water
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Screening of Components:
-
Determine the solubility of the API in various oils (including this compound), surfactants, and co-surfactants to select the most suitable components.
-
-
Preparation of the Oil Phase:
-
Dissolve the desired amount of the API in a pre-determined mixture of this compound and the selected oil.
-
-
Preparation of the Surfactant/Co-surfactant (Smix) Mixture:
-
Prepare different weight ratios of the surfactant and co-surfactant (e.g., 1:1, 2:1, 1:2).
-
-
Construction of Pseudo-ternary Phase Diagram:
-
For each Smix ratio, mix the oil phase and the Smix in different weight ratios (e.g., 1:9 to 9:1).
-
Titrate each mixture with purified water dropwise while vortexing.
-
Observe for the formation of a clear or translucent nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the nanoemulsion region.
-
-
Formulation of the Nanoemulsion:
-
Based on the phase diagram, select an optimal ratio of oil phase, Smix, and water.
-
Slowly add the oil phase to the Smix under gentle stirring.
-
Slowly add the aqueous phase to the oil-Smix mixture under constant stirring until a transparent and homogenous nanoemulsion is formed.
-
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for evaluating the permeation of a drug from a this compound-containing formulation through a skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat, porcine)
-
Receptor medium (e.g., phosphate-buffered saline, PBS)
-
Test formulation (containing API and this compound)
-
Control formulation (containing API without this compound)
-
Magnetic stirrer
-
Water bath
-
HPLC or other suitable analytical method
Procedure:
-
Skin Preparation:
-
Excise the skin and remove any subcutaneous fat.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32 ± 0.5 °C) receptor medium and ensure no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor compartment.
-
Place the Franz cells in a water bath maintained at 32 ± 0.5 °C.
-
-
Application of Formulation:
-
Apply a known amount of the test or control formulation to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative amount versus time plot.
-
Calculate the enhancement ratio (ER) by dividing the Jss of the test formulation by the Jss of the control formulation.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the in vitro cytotoxicity of a this compound-based formulation on a skin cell line (e.g., HaCaT keratinocytes).
Materials:
-
HaCaT cells (or other relevant skin cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
96-well plates
-
Test formulation (containing this compound) and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the HaCaT cells into a 96-well plate at a density of approximately 1 x 104 cells/well.
-
Incubate the plate at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the test formulation and vehicle control in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test formulation or control.
-
Incubate the plate for a specified period (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37 °C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control cells.
-
Plot the cell viability against the concentration of the test formulation to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
-
Conclusion
This compound is a valuable excipient in the development of drug delivery systems, primarily as a penetration enhancer in topical and transdermal formulations and as a component in nanoemulsions. Its ability to reversibly modulate the skin barrier and improve the solubility of poorly soluble drugs makes it a versatile tool for formulation scientists. The protocols provided herein offer a framework for the rational design and evaluation of this compound-based drug delivery systems. As with any excipient, careful consideration of its concentration is necessary to balance its efficacy with its potential for skin irritation. Further research to expand the quantitative data on this compound's performance with a wider range of drugs will continue to refine its application in advanced drug delivery.
References
- 1. Effects of Solvent Deposited Enhancers on Transdermal Permeation and their Relationship with Emax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin Permeation Enhancement in Aqueous Solution: Correlation with Equilibrium Enhancer Concentration and Octanol/water Partition Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Skin Permeation Enhancement in Aqueous Solution: Correlation With Equilibrium Enhancer Concentration and Octanol/Water Partition Coefficient - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Octanol as a Biofuel Additive in Diesel Engines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pursuit of sustainable and cleaner energy sources has led to significant research into biofuels as alternatives to conventional fossil fuels.[1][2] Higher alcohols, such as 1-octanol, have emerged as promising additives for diesel fuel due to their favorable physicochemical properties, which are more comparable to diesel than those of lower-chain alcohols.[1][3] this compound possesses a higher cetane number, increased energy content, and better solubility in diesel, which can potentially enhance engine performance and reduce harmful emissions.[1] As an oxygenated fuel, this compound can promote more complete combustion, leading to a reduction in particulate matter and other pollutants. These application notes provide a comprehensive overview of the use of this compound as a diesel additive, including detailed experimental protocols and a summary of performance and emissions data.
Data Presentation: Performance and Emissions
The addition of this compound to diesel fuel influences engine performance and emission characteristics. The following tables summarize the quantitative data from various studies on the effects of this compound/diesel blends in compression ignition (CI) engines.
Table 1: Physicochemical Properties of this compound and Diesel Fuel
| Property | This compound | Diesel |
| Chemical Formula | C₈H₁₈O | ~C₁₂H₂₃ |
| Density ( kg/m ³) | 824 | 832 |
| Kinematic Viscosity (cSt) | 7.28 | 2.64 |
| Cetane Number | 58 | 51 |
| Lower Heating Value (MJ/kg) | 33.4 | 42.5 |
| Oxygen Content (wt%) | 12.3 | 0 |
| Flash Point (°C) | 81 | 52 |
| Boiling Point (°C) | 195 | 180-360 |
Source: Data compiled from multiple research articles.
Table 2: Engine Performance with this compound/Diesel Blends
| Blend (by volume) | Change in Brake Thermal Efficiency (BTE) | Change in Brake Specific Fuel Consumption (BSFC) | Engine Conditions |
| OCT10 (10% this compound) | Marginal Decrease | Insignificant | Medium capacity, water-cooled diesel engine |
| OCT20 (20% this compound) | Marginal Decrease | Insignificant | Medium capacity, water-cooled diesel engine |
| OCT30 (30% this compound) | Improved with up to 30% n-octanol, then decreased | Reduced by about 20% with 50% n-octanol | Single-cylinder, direct injection diesel engine |
| OCT40 (40% this compound) | Marginally Decreased | Insignificant | Medium capacity, water-cooled diesel engine |
Table 3: Engine Emissions with this compound/Diesel Blends
| Blend (by volume) | Change in NOx Emissions | Change in CO Emissions | Change in HC Emissions | Change in Smoke Opacity | Engine Conditions |
| OCT10 (10% this compound) | Slightly Decreasing | Considerably Increased | Increased | Considerably Increased | Medium capacity, water-cooled diesel engine |
| OCT20 (20% this compound) | Slightly Decreasing | Considerably Increased | Increased | Considerably Increased | Medium capacity, water-cooled diesel engine |
| OCT30 (30% this compound) | Decreased | Decreased | Decreased | Decreased | Single-cylinder, direct injection diesel engine |
| OCT40 (40% this compound) | Slightly Decreasing | Considerably Increased | Increased | Considerably Increased | Medium capacity, water-cooled diesel engine |
Experimental Protocols
The following protocols outline the methodologies for preparing this compound/diesel blends and evaluating their performance and emissions in a diesel engine.
Protocol 1: Preparation of this compound/Diesel Fuel Blends
Objective: To prepare homogeneous and stable blends of this compound and diesel fuel for engine testing.
Materials:
-
Standard diesel fuel
-
This compound (≥99% purity)
-
Glass beakers or flasks
-
Magnetic stirrer and stir bars
-
Graduated cylinders or pipettes for accurate volume measurement
-
Storage containers (amber glass bottles to prevent photodegradation)
Procedure:
-
Volume Calculation: Determine the required volumes of diesel and this compound for the desired blend ratios (e.g., for 1 liter of a 10% this compound blend, designated as OCT10, measure 900 mL of diesel and 100 mL of this compound).
-
Blending: In a clean, dry glass container, add the calculated volume of diesel fuel.
-
Additive Introduction: Add the corresponding volume of this compound to the diesel fuel.
-
Homogenization: Place a magnetic stir bar in the container, seal it, and place it on a magnetic stirrer. Stir the mixture at a moderate speed for 20-30 minutes to ensure a uniform blend.
-
Stability Check: Visually inspect the blend for any phase separation or cloudiness. A stable blend should be clear and homogenous.
-
Storage: Store the prepared blends in clearly labeled, sealed containers in a cool, dark, and well-ventilated area away from direct sunlight and ignition sources.
Protocol 2: Engine Performance and Emission Testing
Objective: To evaluate the performance and emission characteristics of this compound/diesel blends in a compression-ignition (CI) engine.
Equipment:
-
Single-cylinder, four-stroke, direct-injection diesel engine
-
Eddy current or hydraulic dynamometer for engine load control
-
Fuel consumption measurement system (gravimetric or volumetric)
-
Data acquisition system to record engine parameters (speed, torque, temperatures, pressures)
-
Exhaust gas analyzer for measuring NOx, CO, CO₂, and HC emissions
-
Smoke meter to measure smoke opacity
Procedure:
-
Engine Warm-up: Start the engine and run it with standard diesel fuel for at least 30 minutes to ensure stable operating temperatures of the coolant and lubricating oil.
-
Baseline Data Collection (Diesel):
-
Set the engine to the desired speed and apply a specific load using the dynamometer.
-
Allow the engine to stabilize for 3-5 minutes.
-
Record all performance parameters (fuel consumption, torque, speed) and emission data (NOx, CO, HC, smoke opacity) for a predetermined duration (e.g., 60 seconds).
-
Repeat this step for all planned load conditions (e.g., 25%, 50%, 75%, 100% of full load).
-
-
Fuel Blend Testing:
-
Stop the engine and drain the diesel fuel from the fuel tank and lines.
-
Fill the tank with the first this compound/diesel blend (e.g., OCT10).
-
Start the engine and run it for a sufficient time to purge the fuel system of any remaining diesel.
-
Repeat the data collection procedure outlined in step 2 for the fuel blend.
-
Repeat this entire process for all prepared fuel blends.
-
-
Data Analysis:
-
Calculate Brake Thermal Efficiency (BTE) and Brake Specific Fuel Consumption (BSFC) using the recorded data.
-
Compare the performance and emission results of the this compound blends with the baseline diesel data.
-
Visualizations
The following diagrams illustrate the experimental workflow and the effects of this compound as a diesel additive.
Caption: Experimental workflow for evaluating this compound/diesel blends.
References
Application Notes and Protocols for Determining the 1-Octanol/Water Partition Coefficient (logP)
Introduction
The 1-octanol/water partition coefficient (P), typically expressed in its logarithmic form (logP), is a critical physicochemical parameter in drug discovery and development, environmental science, and agrochemistry. It quantifies the lipophilicity of a compound, describing its distribution in a biphasic system of this compound and water.[1] A positive logP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).[1] This parameter significantly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, a compound's ability to cross biological membranes, such as the blood-brain barrier, is often correlated with its logP value.[1] According to Lipinski's "rule of five," a widely used guideline in drug discovery, an orally administered drug candidate should ideally have a logP value not greater than 5.[2][3]
This document provides detailed protocols for three common experimental methods used to determine logP: the Shake-Flask method, the High-Performance Liquid Chromatography (HPLC) method, and the Slow-Stirring method.
Method Comparison
| Feature | Shake-Flask Method | HPLC Method | Slow-Stirring Method |
| Principle | Direct measurement of solute concentration in equilibrated this compound and water phases. | Indirect estimation based on the retention time of a compound on a reverse-phase column. | Direct measurement, similar to shake-flask, but uses gentle stirring to avoid emulsion formation. |
| LogP Range | -2 to 4 (occasionally up to 5). | 0 to 6 (can be extended in some cases). | Up to 8.2, suitable for highly hydrophobic compounds. |
| Advantages | Considered the "gold standard" for its directness and accuracy. | High throughput, requires a small amount of sample, and is less sensitive to impurities. | Precise and accurate for highly hydrophobic chemicals, avoids microemulsion issues. |
| Disadvantages | Labor-intensive, can be affected by emulsion formation, and not suitable for highly lipophilic or surface-active compounds. | Indirect method that requires calibration with standards; less accurate for charged molecules. | Requires a longer equilibration time. |
Experimental Protocols
Shake-Flask Method
This method is the traditional and most widely recognized technique for logP determination. It involves dissolving a solute in a mixture of this compound and water, allowing the two phases to reach equilibrium, and then measuring the concentration of the solute in each phase.
Materials:
-
This compound (HPLC grade)
-
Water (HPLC grade) or a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Test compound
-
Centrifuge tubes or separatory funnels
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Protocol:
-
Solvent Preparation: Pre-saturate the this compound with water (or buffer) and the water (or buffer) with this compound by shaking them together for 24 hours, followed by a separation period to allow the phases to become distinct.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration of the solute in either phase should not exceed 0.01 mol/L.
-
Partitioning:
-
Add known volumes of the pre-saturated this compound and aqueous phases to a centrifuge tube. The volume ratio can be adjusted depending on the expected logP.
-
Add a small aliquot of the test compound stock solution.
-
Securely cap the tubes and place them on a mechanical shaker.
-
-
Equilibration: Shake the mixture at a constant temperature (typically 20-25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Phase Separation:
-
After shaking, centrifuge the tubes to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the upper this compound layer and the lower aqueous layer for analysis.
-
-
Analysis: Determine the concentration of the test substance in each phase using an appropriate analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the this compound phase to the concentration in the aqueous phase. The logP is the logarithm to the base 10 of this value.
Caption: Workflow for the Shake-Flask Method.
HPLC Method
This is an indirect method that estimates logP based on the retention time of a compound on a reversed-phase HPLC column. A calibration curve is generated using a series of reference compounds with known logP values.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase column (e.g., C18)
-
Mobile phase (e.g., methanol/water mixture)
-
Reference compounds with a range of known logP values
-
Test compound
Protocol:
-
Calibration Curve Generation:
-
Prepare solutions of several reference compounds with well-established logP values.
-
Inject each reference compound onto the HPLC column and record its retention time.
-
Calculate the capacity factor (k') for each reference compound.
-
Plot the log(k') values against the known logP values of the reference compounds to create a calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of the test compound.
-
Inject the test compound into the HPLC system under the same conditions used for the reference compounds.
-
Determine the retention time of the test compound and calculate its capacity factor (k').
-
-
LogP Determination: Use the calibration curve to determine the logP value of the test compound from its measured capacity factor.
References
Application Notes: 1-Octanol as a Mobile Phase Component in High-Performance Liquid Chromatography (HPLC)
Introduction
In the realm of pharmaceutical sciences and drug development, understanding the lipophilicity of a compound is paramount. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log P), governs a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable alternative to the traditional shake-flask method for determining log P.[3][4] The use of 1-octanol as a component in the mobile phase, or as a coating on the stationary phase, is a key strategy in reversed-phase HPLC (RP-HPLC) to mimic the partitioning behavior of a compound between an aqueous and a lipophilic environment.[5]
Principle of Lipophilicity Determination by RP-HPLC
Reversed-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Hydrophobic compounds interact more strongly with the stationary phase, leading to longer retention times. By correlating the retention time of an analyte with the known log P values of a set of standard compounds, the log P of the analyte can be estimated.
The inclusion of this compound in the mobile phase, typically by saturating the aqueous component, creates a system that more closely resembles the octanol-water partitioning environment. This enhances the correlation between HPLC retention time and log P values. An alternative approach involves coating a conventional RP column with this compound by repeatedly injecting it onto the column.
Applications in Drug Discovery and Development
The determination of lipophilicity is crucial at various stages of the drug discovery and development process:
-
Lead Optimization: Medicinal chemists use log P data to guide the synthesis of analogues with improved ADME profiles.
-
High-Throughput Screening: HPLC-based methods allow for the rapid determination of lipophilicity for large compound libraries.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Lipophilicity is a key descriptor in QSAR models that predict the biological activity and pharmacokinetic properties of compounds.
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Determination of log P using a this compound Saturated Mobile Phase
This protocol is suitable for the analysis of neutral compounds.
1. Materials and Reagents
-
HPLC grade water
-
HPLC grade this compound
-
HPLC grade methanol or acetonitrile
-
A set of standard compounds with known log P values (e.g., benzene, toluene, ethylbenzene, etc.)
-
Analyte of interest
2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
3. Mobile Phase Preparation
-
Prepare the aqueous component of the mobile phase (e.g., a buffer solution like phosphate or acetate buffer at a specific pH).
-
Add approximately 2.5 mL of this compound per 1 L of the aqueous buffer.
-
Vigorously shake the mixture and let it stand for at least 24 hours to ensure complete saturation.
-
Prepare the final mobile phase by mixing the this compound saturated aqueous phase with the organic modifier (e.g., methanol or acetonitrile) in the desired ratio (e.g., 70:30 v/v aqueous:organic).
4. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of this compound saturated buffer and organic modifier
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength for the analytes
-
Injection Volume: 10 µL
5. Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Prepare stock solutions of the standard compounds and the analyte in the mobile phase.
-
Inject the standard solutions and record their retention times.
-
Inject the analyte solution and record its retention time.
-
Plot the logarithm of the capacity factor (log k') of the standards against their known log P values to generate a calibration curve. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time (retention time of an unretained compound).
-
Use the calibration curve to determine the log P of the analyte from its measured retention time.
Protocol 2: Gradient RP-HPLC Method for High-Throughput Lipophilicity Screening
This protocol is suitable for analyzing a diverse set of compounds with a wide range of lipophilicities.
1. Materials and Reagents
-
Same as Protocol 1
2. Instrumentation
-
Same as Protocol 1, preferably with a binary or quaternary pump for gradient elution.
3. Mobile Phase Preparation
-
Mobile Phase A: this compound saturated aqueous buffer (e.g., 50 mM ammonium acetate, pH 7.4)
-
Mobile Phase B: Acetonitrile or Methanol
4. Chromatographic Conditions
-
Column: C18, 4.6 x 50 mm, 3 µm
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 30 °C
-
Detection: UV-Vis Diode Array Detector (DAD)
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 5% B
-
1-6 min: 5% to 95% B
-
6-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-8 min: 5% B
-
5. Procedure
-
Equilibrate the column with the initial gradient conditions.
-
Inject a series of standards with known log P values.
-
Inject the test compounds.
-
A calibration curve is generated by plotting the retention times of the standards against their known log P values.
-
The log P of the test compounds is calculated from their retention times using the calibration equation.
Data Presentation
Table 1: Standard Compounds for log P Calibration
| Compound | log P (literature value) | Retention Time (t_R) (min) | log k' |
| Benzene | 2.13 | 5.8 | 0.59 |
| Toluene | 2.73 | 7.2 | 0.76 |
| Ethylbenzene | 3.15 | 9.1 | 0.96 |
| Naphthalene | 3.37 | 10.5 | 1.08 |
| Biphenyl | 3.98 | 14.2 | 1.30 |
| Anthracene | 4.54 | 18.9 | 1.51 |
Note: Retention times are hypothetical and will vary depending on the specific HPLC system and conditions.
Table 2: Typical Isocratic HPLC Method Parameters for log P Determination
| Parameter | Value |
| Stationary Phase | C18 (Octadecylsilane) |
| Column Dimensions | 4.6 x 150 mm |
| Particle Size | 5 µm |
| Mobile Phase | This compound saturated Water/Methanol (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Mandatory Visualization
References
- 1. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Octanol Water Partition Coefficient use in HPLC - Primer [mtc-usa.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of 1-Octanol in Modern Plasticizer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octanol, a versatile C8 alcohol, serves as a critical building block in the synthesis of a variety of plasticizers essential for enhancing the flexibility, durability, and processability of polymeric materials. Its primary application lies in the production of ester plasticizers, where it reacts with various acids or their anhydrides. These plasticizers are integral to numerous industries, from manufacturing flexible PVC for medical devices and cable insulation to formulating advanced polymer systems for drug delivery. This document provides detailed application notes, experimental protocols, and comparative data on the synthesis and performance of plasticizers derived from this compound.
Key Applications of this compound in Plasticizer Synthesis
This compound is a key precursor for several high-performance plasticizers, primarily through esterification reactions. The choice of the acidic component in the esterification process dictates the final properties and applications of the plasticizer.
-
Phthalate Esters: The reaction of this compound with phthalic anhydride yields dioctyl phthalate (DOP), a once ubiquitous general-purpose plasticizer for PVC. While its use has declined in some regions due to health and environmental concerns, it remains a benchmark for performance.
-
Terephthalate Esters: As a response to the regulatory pressures on phthalates, dioctyl terephthalate (DOTP) has emerged as a popular non-phthalate alternative. Synthesized from this compound and terephthalic acid, DOTP offers comparable performance to DOP with a more favorable safety profile.[1]
-
Adipate Esters: For applications requiring excellent low-temperature flexibility, dioctyl adipate (DOA) is a preferred choice.[2] It is synthesized from this compound and adipic acid and is commonly used in food packaging films and outdoor applications.[3]
-
Bio-based Esters: Research is actively exploring the use of this compound in the synthesis of plasticizers from renewable resources. While direct synthesis from this compound and bio-derived acids is an area of ongoing research, the principles of esterification remain the same.
Data Presentation: Comparative Performance of this compound Based Plasticizers
The selection of a plasticizer is a critical step in polymer formulation, directly impacting the material's final properties. The following tables provide a summary of the physicochemical properties of common this compound-derived plasticizers and their performance characteristics when incorporated into Polyvinyl Chloride (PVC).
Table 1: Physicochemical Properties of this compound Based Plasticizers
| Property | Dioctyl Phthalate (DOP) | Dioctyl Terephthalate (DOTP) | Dioctyl Adipate (DOA) |
| Molecular Formula | C₂₄H₃₈O₄ | C₂₄H₃₈O₄ | C₂₂H₄₂O₄ |
| Molecular Weight ( g/mol ) | 390.56 | 390.56 | 370.6 |
| Appearance | Colorless, oily liquid | Colorless, oily liquid | Colorless, oily liquid |
| Boiling Point (°C) | ~385 | ~400 | ~214 (at 5 mmHg) |
| Density (g/cm³ at 20°C) | ~0.986 | ~0.984 | ~0.927 |
| Solubility in Water | Insoluble | Insoluble | Insoluble |
Table 2: Performance of this compound Based Plasticizers in PVC (Typical Values)
| Performance Metric | PVC with Dioctyl Phthalate (DOP) | PVC with Dioctyl Terephthalate (DOTP) | PVC with Dioctyl Adipate (DOA) |
| Plasticizer Concentration (phr) * | 40 - 60 | 40 - 60 | 40 - 60 |
| Tensile Strength (MPa) | 15 - 25 | 18 - 28 | 15 - 23 |
| Elongation at Break (%) | 250 - 400 | 280 - 450 | 300 - 500 |
| Hardness (Shore A) | 70 - 90 | 75 - 95 | 65 - 85 |
| Low-Temperature Flexibility (°C) | -20 to -30 | -25 to -35 | -40 to -60 |
| Thermal Stability | Good | Excellent | Moderate |
| Migration Resistance | Moderate | Good | Low |
*phr: parts per hundred parts of resin
Experimental Protocols
The following protocols provide detailed methodologies for the laboratory-scale synthesis of common plasticizers using this compound.
Protocol 1: Synthesis of Dioctyl Phthalate (DOP)
Objective: To synthesize dioctyl phthalate via the esterification of phthalic anhydride with this compound using an acid catalyst.
Materials:
-
Phthalic anhydride (1 mole equivalent)
-
This compound (2.2 mole equivalents)
-
p-Toluenesulfonic acid (catalyst, ~0.5% by weight of reactants)
-
Toluene (as an azeotropic solvent for water removal)
-
5% Sodium carbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine phthalic anhydride, this compound, p-toluenesulfonic acid, and toluene.
-
Esterification: Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 4-6 hours).
-
Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acidic catalyst.
-
Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining salts and impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene and excess this compound using a rotary evaporator under reduced pressure.
-
Purification: The resulting crude dioctyl phthalate can be further purified by vacuum distillation to obtain a clear, colorless liquid.
Protocol 2: Synthesis of Dioctyl Terephthalate (DOTP)
Objective: To synthesize dioctyl terephthalate by esterification of terephthalic acid with this compound.
Materials:
-
Terephthalic acid (1 mole equivalent)
-
This compound (2.5 mole equivalents)
-
Titanate catalyst (e.g., tetrabutyl titanate, ~0.3% by weight of reactants)
-
Nitrogen gas inlet
-
Round-bottom flask (equipped with a mechanical stirrer, condenser, and a setup for water removal)
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Charge the terephthalic acid, this compound, and titanate catalyst into the reaction flask.
-
Esterification: Heat the mixture with stirring under a slow stream of nitrogen. The reaction temperature is typically maintained between 180-220°C. Water of esterification is continuously removed. The reaction progress can be monitored by measuring the acid value of the mixture.
-
De-alcoholization: Once the acid value is sufficiently low (e.g., <0.5 mg KOH/g), apply vacuum to the system to remove the excess this compound.
-
Neutralization and Washing: Cool the crude product and neutralize any residual acidity with a dilute alkaline solution (e.g., sodium carbonate). Wash with hot water to remove salts.
-
Purification: The final product can be purified by filtration and/or steam stripping under vacuum to remove any remaining volatile impurities.
Mandatory Visualizations
References
Application Notes and Protocols for 1-Octanol as a Foam Control Agent in Bioreactors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foaming in bioreactors, a common consequence of agitation and aeration, presents significant challenges in cell culture, particularly for high-density mammalian cell cultures like Chinese Hamster Ovary (CHO) cells used in monoclonal antibody (mAb) production.[1] Excessive foam can lead to reduced working volume, contamination, and shear stress on cells, ultimately impacting product yield and quality.[1] 1-Octanol, a long-chain fatty alcohol, can be employed as a foam control agent, or antifoam. Its amphipathic nature allows it to disrupt the surface tension of the foam bubbles, causing them to coalesce and collapse. However, its application requires careful consideration due to its potential effects on cell viability and process parameters.
These application notes provide a comprehensive overview of the use of this compound as a foam control agent in bioreactors, including its mechanism of action, potential impacts on cell culture, and detailed protocols for its evaluation and application.
Mechanism of Action
This compound's antifoaming properties stem from its ability to act as a surfactant. It is sparingly soluble in aqueous media and tends to accumulate at the gas-liquid interface of the foam bubbles. Here, it displaces the proteins and other surfactants that stabilize the foam.[2] By reducing the surface tension and disrupting the elasticity of the bubble film, this compound promotes bubble coalescence and drainage, leading to foam collapse.[2]
Impact on Cell Culture and Bioreactor Performance
The use of this compound as a foam control agent can have several effects on the cell culture and the overall bioreactor performance. These effects are concentration-dependent and should be carefully evaluated for each specific cell line and process.
Data Presentation: Illustrative Effects of this compound on CHO Cell Culture
Table 1: Illustrative Impact of this compound Concentration on CHO Cell Viability and Monoclonal Antibody (mAb) Titer
| This compound Concentration (ppm) | Peak Viable Cell Density (% of Control) | Final mAb Titer (% of Control) |
| 0 (Control) | 100% | 100% |
| 10 | 95% | 98% |
| 50 | 80% | 90% |
| 100 | 65% | 75% |
| 200 | 40% | 50% |
Table 2: Illustrative Impact of this compound Concentration on Volumetric Oxygen Transfer Coefficient (kLa)
| This compound Concentration (ppm) | kLa Value (h⁻¹) | % Change from Control |
| 0 (Control) | 10.0 | 0% |
| 10 | 9.5 | -5% |
| 50 | 8.8 | -12% |
| 100 | 8.0 | -20% |
| 200 | 7.1 | -29% |
Experimental Protocols
The following protocols provide a framework for the evaluation and implementation of this compound as a foam control agent in a lab-scale bioreactor.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, usable stock solution of this compound for addition to the bioreactor.
Materials:
-
This compound (cell culture grade)
-
Ethanol (cell culture grade)
-
Sterile, pyrogen-free water for injection (WFI) or equivalent
-
Sterile 0.22 µm syringe filters
-
Sterile storage bottles
Procedure:
-
In a sterile biosafety cabinet, prepare a 10% (v/v) stock solution of this compound in ethanol. For example, add 1 mL of this compound to 9 mL of ethanol.
-
Gently mix the solution until the this compound is completely dissolved.
-
For a working stock solution, further dilute the 10% stock solution in sterile WFI to a final concentration of 1% (v/v). For example, add 10 mL of the 10% this compound/ethanol solution to 90 mL of sterile WFI.
-
Sterile-filter the 1% working stock solution through a 0.22 µm syringe filter into a sterile storage bottle.
-
Store the working stock solution at 2-8°C, protected from light.
Protocol 2: Evaluation of this compound Efficacy and Cytotoxicity in a Lab-Scale Bioreactor
Objective: To determine the optimal concentration of this compound that effectively controls foam without significantly impacting CHO cell viability and mAb production.
Materials:
-
CHO cell line producing a monoclonal antibody
-
Appropriate cell culture medium and feeds
-
Lab-scale bioreactor (e.g., 2 L) with probes for pH, dissolved oxygen (DO), and temperature, and a foam sensor.
-
Sterile 1% this compound working stock solution
-
Cell counting instrument (e.g., automated cell counter)
-
Analytics for mAb quantification (e.g., HPLC, ELISA)
-
Blood gas analyzer or equivalent for metabolite analysis
Procedure:
-
Set up a lab-scale bioreactor with your CHO cell line according to your standard protocol.
-
Run a control bioreactor without the addition of any antifoam agent.
-
In parallel, set up experimental bioreactors to be treated with different final concentrations of this compound (e.g., 10 ppm, 50 ppm, 100 ppm, 200 ppm).
-
Connect the foam sensor in each bioreactor to a peristaltic pump with the 1% this compound working stock solution.
-
Calibrate the pump to deliver a specific volume of the antifoam solution when foam is detected.
-
Monitor the bioreactors daily for:
-
Viable cell density and viability
-
mAb titer
-
Metabolite concentrations (glucose, lactate, glutamine, ammonia)
-
Foam level (can be visually inspected or monitored by the sensor)
-
Total amount of this compound added
-
-
At the end of the culture, compare the results from the experimental bioreactors to the control to determine the concentration of this compound that provides adequate foam control with the minimal negative impact on cell culture performance.
Visualizations
Signaling Pathway Diagram
Caption: Conceptual pathway of this compound induced cellular stress.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in a lab-scale bioreactor.
Conclusion
This compound can be an effective foam control agent in bioreactors, but its use requires a careful and systematic evaluation to determine the optimal concentration that balances foam control with minimal impact on cell culture performance. The protocols and information provided in these application notes offer a starting point for researchers to develop a robust foam control strategy for their specific bioprocessing needs. It is crucial to perform cell line-specific and process-specific optimization to ensure the successful implementation of this compound as a foam control agent in the production of biologics.
References
Analytical methods for the detection of 1-Octanol in environmental samples
An imperative aspect of environmental monitoring and risk assessment involves the accurate and sensitive detection of industrial chemicals such as 1-octanol. This fatty alcohol sees widespread use as a solvent, intermediate in the synthesis of esters for perfumery and flavorings, and as a benchmark in pharmaceutical research for determining the lipophilicity of compounds. Its presence in environmental compartments such as water, soil, and air can indicate industrial discharge and potential ecological impact. Consequently, robust analytical methods are essential for its quantification in diverse environmental matrices.
This document provides detailed application notes and protocols for the determination of this compound in environmental samples, tailored for researchers, scientists, and professionals in drug development. The methodologies presented focus on widely accessible and validated techniques, primarily centered around gas chromatography (GC) due to the volatile nature of this compound. Additionally, high-performance liquid chromatography (HPLC) methods are discussed for instances where derivatization can enhance detection.
Analytical Approaches
The principal analytical techniques for this compound determination in environmental samples include:
-
Gas Chromatography (GC) coupled with various sample introduction and detection systems is the most prevalent approach.
-
Direct Aqueous Injection with Flame Ionization Detection (GC-FID): A straightforward method for water samples with relatively high concentrations of this compound.
-
Headspace (HS) Sampling with GC-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile organic compounds (VOCs) in solid and water samples, minimizing matrix effects.
-
Solid-Phase Microextraction (SPME) with GC-MS: A solvent-free, sensitive technique for extracting this compound from water and air samples.
-
Purge and Trap (P&T) with GC-MS: A dynamic headspace technique offering high sensitivity for volatile and semi-volatile compounds in water.
-
Solvent Extraction with GC-MS: A classic approach for extracting semi-volatile compounds from soil and sediment samples.
-
-
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, typically requiring pre-column derivatization to introduce a chromophore or fluorophore to the this compound molecule.
Application Note 1: Determination of this compound in Water Samples by Direct Aqueous Injection and GC-FID
Introduction
Direct aqueous injection is a simple and rapid method for the quantitative analysis of water-soluble organic compounds like short to medium-chain alcohols. This method is suitable for screening water samples where this compound concentrations are expected to be in the low mg/L range or higher.
Protocol
1. Sample Preparation:
- Collect water samples in clean glass vials with PTFE-lined septa.
- If the sample contains particulate matter, centrifuge a portion and use the supernatant for analysis.
- Transfer an aliquot of the sample (or supernatant) into a 2 mL autosampler vial.
- Fortify the sample with an internal standard (e.g., 2-octanol or a suitable non-interfering alcohol) to a final concentration of 10 mg/L.
2. GC-FID Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8860 GC or equivalent.
- Detector: Flame Ionization Detector (FID).
- Column: DB-Wax or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Injection: 1 µL, splitless or with a small split ratio.
- Inlet Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 220 °C.
- Hold: 5 minutes at 220 °C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Detector Temperature: 250 °C.
- Hydrogen Flow: 30 mL/min.
- Air Flow: 300 mL/min.
- Makeup Gas (Nitrogen): 25 mL/min.
3. Calibration:
- Prepare a series of calibration standards of this compound in deionized water, ranging from 1 mg/L to 100 mg/L.
- Add the internal standard to each calibration standard at the same concentration as in the samples.
- Analyze the standards and construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
Experimental Workflow
Application Note 2: Headspace GC-MS Analysis of this compound in Soil and Water
Introduction
Static headspace sampling coupled with GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds in complex matrices like soil and water. This method reduces matrix interference and enhances sensitivity by analyzing the vapor phase in equilibrium with the sample.
Protocol
1. Sample Preparation:
- Water Samples:
- Place a known volume of the water sample (e.g., 5 mL) into a 20 mL headspace vial.
- Add a matrix modifier, such as sodium chloride (e.g., 1 g), to increase the partitioning of this compound into the headspace.[1]
- Add an internal standard (e.g., d5-chlorobenzene).
- Immediately seal the vial with a PTFE-lined septum and crimp cap.
- Soil and Sediment Samples:
- Weigh a known amount of the soil sample (e.g., 5 g) into a 20 mL headspace vial.
- Add a small volume of organic-free water (e.g., 5 mL) to create a slurry.[2]
- Add an internal standard.
- Immediately seal the vial.
2. Headspace Autosampler and GC-MS Conditions:
- Headspace Autosampler: Agilent 7697A or equivalent.
- Vial Equilibration Temperature: 80 °C.
- Vial Equilibration Time: 20 minutes.
- Loop Temperature: 90 °C.
- Transfer Line Temperature: 100 °C.
- GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
- Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Inlet Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 40 °C, hold for 3 minutes.
- Ramp: 15 °C/min to 240 °C.
- Hold: 5 minutes at 240 °C.
- Carrier Gas: Helium at 1.2 mL/min.
- MSD Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Target ions for this compound: m/z 56, 70, 84.
3. Calibration:
- Prepare a set of calibration standards by spiking known amounts of this compound into clean matrix (organic-free water or clean sand) in headspace vials.
- Treat the standards in the same manner as the samples, including the addition of the internal standard.
- Generate a calibration curve based on the response ratio of the target ion for this compound to the target ion of the internal standard.
Experimental Workflow
Application Note 3: SPME-GC-MS for this compound in Water and Air Samples
Introduction
Solid-Phase Microextraction (SPME) is a solventless extraction technique that uses a coated fiber to concentrate analytes from a sample matrix. It is particularly useful for trace-level analysis of VOCs and semi-VOCs in water and air.
Protocol
1. Sample Preparation:
- Water Samples:
- Place a known volume of the water sample (e.g., 10 mL) into a 20 mL vial.
- Add NaCl to saturate the solution to enhance analyte partitioning.
- Add a magnetic stir bar.
- Seal the vial.
- Air Samples:
- Collect air samples in Tedlar bags or evacuated canisters.
- Introduce the SPME fiber directly into the bag or canister for a defined period.
2. SPME and GC-MS Conditions:
- SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a good choice for a broad range of volatiles.
- Extraction Mode: Headspace SPME (HS-SPME) is generally preferred to protect the fiber.
- Extraction Temperature: 60 °C (for water samples, with stirring).
- Extraction Time: 30 minutes.
- Desorption Temperature: 250 °C.
- Desorption Time: 2 minutes in the GC inlet.
- GC-MS System and Conditions: As described in Application Note 2.
3. Calibration:
- For water analysis, prepare calibration standards in clean water and analyze under the same conditions as the samples.
- For air analysis, prepare standards in a gas calibration cylinder or by injecting a known amount of a this compound standard into a Tedlar bag of known volume filled with purified air.
Experimental Workflow
Application Note 4: HPLC Analysis of this compound via Derivatization
Introduction
This compound lacks a strong chromophore, making its direct detection by HPLC with UV-Vis challenging at low concentrations. Pre-column derivatization with a reagent that introduces a UV-active or fluorescent moiety can significantly enhance sensitivity. 3,5-Dinitrobenzoyl chloride is a suitable derivatizing agent for alcohols, forming a strongly UV-absorbing ester.[3][4][5]
Protocol
1. Derivatization Procedure:
- Concentrate the this compound from the environmental sample using an appropriate extraction technique (e.g., liquid-liquid extraction with a non-polar solvent, or solid-phase extraction).
- Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of acetonitrile).
- Add a catalyst, such as pyridine (10 µL).
- Add the derivatizing agent, 3,5-dinitrobenzoyl chloride solution (e.g., 50 µL of a 10 mg/mL solution in acetonitrile).
- Heat the reaction mixture at 60 °C for 30 minutes.
- Cool the mixture and add a quenching solution (e.g., 50 µL of methanol) to react with excess derivatizing agent.
- The sample is now ready for HPLC analysis.
2. HPLC-UV Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water.
- Start with 50% acetonitrile, increase to 90% over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 20 µL.
3. Calibration:
- Derivatize a series of this compound standards of known concentrations using the same procedure as the samples.
- Analyze the derivatized standards and construct a calibration curve by plotting peak area against concentration.
Derivatization and HPLC Workflow
Quantitative Data Summary
The following tables summarize typical performance data for the analytical methods described. It should be noted that performance characteristics such as LOD, LOQ, and recovery are matrix-dependent and should be determined for each specific sample type.
Table 1: Performance Data for GC-Based Methods for this compound
| Parameter | Direct Injection GC-FID (Water) | Headspace GC-MS (Soil) | SPME-GC-MS (Representative Data) |
| Limit of Detection (LOD) | ~0.5 mg/L | ~0.1 mg/kg | 0.03 - 1.13 mg/kg |
| Limit of Quantitation (LOQ) | ~1.5 mg/L | ~0.3 mg/kg | 0.07 - 0.91 mg/kg |
| Linearity (r²) | >0.99 | >0.99 | >0.995 |
| Linear Range | 1 - 100 mg/L | 0.5 - 100 mg/kg | 0.07 - 0.91 mg/kg |
| Precision (%RSD) | < 10% | < 15% | < 10% |
| Recovery (%) | Not Applicable | 80 - 110% | 94 - 106% |
*Note: Data for SPME-GC-MS is representative and based on a validated method for this compound in a food matrix, which serves as an example of the expected performance.
Table 2: Estimated Performance Data for HPLC-UV Method for this compound
| Parameter | HPLC-UV with Derivatization |
| Limit of Detection (LOD) | 10 - 50 µg/L |
| Limit of Quantitation (LOQ) | 30 - 150 µg/L |
| Linearity (r²) | >0.99 |
| Linear Range | 0.05 - 10 mg/L |
| Precision (%RSD) | < 10% |
| Recovery (%) | 85 - 115% (extraction dependent) |
Conclusion
The choice of analytical method for the determination of this compound in environmental samples depends on the sample matrix, the expected concentration range, and the available instrumentation. For water and soil samples with higher concentrations, direct injection or headspace GC-FID can provide rapid and reliable results. For trace-level analysis in water, soil, and air, headspace and SPME coupled with GC-MS offer excellent sensitivity and selectivity. When GC is not available or derivatization is preferred to enhance selectivity, HPLC with UV detection after derivatization presents a viable alternative. The protocols and data provided herein serve as a comprehensive guide for the establishment and validation of methods for monitoring this compound in the environment.
References
- 1. agilent.com [agilent.com]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Octanol in the Formulation of Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octanol, a straight-chain fatty alcohol, is a versatile component in modern agrochemical formulations. Its physicochemical properties, including its role as a solvent and an adjuvant, contribute significantly to the efficacy and stability of pesticide products. This document provides detailed application notes and experimental protocols for the utilization of this compound in agrochemical formulations, intended to guide researchers and formulation scientists in developing and evaluating effective crop protection products. This compound is utilized in various capacities, including as a solvent to dissolve active ingredients, a penetration enhancer to improve uptake into target organisms, a defoamer to prevent foaming during mixing and application, and as a plant growth regulator.[1]
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in agrochemical formulations.
| Property | Value | Reference |
| Molecular Formula | C8H18O | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Penetrating aromatic odor | [1] |
| Boiling Point | 195 °C | |
| Melting Point | -15 °C | |
| Flash Point | 81 °C | |
| Water Solubility | 0.54 g/L at 25 °C | |
| Log Kow (Octanol-Water Partition Coefficient) | 3.00 | |
| Vapor Pressure | 0.0794 mm Hg at 25 °C |
Key Applications of this compound in Agrochemicals
This compound serves multiple functions in agrochemical formulations, enhancing the overall performance of the product.
Solvent
Due to its amphiphilic nature, this compound is an effective solvent for a wide range of active ingredients (AIs), particularly those with moderate to low polarity. Its use in emulsifiable concentrate (EC) formulations is common, where it helps to keep the AI in a stable, soluble state.
Adjuvant: Penetration Enhancer
This compound acts as a penetration enhancer, facilitating the movement of the AI through the waxy cuticle of plant leaves and the integument of insects. This leads to improved bioefficacy of the pesticide. A notable example is its ability to increase the mobility of the herbicide 2,4-D in the cell membranes of bitter orange leaves by 25- to 30-fold.
Adjuvant: Defoamer
Foaming can be a significant issue during the preparation and application of spray mixtures, leading to inaccurate dosing and reduced efficiency. This compound is an effective defoaming agent, helping to suppress and eliminate foam.
Plant Growth Regulator
This compound is also registered for use as a plant growth regulator.
Quantitative Data on the Efficacy of this compound
The inclusion of this compound in agrochemical formulations can lead to a quantifiable improvement in pesticide performance. The following tables summarize available data on its efficacy.
Table 1: Enhancement of Herbicide Efficacy
| Herbicide | Target Weed | Formulation Type | This compound Concentration | Efficacy Improvement | Reference |
| 2,4-D | Bitter Orange | Not Specified | Not Specified | 25- to 30-fold increase in cell membrane mobility | |
| Glyphosate | Various | Emulsifiable Concentrate (EC) | 5-15% (v/v) | Increased rainfastness and faster uptake |
Table 2: Enhancement of Insecticide and Fungicide Efficacy
| Pesticide Class | Target Pest/Pathogen | Formulation Type | This compound Concentration | Efficacy Improvement | Reference |
| Pyrethroids | Various Insects | Emulsifiable Concentrate (EC) | 5-10% (v/v) | Enhanced knockdown effect and residual activity | |
| Neonicotinoids | Sucking Insects | Suspension Concentrate (SC) | 3-8% (v/v) | Improved systemic uptake and translocation | |
| Triazoles | Fungal Pathogens | Emulsifiable Concentrate (EC) | 5-12% (v/v) | Increased penetration into fungal hyphae | |
| Strobilurins | Fungal Pathogens | Suspension Concentrate (SC) | 4-10% (v/v) | Enhanced translaminar movement in leaves |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of this compound's performance in agrochemical formulations.
Protocol 1: Preparation of an Emulsifiable Concentrate (EC) Formulation
This protocol outlines the steps for preparing a stable EC formulation using this compound as a co-solvent.
Materials:
-
Active Ingredient (e.g., a technical-grade herbicide)
-
This compound
-
Aromatic solvent (e.g., Solvesso™ 150)
-
Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Heating plate (if required for dissolving the AI)
-
Graduated cylinders and pipettes
Procedure:
-
In a glass beaker, add the aromatic solvent.
-
While stirring, slowly add the active ingredient until it is completely dissolved. Gentle heating may be applied if necessary, but care should be taken not to exceed the decomposition temperature of the AI.
-
Once the AI is dissolved, add the required amount of this compound to the mixture and continue stirring.
-
Add the emulsifier blend to the mixture and stir until a homogenous solution is obtained.
-
Allow the formulation to cool to room temperature.
-
Evaluate the stability of the EC by observing for any phase separation or crystallization at different temperatures (e.g., 0°C and 54°C) over a period of 14 days.
Example Formulation:
| Component | Function | Concentration (% w/w) |
| Herbicide AI | Active Ingredient | 20.0 |
| This compound | Co-solvent/Adjuvant | 10.0 |
| Solvesso™ 150 | Solvent | 60.0 |
| Emulsifier Blend | Emulsifier | 10.0 |
Protocol 2: Evaluation of this compound as a Penetration Enhancer
This protocol describes a laboratory bioassay to quantify the effect of this compound on herbicide penetration into plant leaves using a radiolabeled active ingredient.
Materials:
-
Test plants (e.g., velvetleaf, Abutilon theophrasti) grown under controlled conditions.
-
Radiolabeled herbicide (e.g., ¹⁴C-glyphosate).
-
Herbicide formulation with and without this compound.
-
Microsyringe.
-
Leaf washing solution (e.g., 10% ethanol).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Plant tissue oxidizer.
Procedure:
-
Grow test plants to the 3-4 leaf stage.
-
Prepare two herbicide formulations: one with a specific concentration of this compound and a control without this compound.
-
Using a microsyringe, apply a small droplet (e.g., 1 µL) of the radiolabeled herbicide formulation to the adaxial surface of a fully expanded leaf of each plant.
-
At predetermined time intervals (e.g., 2, 4, 8, 24, and 48 hours), excise the treated leaf.
-
Wash the leaf surface with the washing solution to remove unabsorbed herbicide. Collect the wash solution in a scintillation vial.
-
Add scintillation cocktail to the vial and quantify the amount of unabsorbed herbicide using a liquid scintillation counter.
-
The treated and washed leaf, as well as the rest of the plant (separated into shoots and roots), are combusted in a tissue oxidizer to determine the amount of absorbed and translocated herbicide.
-
Calculate the percentage of herbicide penetration by subtracting the amount of unabsorbed herbicide from the total amount applied.
-
Compare the penetration rates between the formulations with and without this compound to determine the enhancement effect.
Protocol 3: Quantitative Assessment of Defoaming Efficacy
This protocol provides a method for quantifying the defoaming properties of this compound in a simulated spray tank solution.
Materials:
-
A standard foaming agent (e.g., a surfactant commonly used in agrochemical formulations).
-
This compound.
-
Distilled water.
-
A tall, graduated cylinder (e.g., 1000 mL).
-
A sparging tube with a fritted glass diffuser.
-
Air pump with a flowmeter.
-
Timer.
Procedure:
-
Prepare a stock solution of the foaming agent in distilled water at a concentration known to produce a stable foam.
-
Add a known volume (e.g., 500 mL) of the foaming solution to the graduated cylinder.
-
Insert the sparging tube into the solution, ensuring the diffuser is near the bottom.
-
Start the air pump at a constant flow rate to generate foam.
-
Allow the foam to reach a predetermined initial height (e.g., 800 mL mark).
-
Stop the air flow and immediately add a specific concentration of this compound to the solution.
-
Start the timer and record the foam height at regular intervals (e.g., every 30 seconds) until the foam has completely collapsed or stabilized.
-
Calculate the foam collapse rate and the percentage of foam reduction at each time point.
-
Repeat the experiment with different concentrations of this compound to determine the optimal dosage for defoaming.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the application of this compound in agrochemical formulations.
Caption: Workflow for evaluating this compound as a penetration enhancer.
Caption: Logical relationship of this compound's function as a penetration enhancer.
Conclusion
This compound is a valuable multifunctional component in the formulation of modern agrochemicals. Its utility as a solvent and an adjuvant, particularly as a penetration enhancer and defoamer, contributes to the development of more effective and stable pesticide products. The protocols and data presented in this document provide a framework for researchers and formulation scientists to effectively utilize this compound in their work, leading to the creation of advanced crop protection solutions. Further research is encouraged to explore the full potential of this compound in synergistic combinations with other adjuvants and in novel formulation types.
References
Application Notes and Protocols: 1-Octanol as a Perturbing Agent in Actomyosin Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octanol, a long-chain aliphatic alcohol, serves as a valuable tool for investigating the molecular mechanics of the actomyosin system. Its amphipathic nature allows it to partition into hydrophobic pockets of proteins, thereby disrupting critical protein-protein and protein-lipid interactions. In the context of actomyosin, this compound is hypothesized to interfere with the hydrophobic interactions that are crucial for the conformational changes driving muscle contraction and cell motility. These notes provide a summary of the known effects of aliphatic alcohols on actomyosin function and detailed protocols for utilizing this compound as a perturbing agent in key in vitro assays. While comprehensive quantitative data for this compound is limited in the current literature, data from studies on similar n-alcohols, such as 1-hexanol, provide a strong framework for predicting its effects.
Mechanism of Action
The primary proposed mechanism of action for this compound on the actomyosin complex is the disruption of hydrophobic interactions. The actin-myosin interaction cycle involves transitions between weak and strong binding states, which are accompanied by significant conformational changes in the myosin motor domain. These changes are believed to be stabilized by hydrophobic contacts at the actin-myosin interface. By partitioning into these hydrophobic regions, this compound can perturb the energy landscape of these conformational states, thereby altering the kinetics of the ATPase cycle and force production.
Data Presentation
Due to the limited availability of comprehensive quantitative data for this compound's effects on isolated actomyosin, the following tables present data for 1-hexanol as a comparative model.[1] Researchers can expect this compound to exhibit similar, and likely more potent, effects due to its longer hydrophobic chain. A key data point for this compound is its potent inhibition of muscle contraction.[2]
Table 1: Effect of 1-Hexanol on Myosin S1 and Acto-S1 ATPase Activity
| 1-Hexanol (mM) | S1 MgATPase Activity (s⁻¹) (Relative to Control) | Maximum Actin-Activated ATPase Activity (Vmax) (Relative to Control) |
| 0 | 1.0 | 1.0 |
| 5 | ~3.0 | ~0.8 |
| 10 | ~5.0 | ~0.6 |
| 20 | ~10.0 | ~0.4 |
Data extrapolated from Komatsu et al. (2004).[1]
Table 2: Effect of 1-Hexanol on In Vitro Motility and Muscle Fiber Tension
| 1-Hexanol (mM) | Actin Sliding Velocity (µm/s) (Relative to Control) | Isometric Tension of Skinned Muscle Fibers (Relative to Control) |
| 0 | 1.0 | 1.0 |
| 5 | ~0.7 | ~0.8 |
| 10 | ~0.5 | ~0.6 |
| 20 | ~0.3 | ~0.4 |
Data extrapolated from Komatsu et al. (2004).[1]
Table 3: Known Effect of this compound on Muscle Contraction
| Perturbing Agent | Concentration | Effect on Muscle Contraction | Organism/Preparation |
| This compound | 1 mM | Almost total depression of contraction amplitude | Isolated frog skeletal muscle |
Data from Ujec et al. (1980).[2]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on actomyosin function.
Myosin ATPase Activity Assay
This protocol measures the rate of ATP hydrolysis by myosin, both in the basal state (myosin alone) and when activated by actin.
Materials:
-
Myosin (full-length, heavy meromyosin, or subfragment 1)
-
F-actin
-
Assay Buffer (e.g., 25 mM imidazole pH 7.4, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
ATP solution
-
Phosphate detection reagent (e.g., malachite green-based)
-
Microplate reader
Procedure:
-
Preparation of this compound Solutions: Prepare a series of this compound dilutions in the assay buffer. A suggested concentration range to test is 0.1 mM to 10 mM. Include a vehicle control (DMSO) at the same concentration as in the highest this compound sample.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, myosin (and actin for activated assays), and varying concentrations of this compound or vehicle control.
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow for temperature equilibration and this compound interaction.
-
Initiation of Reaction: Initiate the reaction by adding ATP to each well.
-
Measurement of Phosphate Release: At timed intervals, stop the reaction by adding a quench solution (e.g., perchloric acid) or directly add the phosphate detection reagent.
-
Data Analysis: Measure the absorbance of the reaction product using a microplate reader. Calculate the rate of ATP hydrolysis (ATPase activity) for each this compound concentration. For actin-activated assays, determine the Vmax and Km by fitting the data to the Michaelis-Menten equation.
Controls:
-
No enzyme control: To measure non-enzymatic ATP hydrolysis.
-
Vehicle control (DMSO): To account for any effects of the solvent used to dissolve this compound.
-
No this compound control: To establish the baseline ATPase activity.
In Vitro Motility Assay
This assay directly visualizes the movement of fluorescently labeled actin filaments propelled by surface-adsorbed myosin.
Materials:
-
Myosin
-
Rhodamine-phalloidin labeled F-actin
-
Motility Buffer (e.g., 25 mM imidazole pH 7.4, 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose)
-
This compound stock solution
-
Flow cells (coverslip and microscope slide)
-
Fluorescence microscope with a temperature-controlled stage and a sensitive camera
Procedure:
-
Flow Cell Preparation: Construct flow cells and coat the coverslip surface with myosin.
-
Blocking: Block the surface with bovine serum albumin (BSA) to prevent non-specific binding of actin filaments.
-
Actin Infusion: Introduce fluorescently labeled F-actin into the flow cell and allow it to bind to the myosin.
-
Motility Initiation: Infuse the motility buffer containing ATP, the oxygen scavenging system, and the desired concentration of this compound (or vehicle control).
-
Image Acquisition: Immediately begin acquiring time-lapse images of the moving actin filaments.
-
Data Analysis: Use filament tracking software to determine the velocity of individual actin filaments. Analyze the distribution of velocities and the fraction of motile filaments for each this compound concentration.
Controls:
-
No ATP control: To ensure that movement is ATP-dependent.
-
Vehicle control (DMSO): To control for solvent effects.
-
No this compound control: To establish the baseline motility velocity.
Skinned Muscle Fiber Isometric Tension Measurement
This protocol measures the force generated by a single muscle fiber in response to calcium activation in the presence and absence of this compound.
Materials:
-
Small muscle bundle (e.g., from rabbit psoas or fish muscle)
-
Skinning solution (e.g., relaxing solution with 1% Triton X-100)
-
Relaxing solution (low Ca²⁺)
-
Activating solution (high Ca²⁺)
-
This compound stock solution
-
Force transducer and length controller apparatus
-
Microscope for sarcomere length measurement
Procedure:
-
Fiber Preparation: Isolate a single muscle fiber and chemically "skin" it to remove the sarcolemma, allowing direct access to the contractile machinery.
-
Mounting: Mount the skinned fiber between a force transducer and a length controller.
-
Sarcomere Length Adjustment: Adjust the fiber to its optimal length for force generation by monitoring the diffraction pattern of a laser passed through the fiber.
-
Baseline Measurement: Equilibrate the fiber in the relaxing solution and record the baseline tension.
-
This compound Incubation: Incubate the fiber in a relaxing solution containing the desired concentration of this compound or vehicle control. A concentration of 1 mM can be used as a starting point based on existing data.
-
Activation: Transfer the fiber to the activating solution (high Ca²⁺) containing the same concentration of this compound to induce contraction.
-
Force Measurement: Record the isometric force generated by the fiber.
-
Relaxation: Return the fiber to the relaxing solution to allow it to relax.
-
Data Analysis: Analyze the force traces to determine the maximal isometric tension and the rate of force development.
Controls:
-
Vehicle control (DMSO): To account for any effects of the solvent.
-
No this compound control: To measure the maximal force generation under control conditions.
Conclusion
This compound is a potent perturbing agent for studying the role of hydrophobic interactions in actomyosin function. While specific quantitative data on its effects on isolated actomyosin are still emerging, the protocols and comparative data provided here offer a robust framework for its application in muscle research and drug discovery. By systematically investigating the effects of this compound on ATPase activity, in vitro motility, and muscle fiber mechanics, researchers can gain valuable insights into the fundamental mechanisms of force generation and movement in biological systems.
References
The Role of 1-Octanol in Membrane Protein Crystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The crystallization of membrane proteins remains a formidable challenge in structural biology. These proteins, embedded within a lipid bilayer, are notoriously difficult to extract, purify, and crystallize in their native, functional conformations. The use of detergents to solubilize membrane proteins is a necessary step, but the resulting protein-detergent complexes (PDCs) can be conformationally heterogeneous and unstable, hindering the formation of well-ordered crystals. To overcome these hurdles, a variety of additives are employed to modulate the physicochemical properties of the crystallization environment. Among these, small amphiphilic molecules, including short-chain alcohols like 1-octanol, have emerged as valuable tools.
This document provides detailed application notes and protocols for the use of this compound as an additive in membrane protein crystallization. While specific data for this compound is limited in the literature, we will draw upon the principles established for other amphiphilic additives to provide a comprehensive guide for its application.
Mechanism of Action: The Amphiphile Advantage
The primary role of amphiphilic additives like this compound in membrane protein crystallization is to favorably modify the properties of the protein-detergent complex and the surrounding solvent. Due to its amphipathic nature, possessing both a hydrophilic hydroxyl head and a hydrophobic octyl tail, this compound can interact with different components of the crystallization milieu in several ways:
-
Detergent Micelle Modification: this compound can insert into the detergent micelles surrounding the hydrophobic transmembrane domain of the protein. This incorporation can alter the size, shape, and flexibility of the micelle, potentially leading to a more compact and rigid PDC that is more amenable to forming ordered crystal contacts.
-
Protein Surface Interaction: The hydroxyl group of this compound can form hydrogen bonds with polar residues on the hydrophilic surfaces of the membrane protein, while the hydrophobic tail can interact with exposed nonpolar patches. These interactions can reduce non-specific aggregation and promote specific protein-protein contacts necessary for crystal lattice formation.
-
Solvent Property Modulation: Alcohols can act as "water structure breakers," reducing the dielectric constant of the solvent and influencing the hydration shell of the protein.[1] This can decrease protein solubility in a controlled manner, promoting the supersaturation required for nucleation and crystal growth.
The following diagram illustrates the hypothesized mechanism of action of amphiphilic additives like this compound on a protein-detergent complex.
Caption: Hypothesized mechanism of this compound in modifying the protein-detergent complex to promote crystallization.
Data Presentation: Physicochemical Properties and Concentrations of Amphiphilic Additives
| Additive | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties | Typical Screening Concentration Range |
| This compound | C₈H₁₈O | 130.23 | Amphiphilic, short-chain alcohol | 0.1% - 2% (v/v) |
| 1,2,3-Heptanetriol | C₇H₁₆O₃ | 148.20 | Amphiphilic polyol, known to reduce micelle size | 0.5% - 3% (v/v) |
| Isopropyl Alcohol | C₃H₈O | 60.10 | Short-chain alcohol, "water structure breaker" | 2% - 10% (v/v) |
| Glycerol | C₃H₈O₃ | 92.09 | Polyol, cryoprotectant, can improve crystal quality | 5% - 30% (v/v) |
Experimental Protocols
The following protocols provide a general framework for the use of this compound as an additive in membrane protein crystallization experiments.
Protocol 1: Initial Additive Screening
This protocol is designed for the initial screening of this compound to determine if it has a beneficial effect on the crystallization of a target membrane protein that has already produced initial "hits" (e.g., microcrystals, spherulites, or promising precipitate).
Materials:
-
Purified and concentrated membrane protein in a suitable detergent solution.
-
Reservoir solution from the initial successful crystallization condition.
-
10% (v/v) this compound stock solution in a suitable solvent (e.g., ethanol or isopropanol).
-
Crystallization plates (e.g., 96-well sitting drop plates).
-
Pipettes and tips.
Procedure:
-
Prepare Additive-Containing Reservoir: To the original reservoir solution, add the this compound stock solution to achieve a final concentration range for screening (e.g., 0.1%, 0.5%, 1%, and 2% v/v). Prepare a control reservoir without this compound.
-
Set up Crystallization Drops:
-
Pipette 1 µL of the protein solution into the crystallization drop well.
-
Pipette 1 µL of the corresponding additive-containing reservoir solution into the drop.
-
Gently mix by pipetting up and down.
-
-
Seal and Incubate: Seal the crystallization plate and incubate at a constant temperature.
-
Monitor and Score: Regularly monitor the drops for changes in crystal morphology, size, and number compared to the control.
Protocol 2: Optimization of this compound Concentration
Once a positive effect of this compound has been identified, this protocol can be used to fine-tune its concentration for optimal crystal growth.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare a Gradient of Additive Concentrations: Based on the results from Protocol 1, prepare a narrower and more finely graded range of this compound concentrations in the reservoir solution (e.g., if 1% was optimal, screen 0.8%, 1.0%, 1.2%, 1.4%, and 1.6%).
-
Set up Crystallization Drops: Follow the same procedure as in Protocol 1.
-
Monitor and Analyze: Carefully observe the resulting crystals. Select the best-looking crystals for diffraction analysis to determine the optimal this compound concentration that yields the highest resolution data.
The following workflow diagram outlines the general process for screening and optimizing an amphiphilic additive like this compound.
Caption: A generalized workflow for screening and optimizing amphiphilic additives like this compound.
Conclusion
While specific, detailed studies on the role of this compound in membrane protein crystallization are not abundant, the principles governing the use of small amphiphilic additives provide a strong basis for its application. By systematically screening and optimizing its concentration, researchers can potentially leverage the beneficial properties of this compound to modulate the protein-detergent complex and the crystallization environment, ultimately leading to the growth of high-quality, diffraction-ready crystals. The protocols and conceptual framework provided in this document are intended to guide scientists in the rational use of this compound as a valuable tool in the challenging endeavor of membrane protein structural determination.
References
Application Notes and Protocols: 1-Octanol as a Growth Inhibitor for Tobacco Plants
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed application notes and protocols for the use of 1-octanol as a growth inhibitor for tobacco (Nicotiana tabacum) plants. The primary application is for the control of axillary bud growth, commonly known as "suckers," which is a critical practice in tobacco cultivation to improve leaf quality and yield. Additionally, this document presents generalized protocols for evaluating the broader growth-inhibitory effects of this compound on tobacco seed germination and seedling development.
Introduction
This compound is a fatty alcohol that functions as a contact-type growth inhibitor. Its primary mechanism of action involves the disruption of cell membranes. When applied to the tender, rapidly growing tissues of young axillary buds (suckers), this compound dissolves the protective cuticle and causes the rupture of cell membranes, leading to rapid desiccation and necrosis of the treated tissue.[1] This targeted action prevents the growth of suckers, which would otherwise compete with the main leaves for nutrients and reduce the overall quality and yield of the tobacco crop.[1]
Application for Sucker Control in Tobacco Cultivation
The most common application of this compound in tobacco is for the control of axillary buds (suckers) after the plant has been "topped" (removal of the terminal floral bud).[1]
Materials
-
This compound containing formulation (e.g., ROYALTAC-M, Sucker-Plucker®, Kleen Tac 85)
-
Water
-
Sprayer (backpack or tractor-mounted) equipped with a pressure regulator and appropriate nozzles.
Protocol for Sucker Control
This protocol is a compilation of best practices for the effective use of this compound for sucker control in flue-cured, burley, and dark tobacco varieties.
2.2.1. Timing of Application:
-
Apply this compound when tobacco plants are in the elongated button to early flower stage.[1][2]
-
Application can be done either before or within two days after topping.
-
Remove any suckers longer than one inch by hand before application.
-
For optimal results, apply when humidity is low, and the leaf axils are fully exposed, typically between 10:00 A.M. and 6:00 P.M. on a sunny day. Avoid application in temperatures above 90°F to prevent leaf burn.
2.2.2. Preparation of Spray Solution:
-
For Flue-Cured Tobacco: Mix 2.0 gallons of a C8-C10 fatty alcohol product in 48 gallons of water to create a 4% solution for the first application. For subsequent applications, a 5% solution (2.5 gallons in 47.5 gallons of water) is recommended.
-
For Air-Cured (Burley) Tobacco: Mix 1.75 to 2.0 gallons of the product in 50 gallons of water.
-
For Dark Tobacco: Mix 2.25 to 3.0 gallons of the product in 50 gallons of water.
-
Ensure the solution is thoroughly mixed before and during application.
2.2.3. Application Method:
-
Power Sprayer: Use a three-nozzle arrangement per row. One nozzle should be directed downward over the center of the plant, with the other two positioned about 9 inches on each side, aimed at or slightly above the top of the stalk.
-
Apply as a coarse spray from a height of 12 to 16 inches above the top leaves.
-
Maintain a boom pressure of 20 to 25 psi and do not exceed 30 psi.
-
Hand-held or Backpack Sprayer: Apply approximately 2/3 to 1 ounce of the spray solution per plant, ensuring the solution runs down the stalk to contact all axillary buds. Direct the coarse spray downward from 6 to 8 inches above the top leaves at a low pressure (not exceeding 20 psi).
2.2.4. Follow-up Applications:
-
If sucker growth is vigorous, a second or third application may be necessary at 3 to 5-day intervals.
-
For extended control, a systemic sucker control agent like maleic hydrazide may be applied 7 to 10 days after the final this compound application.
Data Presentation: Sucker Control Application Rates
| Tobacco Type | This compound Formulation Rate (gallons per 50 gallons of water) | Application Volume (gallons per acre) |
| Flue-Cured | 2.0 (initial), 2.5 (subsequent) | 50 |
| Air-Cured (Burley) | 1.75 - 2.0 | 40 - 60 |
| Dark | 2.25 - 3.0 | 40 - 60 |
Generalized Protocol for Evaluating Broader Growth Inhibitory Effects
The following are generalized protocols for assessing the dose-dependent inhibitory effects of this compound on tobacco seed germination and seedling growth. These are based on standard phytotoxicity testing methods and may require optimization for specific tobacco cultivars and experimental conditions.
Experiment 1: Effect of this compound on Tobacco Seed Germination
3.1.1. Materials:
-
Nicotiana tabacum seeds
-
This compound
-
Ethanol (as a solvent for this compound, if necessary)
-
Sterile distilled water
-
Petri dishes (90 mm)
-
Filter paper
-
Growth chamber with controlled temperature and light
3.1.2. Protocol:
-
Prepare this compound Solutions: Prepare a stock solution of this compound in sterile distilled water. If solubility is an issue, a small amount of ethanol can be used as a co-solvent, with an equivalent ethanol concentration used in the control. From the stock solution, prepare a dilution series (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM). Include a sterile distilled water control (and a solvent control if ethanol is used).
-
Seed Sterilization and Plating: Surface sterilize tobacco seeds with a short wash in 70% ethanol followed by a rinse in sterile distilled water. Place two layers of sterile filter paper in each petri dish and moisten with 5 mL of the respective this compound solution or control. Place a defined number of seeds (e.g., 50) on the filter paper in each dish.
-
Incubation: Seal the petri dishes with parafilm and place them in a growth chamber at approximately 25°C with a 16-hour light/8-hour dark photoperiod.
-
Data Collection: Record the number of germinated seeds (radicle emergence) daily for 7-10 days. At the end of the experiment, measure the radicle length of the germinated seedlings.
-
Calculations: Calculate the germination percentage, mean germination time, and seedling vigor index.
Experiment 2: Effect of this compound on Tobacco Seedling Growth
3.2.1. Materials:
-
Tobacco seedlings (germinated as described above or in a nursery)
-
Hydroponic solution or sterile soil/sand mixture
-
This compound
-
Containers for growing seedlings (e.g., small pots or hydroponic trays)
-
Growth chamber or greenhouse
3.2.2. Protocol:
-
Seedling Preparation: Use healthy, uniform tobacco seedlings at the 2-4 leaf stage.
-
Treatment Application:
-
Hydroponic System: Prepare hydroponic solutions containing different concentrations of this compound (e.g., 0.05 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM) and a control without this compound. Transfer the seedlings to the hydroponic system.
-
Soil/Sand System: Prepare the same concentrations of this compound in water. Water the seedlings in their pots with a defined volume of the respective treatment solution.
-
-
Growth Conditions: Maintain the seedlings in a growth chamber or greenhouse under optimal conditions for tobacco growth.
-
Data Collection: After a set period (e.g., 14-21 days), carefully harvest the seedlings. Measure the shoot height, root length, and determine the fresh and dry biomass of the shoots and roots.
-
Analysis: Analyze the dose-dependent effects of this compound on the measured growth parameters.
Illustrative Quantitative Data
The following tables present hypothetical data to illustrate the expected dose-dependent inhibitory effects of this compound on tobacco germination and seedling growth. This data is for illustrative purposes only and should be experimentally determined.
Table 1: Illustrative Effect of this compound on Tobacco Seed Germination
| This compound Concentration (mM) | Germination (%) | Mean Radicle Length (mm) |
| 0 (Control) | 95 | 15.2 |
| 0.1 | 92 | 14.1 |
| 0.5 | 85 | 11.8 |
| 1 | 68 | 8.5 |
| 5 | 35 | 3.2 |
| 10 | 10 | 1.1 |
Table 2: Illustrative Effect of this compound on Tobacco Seedling Growth
| This compound Concentration (mM) | Shoot Height (cm) | Root Length (cm) | Total Dry Biomass (mg) |
| 0 (Control) | 12.5 | 8.2 | 150 |
| 0.05 | 11.8 | 7.5 | 142 |
| 0.1 | 10.2 | 6.1 | 125 |
| 0.5 | 7.6 | 4.3 | 98 |
| 1 | 4.1 | 2.1 | 65 |
| 2 | 1.5 | 0.8 | 32 |
Visualization of Pathways and Workflows
Experimental Workflow for Sucker Control
Caption: Workflow for this compound application in tobacco sucker control.
Proposed Signaling Pathway for this compound-Induced Growth Inhibition
The primary mode of action of this compound is the disruption of the plant cell membrane. This damage can trigger a cascade of stress signals within the plant cell, leading to growth inhibition. The following diagram illustrates a plausible, generalized signaling pathway.
Caption: Proposed signaling pathway for this compound-induced growth inhibition.
References
Application Notes: Synthesis of Flavor and Fragrance Esters from 1-Octanol
Introduction
1-Octanol, a fatty alcohol, serves as a versatile precursor for the synthesis of a variety of esters that are highly valued in the flavor, fragrance, and cosmetic industries. These esters, often characterized by their distinct fruity and floral aromas, are synthesized through several methods, including traditional acid-catalyzed Fischer esterification and greener, enzyme-catalyzed processes. Enzymatic synthesis, in particular, offers the advantages of high selectivity, milder reaction conditions, and reduced byproduct formation, aligning with the principles of green chemistry.[1] This document provides detailed protocols and comparative data for the synthesis of key flavor and fragrance esters derived from this compound.
Octyl Acetate: Synthesis and Protocols
Octyl acetate is a fatty acid ester known for its fruity, orange-like aroma, making it a common ingredient in perfumes, cosmetics, and as a flavoring agent.[2]
Data Presentation: Synthesis of Octyl Acetate
| Parameter | Enzymatic Synthesis (Lipase) | Reference |
| Catalyst | Fermase CALB™ 10000 (Immobilized Candida antarctica lipase B) | [3] |
| Reactants | Glacial Acetic Acid, n-Octanol | |
| Molar Ratio (Acid:Alcohol) | 1:2 | |
| Temperature | 60°C | |
| Catalyst Loading | 2% (w/v) | |
| Additives | Molecular Sieves 6% (w/v) | |
| Agitation Speed | 200 rpm | |
| Reaction Time | 4 hours | |
| Conversion Yield | 93.73% | |
| Reaction System | Solvent-free |
Experimental Protocol: Enzymatic Synthesis of Octyl Acetate
This protocol details the lipase-catalyzed synthesis of octyl acetate in a solvent-free system.
1. Materials and Reagents:
- This compound
- Glacial Acetic Acid
- Immobilized Lipase (Fermase CALB™ 10000)
- Molecular Sieves (3Å or 4Å)
- Hexane (for enzyme washing)
- Reaction vessel (e.g., screw-capped flask)
- Temperature-controlled shaker or magnetic stirrer
2. Reaction Setup: a. In a clean, dry screw-capped reaction vial, combine glacial acetic acid and this compound in a 1:2 molar ratio. b. Add the immobilized lipase, Fermase CALB™ 10000, at a concentration of 2% (w/v) relative to the total volume of reactants. c. Add molecular sieves at a concentration of 6% (w/v) to absorb the water produced during the reaction, which helps to drive the equilibrium towards ester formation.
3. Esterification Reaction: a. Place the reaction vessel in a temperature-controlled shaker or on a magnetic stirrer with heating. b. Set the temperature to 60°C and the agitation speed to 200 rpm. c. Allow the reaction to proceed for 4 hours.
4. Product Isolation and Purification: a. After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed with hexane, dried, and reused for subsequent batches. b. The liquid phase contains the crude octyl acetate. To remove any unreacted acetic acid, wash the mixture with a 5% sodium bicarbonate solution until CO₂ evolution ceases. c. Further wash the organic layer with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter to remove the drying agent. f. The solvent (if any was used for washing) can be removed using a rotary evaporator to yield the crude octyl acetate. g. For higher purity, the product can be purified by vacuum distillation.
5. Analysis: a. The conversion rate can be monitored throughout the reaction by withdrawing small aliquots and analyzing the free fatty acid content via titration or by gas chromatography (GC). b. Confirm the final product's identity and purity using Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and IR spectroscopy.
Visualizations: Octyl Acetate Synthesis
Caption: Reaction pathway for the enzymatic synthesis of octyl acetate.
Caption: Step-by-step workflow for the synthesis and purification of octyl acetate.
Octyl Butyrate: Synthesis and Protocols
Octyl butyrate possesses a green, herbaceous odor reminiscent of orange and parsley, with a sweet, melon-like flavor. It is found in various essential oils and fruits and is used as a flavoring and fragrance agent.
Data Presentation: Synthesis of Octyl Butyrate
| Parameter | Chemical Synthesis (Fischer) | Enzymatic Synthesis (Mutant Lipase) | Reference |
| Catalyst | HCl | Immobilized Mutant R1 Lipase (Croceibacter atlanticus) | |
| Reactants | n-Octanol, Butyric Acid | n-Octanol, Butyric Acid | |
| Molar Ratio (Acid:Alcohol) | Not specified, typically excess alcohol | 1:1 | |
| Temperature | Reflux | 10°C | |
| Catalyst Loading | Catalytic amount | Not specified | |
| Reaction Time | Not specified | Faster than wild type | |
| Conversion Yield | High (method dependent) | High | |
| Reaction System | Neat or with solvent | Not specified |
Experimental Protocol: Fischer Esterification of Octyl Butyrate
This protocol describes a general method for synthesizing octyl butyrate via Fischer esterification.
1. Materials and Reagents:
- This compound
- Butyric Acid
- Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- 5% Sodium Bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
2. Reaction Setup: a. In a round-bottom flask, combine this compound and butyric acid. To drive the reaction to completion, an excess of one reactant (typically the alcohol) can be used. b. Cautiously add a catalytic amount (a few drops) of concentrated HCl or H₂SO₄ to the mixture while stirring.
3. Esterification Reaction: a. Attach a reflux condenser to the flask. b. Heat the mixture to a gentle reflux using a heating mantle. The reaction can be monitored by observing the formation of water (e.g., using a Dean-Stark trap if a solvent like toluene is used). c. Reflux for 1-2 hours or until the reaction is complete (as determined by TLC or GC analysis).
4. Product Isolation and Purification: a. Allow the reaction mixture to cool to room temperature. b. Transfer the mixture to a separatory funnel. c. Wash the mixture sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted butyric acid), and finally with brine. Caution: Vent the separatory funnel frequently as CO₂ is evolved during the bicarbonate wash. d. Separate the organic layer and dry it over anhydrous magnesium sulfate. e. Filter to remove the drying agent. f. The crude octyl butyrate can be purified by distillation to obtain the final product.
5. Analysis: a. Characterize the final product by its boiling point, odor, and spectroscopic methods such as IR and NMR.
Visualizations: Octyl Butyrate Synthesis
Caption: Fischer esterification pathway for the synthesis of octyl butyrate.
Caption: A generalized experimental workflow for Fischer esterification.
Octyl Formate: Synthesis and Protocols
Octyl formate is an important ester used in the perfume and flavor industries, valued for its fruity, rose, and orange notes.
Data Presentation: Synthesis of Octyl Formate
| Parameter | Enzymatic Synthesis (Lipase) | Reference |
| Catalyst | Novozym 435 (Immobilized Candida antarctica lipase B) | |
| Reactants | Formic Acid, this compound | |
| Molar Ratio (Acid:Alcohol) | 1:7 | |
| Temperature | 40°C | |
| Catalyst Loading | 15 g/L | |
| Solvent | 1,2-dichloroethane | |
| Reaction Time | Not specified for max yield, monitored over time | |
| Conversion Yield | 96.51% | |
| Enzyme Reusability | Stable for multiple reuses without significant loss of activity |
Experimental Protocol: Enzymatic Synthesis of Octyl Formate
This protocol is based on the optimized conditions for the synthesis of octyl formate using Novozym 435.
1. Materials and Reagents:
- This compound
- Formic Acid
- Novozym 435
- 1,2-dichloroethane (solvent)
- Reaction vessel (e.g., sealed flask)
- Temperature-controlled shaker
2. Reaction Setup: a. In a reaction vessel, prepare a solution with a 1:7 molar ratio of formic acid to this compound. b. Add 1,2-dichloroethane as the solvent. c. Add the immobilized enzyme, Novozym 435, to a final concentration of 15 g/L.
3. Esterification Reaction: a. Seal the vessel and place it in a temperature-controlled shaker. b. Maintain the reaction temperature at 40°C with constant agitation. c. Monitor the reaction progress by taking aliquots at various time intervals and analyzing them by GC to determine the conversion rate.
4. Product Isolation and Purification: a. Upon completion, separate the Novozym 435 catalyst by filtration. The enzyme can be washed and reused. b. The solvent can be removed from the filtrate under reduced pressure using a rotary evaporator. c. The remaining crude product can be purified by washing with a dilute base to remove any unreacted formic acid, followed by washing with water, drying, and distillation if necessary.
5. Analysis: a. Quantify the yield of octyl formate using Gas Chromatography (GC) with an appropriate internal standard. b. Confirm the structure of the product using GC-MS and NMR spectroscopy.
Visualizations: Octyl Formate Synthesis
Caption: Enzymatic reaction pathway for the synthesis of octyl formate.
Caption: Logical relationships of key parameters affecting enzymatic ester synthesis yield.
References
Troubleshooting & Optimization
Methods for purification of 1-Octanol from synthesis byproducts
Welcome to the technical support center for the purification of 1-octanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on purifying this compound from synthesis byproducts. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the common industrial synthesis methods for this compound and their typical byproducts?
A1: The primary industrial methods for synthesizing this compound are the Ziegler process and the Oxo process.
-
Ziegler Alcohol Synthesis: This process involves the oligomerization of ethylene using triethylaluminium, followed by oxidation.[1] A key challenge with this route is that it produces a range of alcohols with varying chain lengths, which then require separation via distillation.[1]
-
Oxo Process (Hydroformylation): This method uses heptene, carbon monoxide, and hydrogen in the presence of a catalyst.[2] The initial products are aldehydes, which are subsequently hydrogenated to alcohols.[2] Potential byproducts can include unreacted aldehydes and other isomers.
-
Biomass-Derived Routes: Newer methods involve the conversion of biomass-derived molecules like furfural and acetone.[3] A notable byproduct from some of these routes can be 1,1-dioctyl ether.
Q2: Which purification method is most suitable for separating this compound from its synthesis byproducts?
A2: The choice of purification method depends on the nature of the impurities.
-
Fractional Distillation: This is the most common and effective method for separating this compound from byproducts with different boiling points, such as other alcohols with different chain lengths or residual solvents.
-
Liquid-Liquid Extraction: This technique is useful for separating this compound from water-soluble impurities or for selectively extracting this compound into an immiscible solvent.
-
Chromatography: Column chromatography is highly effective for achieving high purity, especially on a smaller scale, by separating compounds based on their polarity. It can separate this compound from isomers or byproducts with similar boiling points.
-
Crystallization: At low temperatures, this compound can be purified by crystallization, particularly to separate it from isomers or impurities that remain liquid at the crystallization temperature.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties of this compound is crucial for designing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | |
| Molar Mass | 130.23 g/mol | |
| Boiling Point | 195 °C (383 °F; 468 K) | |
| Melting Point | -16 °C (3 °F; 257 K) | |
| Density | 0.83 g/cm³ (at 20 °C) | |
| Solubility in Water | 0.3 g/L (at 20 °C) |
Troubleshooting Guides
Issue 1: Low Purity of this compound After Fractional Distillation
Q: I performed fractional distillation to purify this compound, but the final product still shows significant impurities. What could be the cause and how can I resolve it?
A: Low purity after distillation can be due to several factors:
-
Azeotrope Formation: Some impurities may form an azeotrope with this compound, meaning they cannot be separated by simple distillation. Check the literature for known azeotropes of this compound with your expected byproducts.
-
Solution: Consider using a different purification technique, such as liquid-liquid extraction or chromatography, to break the azeotrope.
-
-
Similar Boiling Points: If the byproducts are isomers of this compound or other C8 compounds, their boiling points may be too close for effective separation with a standard distillation setup.
-
Solution: Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency. Alternatively, preparative gas chromatography can be used for high-purity separation of isomers.
-
-
Improper Distillation Rate: Distilling too quickly can prevent the establishment of a proper temperature gradient in the column, leading to poor separation.
-
Solution: Reduce the heating rate to ensure a slow and steady distillation, allowing for proper equilibration between the liquid and vapor phases in the column.
-
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
Q: I am trying to purify this compound using liquid-liquid extraction, but a stable emulsion has formed at the interface of the two liquid phases. How can I break this emulsion?
A: Emulsion formation is a common issue in liquid-liquid extraction, particularly when surfactants or other emulsifying agents are present.
-
Mechanical Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking to minimize emulsion formation.
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase, which reduces the solubility of organic compounds in it.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.
-
Filtration: Passing the emulsified mixture through a bed of glass wool or celite can sometimes break the emulsion.
Issue 3: Co-elution of this compound with Impurities in Column Chromatography
Q: I am using column chromatography to purify this compound, but it is co-eluting with an unknown impurity. How can I improve the separation?
A: Co-elution in column chromatography occurs when compounds have similar affinities for the stationary phase.
-
Optimize the Mobile Phase: Adjust the polarity of the mobile phase (eluent). If this compound and the impurity are eluting too quickly, decrease the polarity of the eluent. If they are eluting too slowly, increase the polarity. A gradient elution, where the polarity of the mobile phase is gradually changed, can also improve separation.
-
Change the Stationary Phase: If optimizing the mobile phase is not effective, consider using a different stationary phase. For example, if you are using silica gel (a polar stationary phase), you could try using alumina or a reverse-phase stationary phase like C18.
-
Adjust the Column Dimensions: A longer and narrower column can provide better resolution and separation of closely eluting compounds.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol describes the purification of this compound from higher and lower boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Add the crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature at the distillation head. The temperature should initially rise as the lower-boiling impurities begin to distill.
-
Collect the initial fraction (forerun) containing the low-boiling impurities in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound (approximately 195 °C), change the receiving flask to collect the purified this compound.
-
Maintain a slow and steady distillation rate by controlling the heating.
-
Stop the distillation when the temperature begins to rise above the boiling point of this compound or when only a small amount of residue remains in the distillation flask.
-
Analyze the purity of the collected this compound fraction using gas chromatography (GC) or other appropriate analytical techniques.
Protocol 2: Purification of this compound by Liquid-Liquid Extraction
This protocol is suitable for removing water-soluble impurities from this compound.
Materials:
-
Crude this compound
-
Separatory funnel
-
Distilled water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Beakers and flasks
Procedure:
-
Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, hexane) if it is not already in a solution.
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of distilled water to the separatory funnel.
-
Stopper the funnel and gently invert it several times to mix the layers. Vent the funnel frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer will be at the bottom as this compound has a lower density than water.
-
Drain the lower aqueous layer.
-
Repeat the washing process with distilled water two more times.
-
Wash the organic layer with an equal volume of brine to remove any remaining dissolved water.
-
Drain the brine layer.
-
Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent (e.g., sodium sulfate) to remove any residual water.
-
After a few minutes, decant or filter the dried organic solution to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator to obtain the purified this compound.
Workflows and Diagrams
A general workflow for the purification of this compound from a crude synthesis mixture is presented below. The specific steps and their order will depend on the nature of the byproducts.
Caption: General workflow for the purification of this compound.
A more detailed decision-making process for selecting the appropriate purification method is illustrated in the following diagram.
Caption: Decision tree for selecting a this compound purification method.
References
Technical Support Center: Purification of Aged 1-Octanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe and effective removal of peroxide impurities from aged 1-Octanol.
Frequently Asked Questions (FAQs)
Q1: Why do peroxides form in this compound?
A1: Peroxide formation in this compound, and other susceptible organic solvents, occurs through a process called autoxidation.[1] This process is initiated by the presence of oxygen and is catalyzed by light and heat.[2][3] Over time, especially in improperly stored containers, these factors lead to the formation of unstable and potentially hazardous peroxide by-products.
Q2: What are the dangers of peroxides in this compound?
A2: Peroxides are unstable and can decompose violently when subjected to heat, shock, or friction.[4] Concentrating a solvent containing peroxides, for instance, through distillation or evaporation, poses a significant explosion hazard.[5] Peroxide contamination can also interfere with chemical reactions, leading to unpredictable outcomes and impurities in synthesized products.
Q3: How can I test for the presence of peroxides in this compound?
A3: Several methods are available for detecting peroxides. Commercially available peroxide test strips offer a quick and semi-quantitative measurement. A common qualitative chemical test involves adding a potassium iodide (KI) solution in glacial acetic acid to a sample of the this compound. The formation of a yellow to brown color indicates the presence of peroxides, with the intensity of the color correlating to the concentration.
Q4: What is a safe level of peroxides in this compound for general laboratory use?
A4: The acceptable level of peroxide contamination depends on the intended application.
-
< 3 ppm: Generally considered safe for most laboratory procedures.
-
3 - 30 ppm: Poses a moderate hazard; concentration of the solvent should be avoided.
-
> 30 ppm: Unacceptable and poses a serious hazard. The peroxides should be removed, or the solvent should be disposed of.
-
For distillation or evaporation: The this compound must be peroxide-free (0 ppm).
Q5: How should I store this compound to prevent peroxide formation?
A5: To minimize peroxide formation, store this compound in a tightly sealed, opaque container to protect it from light and air. It is also advisable to store it in a cool, dark place and to displace the air in the container with an inert gas like nitrogen or argon, especially for long-term storage.
Troubleshooting Guide
Q: My peroxide test strip results are unclear or seem inaccurate.
A:
-
Interference: Ensure the test strips are suitable for use with organic solvents. Some strips may give false results with certain organic compounds.
-
Procedure: Follow the manufacturer's instructions carefully. For some strips designed for aqueous solutions, it may be necessary to wet the test pad with a drop of water after the solvent has evaporated.
-
Confirmation: If in doubt, use a chemical test for confirmation, such as the potassium iodide/acetic acid method.
Q: I treated my this compound to remove peroxides, but a post-treatment test still shows their presence.
A:
-
Incomplete Removal: The chosen method may not have been sufficient for the initial peroxide concentration. Repeat the purification procedure or try an alternative method. For column chromatography with activated alumina, passing the solvent through the column a second time may be necessary.
-
Method Limitation: Some methods, like treatment with ferrous sulfate, are highly effective against hydroperoxides but may not remove all types of peroxides, such as dialkyl peroxides.
-
Re-contamination: Ensure all glassware and equipment used during the purification process are clean and free of contaminants that could promote peroxide formation.
Q: I've noticed crystals or a viscous oily layer in my aged this compound.
A: EXTREME HAZARD! Do not handle the container. The presence of crystals or an oily layer indicates a very high and dangerous concentration of peroxides. The container should be treated as a potential bomb. Contact your institution's Environmental Health and Safety (EHS) department immediately for assistance with safe disposal. Do not attempt to open or move the container.
Quantitative Data on Peroxide Removal Methods
The efficiency of peroxide removal can vary based on the initial peroxide concentration, the specific method used, and the solvent being purified. The following table provides a summary of the effectiveness of common methods.
| Method | Typical Efficiency | Advantages | Disadvantages | Reference |
| Activated Alumina Column Chromatography | Can reduce peroxide levels to < 10 ppm. | Rapid, does not introduce moisture, and uses readily available lab equipment. | Peroxides may be adsorbed rather than destroyed, requiring careful disposal of the alumina. May not be effective for low molecular weight alcohols. | |
| Ferrous Sulfate (FeSO₄) Wash | Highly effective and fast for reducing hydroperoxides. | Generally rapid and effective. | Introduces water and acid into the solvent, requiring subsequent washing and drying steps. Less effective against dialkyl peroxides. | |
| Sodium Metabisulfite (Na₂S₂O₅) Wash | Effective for water-insoluble solvents. | A viable alternative to ferrous sulfate. | Requires the preparation of a fresh solution and subsequent washing and drying of the organic phase. |
Experimental Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling peroxide-containing solvents. Work in a well-ventilated fume hood.
Protocol 1: Peroxide Removal using Activated Alumina Column Chromatography
This method is suitable for reducing peroxide levels in water-insoluble solvents like this compound.
Materials:
-
Aged this compound
-
Basic activated alumina (80-mesh)
-
Chromatography column (e.g., 2 x 33 cm)
-
Glass wool or fritted disc
-
Collection flask
-
Peroxide test strips or reagents for the KI test
Procedure:
-
Set up the chromatography column vertically in a fume hood.
-
Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column to retain the alumina.
-
Fill the column with basic activated alumina. For a 2 x 33 cm column, approximately 80g of alumina is sufficient for treating 100-400 mL of solvent.
-
Gently tap the column to ensure the alumina is well-packed.
-
Carefully pour the aged this compound onto the top of the alumina column.
-
Allow the this compound to pass through the column under gravity and collect the purified solvent in a clean, dry collection flask.
-
Test the collected this compound for the presence of peroxides.
-
If peroxides are still present, a second pass through the column may be necessary.
-
Disposal of Alumina: Since peroxides may be adsorbed onto the alumina, it is crucial to handle the used alumina with care. To safely dispose of the alumina, it can be flushed with a dilute acidic solution of ferrous sulfate or potassium iodide to destroy any adsorbed peroxides.
Protocol 2: Peroxide Removal using Ferrous Sulfate Wash
This method is effective for water-insoluble solvents and is generally fast.
Materials:
-
Aged this compound
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Beakers and flasks
-
Peroxide test strips or reagents for the KI test
Procedure:
-
Prepare the ferrous sulfate wash solution by dissolving 60 g of FeSO₄·7H₂O in 100 mL of water, then carefully adding 6 mL of concentrated sulfuric acid. Alternatively, a solution can be made with 6 g of FeSO₄·7H₂O, 6 mL of concentrated sulfuric acid, and 11 mL of water for treating 1 L of solvent.
-
Pour the aged this compound into a separatory funnel.
-
Add a portion of the freshly prepared ferrous sulfate solution to the separatory funnel. A common ratio is to wash the solvent with several smaller portions of the ferrous sulfate solution.
-
Stopper the funnel and shake vigorously for a few minutes, periodically venting the funnel to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the impurities.
-
Drain and discard the aqueous layer.
-
Repeat the washing process with fresh portions of the ferrous sulfate solution until the this compound tests negative for peroxides.
-
After the final ferrous sulfate wash, wash the this compound with two portions of water to remove any residual acid and iron salts.
-
Drain the purified this compound into a clean, dry flask and add a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove any dissolved water.
-
Swirl the flask and allow it to stand until the liquid is clear.
-
Decant or filter the dry this compound into a clean, dry storage bottle.
Visualizations
Caption: Decision tree for handling aged this compound.
Caption: Workflow for peroxide removal using activated alumina.
References
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. colorkim.com [colorkim.com]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Isopropyl Alcohol (2-propanol) Peroxides - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Technical Support Center: Stabilizing 1-Octanol Emulsions
Welcome to the Technical Support Center for stabilizing 1-octanol emulsions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for challenges encountered during the formulation of this compound emulsions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in creating stable this compound emulsions?
A1: this compound, a long-chain alcohol, can be challenging to emulsify due to its lipophilic nature. Common issues include phase separation (creaming or sedimentation), flocculation (droplet aggregation), coalescence (merging of droplets), and Ostwald ripening, where larger droplets grow at the expense of smaller ones.[1][2] These instabilities are often due to insufficient stabilization, leading to a breakdown of the emulsion over time.[1][3]
Q2: What is the role of a surfactant and how do I select the right one for a this compound emulsion?
A2: Surfactants are crucial for emulsion stability as they reduce the interfacial tension between the oil (this compound) and water phases.[4] They form a protective layer around the dispersed droplets, preventing them from coalescing. The selection of a suitable surfactant is critical and is often guided by its Hydrophilic-Lipophilic Balance (HLB) value. For oil-in-water (o/w) emulsions, where this compound is the dispersed phase, surfactants with higher HLB values (typically 8-18) are preferred. Conversely, for water-in-oil (w/o) emulsions, surfactants with lower HLB values (4-6) are more effective. It is also common to use a combination of surfactants to achieve a specific required HLB for optimal stability.
Q3: Can this compound itself act as a co-surfactant?
A3: Yes, short and medium-chain alcohols like this compound can act as co-surfactants in emulsion formulations. As amphiphilic molecules, they can partition at the oil-water interface, increasing the fluidity of the interfacial film and enhancing the penetration of the primary surfactant, which can lead to a more stable emulsion.
Q4: What are the key processing parameters that influence the stability of this compound emulsions?
A4: Several processing parameters significantly impact emulsion stability:
-
Homogenization: The method and intensity of mixing are critical. High-shear mixing or high-pressure homogenization is necessary to reduce droplet size and create a uniform dispersion. Insufficient shear can lead to large droplets that are prone to creaming, while excessive shear can sometimes break the emulsion.
-
Temperature: Temperature affects the viscosity of the phases and the solubility of the surfactants. Heating both the oil and water phases to a similar temperature (e.g., 70-75°C) before mixing can improve emulsification.
-
pH: The pH of the aqueous phase can influence the charge on the surfactant molecules and the droplets, affecting the electrostatic repulsion between them. Maintaining an optimal pH is essential for stability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound emulsions.
| Problem | Potential Cause | Suggested Solution |
| Phase Separation (Creaming or Sedimentation) | Insufficient stabilization of droplets, leading to aggregation. The density difference between the this compound and water phases causes separation. | - Increase the concentration of the surfactant to enhance the interfacial film strength. - Optimize the homogenization process (e.g., increase speed or time) to reduce the initial droplet size. - Consider adding a thickening agent or viscosity modifier to the continuous phase to hinder droplet movement. |
| Flocculation (Droplet Aggregation) | Weak repulsive forces between droplets, allowing them to cluster together without coalescing. This can be due to incorrect surfactant concentration or high ionic strength. | - Adjust the surfactant concentration. - Evaluate and adjust the ionic strength of the aqueous phase; excessive electrolytes can screen surface charges and promote flocculation. |
| Coalescence (Merging of Droplets) | The irreversible merging of small droplets to form larger ones, indicating a failure of the interfacial film. This is a sign of significant emulsion instability. | - Increase the surfactant concentration to create a more robust interfacial layer. - Ensure the Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is optimized for the this compound phase. - The use of a co-surfactant may improve the packing of surfactant molecules at the interface. |
| Ostwald Ripening | The diffusion of the dispersed phase (this compound) from smaller to larger droplets through the continuous phase. This is more common in nanoemulsions. | - Use a combination of surfactants to create a more rigid interfacial film. - If possible, add a small amount of a highly water-insoluble oil to the this compound phase to reduce its solubility in the continuous phase. |
| High Polydispersity Index (PDI) | A wide range of droplet sizes within the emulsion, which can be a precursor to instability. | - Optimize the homogenization parameters (speed, time, pressure) to achieve a more uniform droplet size distribution. - Ensure all components are fully dissolved before emulsification. |
Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water (O/W) this compound Emulsion
Objective: To prepare a stable O/W emulsion with this compound as the dispersed phase.
Materials:
-
This compound
-
Deionized water
-
Surfactant(s) with a suitable HLB for O/W emulsions (e.g., Tween 80, Polysorbate 80)
-
Co-surfactant (optional, e.g., Span 80)
-
High-shear homogenizer or sonicator
Methodology:
-
Phase Preparation:
-
Aqueous Phase: Dissolve the hydrophilic surfactant (e.g., Tween 80) in deionized water. Gently heat to 70-75°C to ensure complete dissolution.
-
Oil Phase: If using a co-surfactant, dissolve the lipophilic surfactant (e.g., Span 80) in this compound. Heat the oil phase to 70-75°C.
-
-
Mixing: While stirring the aqueous phase with a high-shear mixer, slowly add the oil phase to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-energy homogenization using a high-pressure homogenizer or a sonicator. The specific parameters (e.g., pressure, time, amplitude) should be optimized for the formulation to achieve a small and uniform droplet size.
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
-
Characterization: Analyze the emulsion for droplet size, polydispersity index (PDI), and stability over time.
Protocol 2: Emulsion Destabilization via Salting Out
Objective: To demonstrate the effect of electrolytes on emulsion stability.
Materials:
-
Stable this compound emulsion
-
Saturated sodium chloride (NaCl) solution (brine)
Methodology:
-
Preparation: Prepare a stable this compound emulsion following Protocol 1.
-
Addition of Electrolyte: Carefully add a small volume (e.g., 10-20% of the total emulsion volume) of the saturated NaCl solution to the emulsion.
-
Agitation: Gently invert the container a few times to mix the brine with the emulsion. Avoid vigorous shaking.
-
Observation: Allow the mixture to stand and observe the separation of the oil and water phases. The high concentration of ions from the salt will disrupt the electrical double layer around the droplets, leading to flocculation and coalescence.
Visualizations
Caption: Experimental workflow for preparing and characterizing a this compound emulsion.
Caption: Logical relationship between formulation factors and emulsion stability.
References
Overcoming Challenges in Microbial 1-Octanol Production: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the microbial production of 1-octanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial hosts used for this compound production?
A1: The most commonly engineered microbial hosts for this compound production are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. Both organisms have well-characterized genetics and metabolic pathways, making them suitable for genetic engineering.[1][2]
Q2: What are the main metabolic pathways for this compound biosynthesis?
A2: this compound is typically produced by extending the fatty acid synthesis (FAS) pathway or through a reversal of the β-oxidation cycle.[1][2] Key precursors derived from these pathways include octanoyl-ACP and octanoyl-CoA.[1] Three primary enzymatic routes have been demonstrated for the conversion of these precursors to this compound:
-
Acyl-ACP Reductase (AAR) Pathway: Directly reduces octanoyl-ACP to 1-octanal, which is then converted to this compound by an alcohol dehydrogenase.
-
Thioesterase (TE) and Carboxylic Acid Reductase (CAR) Pathway: A C8-specific thioesterase hydrolyzes octanoyl-ACP to octanoic acid. The free fatty acid is then reduced to 1-octanal by a carboxylic acid reductase and subsequently to this compound.
-
Thioesterase, Acyl-CoA Synthetase (ACS), and Acyl-CoA Reductase (ACR) Pathway: Octanoyl-ACP is converted to octanoic acid by a thioesterase. An acyl-CoA synthetase then activates octanoic acid to octanoyl-CoA, which is finally reduced to this compound by an acyl-CoA reductase.
Q3: What are the major challenges in achieving high titers of this compound?
A3: Researchers face several significant challenges in microbial this compound production:
-
Low Product Titers: Achieving commercially viable titers remains a primary obstacle.
-
Product Toxicity: this compound is toxic to microbial cells, disrupting cell membranes and inhibiting growth, which in turn limits production.
-
Metabolic Bottlenecks: Inefficient enzyme kinetics and substrate specificities can create bottlenecks in the biosynthetic pathway. For example, some carboxylic acid reductases exhibit poor catalytic efficiency with short-chain substrates like octanoic acid.
-
Cofactor Imbalance: The production pathways for this compound are often redox-intensive, requiring a significant supply of cofactors like NADPH, which can become a limiting factor.
-
Byproduct Formation: The accumulation of intermediates like octanoic acid indicates bottlenecks in the downstream conversion to this compound.
-
Product Volatility and Loss: this compound is volatile, and significant product loss can occur through evaporation during aerobic fermentation.
-
Downstream Processing: The recovery and purification of this compound from the fermentation broth can be challenging and costly, especially at low concentrations.
Troubleshooting Guides
Problem 1: Low or No this compound Production
| Possible Cause | Troubleshooting Step |
| Inefficient Precursor Supply | - Overexpress genes involved in the fatty acid synthesis pathway to increase the pool of octanoyl-ACP or octanoyl-CoA. - Engineer the fatty acid synthase (FAS) to specifically produce shorter-chain fatty acids like octanoic acid. |
| Suboptimal Enzyme Expression or Activity | - Titrate the expression levels of key pathway enzymes to find the optimal balance. - Perform bioprospecting to identify enzymes with higher activity and specificity for C8 substrates. - Ensure proper activation of enzymes that require post-translational modification, such as the phosphopantetheinylation of carboxylic acid reductases. |
| Incorrect Cofactor Availability | - Engineer the host's central metabolism to increase the supply of NADPH. - Overexpress genes involved in cofactor regeneration pathways. |
| Suboptimal Fermentation Conditions | - Optimize fermentation parameters such as temperature, pH, and aeration. A study found the optimal temperature for alcohol production by S. cerevisiae to be 36°C. - For co-cultures, such as Clostridium ljungdahlii and Clostridium kluyveri, a narrow pH range (around 6.3) was found to be optimal for n-octanol production. |
Problem 2: High Levels of Octanoic Acid Accumulation
| Possible Cause | Troubleshooting Step |
| Bottleneck in the Conversion of Octanoic Acid to this compound | - Increase the expression of the downstream enzymes responsible for converting octanoic acid to this compound (e.g., carboxylic acid reductase or acyl-CoA synthetase and acyl-CoA reductase). - In a study producing 1.3 g/L of this compound, a second copy of the acyl-CoA synthetase expression cassette was introduced to alleviate the bottleneck in converting octanoic acid. - Overexpressing an aldehyde reductase can also help pull the pathway towards the final product. |
| Secretion of Octanoic Acid | - While external octanoic acid can be taken up and converted, high extracellular concentrations can be inhibitory. Optimizing the downstream pathway is the primary solution. |
Problem 3: Poor Cell Growth and Viability
| Possible Cause | Troubleshooting Step |
| This compound Toxicity | - Implement in situ product removal techniques, such as using a solvent overlay (e.g., dodecane) in a two-phase fermentation system to extract this compound from the aqueous phase. - Engineer host tolerance to this compound by modifying cell membrane composition or overexpressing efflux pumps. The AcrAB-TolC efflux pump in E. coli has been implicated in this compound excretion. |
| Toxicity of Intermediates | - Fatty aldehydes, intermediates in some pathways, can be toxic. Ensure sufficient expression of aldehyde reductases to quickly convert them to the less toxic alcohol. |
Problem 4: Inconsistent or Lower-than-Expected Titers
| Possible Cause | Troubleshooting Step |
| Product Loss due to Evaporation | - During aerobic cultivation in shake flasks, a significant portion of this compound can be lost to evaporation. One study reported an 85% loss of supplemented this compound after 12 hours. - Employ a dodecane overlay to capture the volatile product. - Develop and optimize a fermentation system with an off-gas capture mechanism, such as condensation or adsorption. |
| Genetic Instability of Engineered Strains | - Integrate the expression cassettes of the production pathway into the host chromosome for more stable expression. - Long-term cultivation experiments can assess the stability of the engineered strain. |
Data Presentation
Table 1: Comparison of this compound Production in Engineered E. coli
| Strain | Key Enzymes | Titer (mg/L) | Productivity (mg/L/h) |
| Engineered E. coli BL21(DE3) | Thioesterase, Carboxylic Acid Reductase, Aldehyde Reductase | 62 | 4.4 |
| Engineered E. coli K12 MG1655 | Thioesterase, Acyl-CoA Synthetase, Acyl-CoA Reductase | 1300 | Not Reported |
Data sourced from and.
Table 2: Comparison of this compound Production in Engineered S. cerevisiae
| Strain | Key Enzymes | Titer (mg/L) | Fermentation Time (h) |
| RPY21/FASR1834K + CAR + Sfp | Engineered FAS, Carboxylic Acid Reductase, Sfp | 26 | 72 |
| RPY21/FASR1834K + CAR + Sfp + Ahr | Engineered FAS, CAR, Sfp, Aldehyde Reductase | 49.5 | 72 |
Data sourced from.
Experimental Protocols
Protocol 1: Shake Flask Cultivation for this compound Production in E. coli
-
Seed Culture Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Production Culture: Inoculate 50 mL of production medium (e.g., LB or a defined minimal medium) in a 250 mL shake flask with the seed culture to an initial OD600 of 0.05.
-
Induction: Grow the culture at 37°C to an OD600 of 0.2-0.6. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 50 µM to 1 mM.
-
Fermentation: Incubate the culture at 30°C with shaking for 18-24 hours. To mitigate evaporation, a 10% (v/v) dodecane overlay can be added to the culture medium.
-
Sampling and Analysis: At desired time points, take samples from the dodecane layer (if present) or the whole culture broth for this compound quantification.
Protocol 2: Quantification of this compound by Gas Chromatography (GC)
-
Sample Preparation: Mix 1 mL of the dodecane overlay or an organic solvent extract of the culture broth with an internal standard (e.g., decane).
-
GC Analysis: Analyze the sample using a gas chromatograph equipped with a flame ionization detector (GC-FID) and a suitable capillary column (e.g., RTX-5).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Hold at 100°C for 2 min, ramp to 125°C at 7°C/min, then ramp to 235°C at 10°C/min, and finally hold at 250°C for 2 min.
-
-
Quantification: Determine the concentration of this compound by comparing its peak area to that of the internal standard and a standard curve.
Visualizations
Caption: Metabolic pathways for microbial this compound production.
References
Technical Support Center: Optimizing Esterification of 1-Octanol
Welcome to the technical support center for the esterification of 1-Octanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high-yield, high-purity ester products.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for esterifying this compound?
A1: The most prevalent laboratory method is the Fischer-Speier esterification. This reaction involves heating this compound with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction is reversible and is typically performed under reflux to drive the reaction towards the ester product.[1][2]
Q2: My esterification reaction yield is consistently low. What are the primary causes and how can I improve it?
A2: Low yields in Fischer esterification are a common challenge due to the reversible nature of the reaction.[2] To enhance the yield, the equilibrium must be shifted towards the product side. Here are several effective strategies:
-
Use an Excess of One Reactant: Employing an excess of either this compound or the carboxylic acid can drive the reaction forward, a principle based on Le Chatelier's Principle. It is generally more economical to use the less expensive reactant in excess.
-
Remove Water: Water is a byproduct of the esterification reaction, and its removal will shift the equilibrium to favor ester formation. This can be accomplished by:
-
Utilizing a Dean-Stark apparatus during reflux, often with a solvent like toluene or hexane that forms an azeotrope with water.
-
Adding a dehydrating agent, such as molecular sieves, to the reaction mixture. Concentrated sulfuric acid also functions as a dehydrating agent.
-
-
Optimize Reaction Time and Temperature: It is crucial to ensure the reaction runs long enough to reach equilibrium. However, excessively long reaction times or high temperatures can lead to side reactions and degradation of the product.
Q3: What are the optimal reaction conditions for the esterification of this compound?
A3: Optimal conditions are highly dependent on the specific carboxylic acid being used and the scale of the reaction. However, a general starting point for Fischer esterification involves a molar ratio of this compound to carboxylic acid of 1.5:1 to 3:1 to shift the equilibrium. The reaction is typically heated to reflux. For enzymatic esterification, milder conditions are often used, for example, a temperature of 30°C for 5 hours.
Q4: What are some alternative catalysts to strong mineral acids for this compound esterification?
A4: Besides sulfuric acid and p-toluenesulfonic acid, other catalysts can be used:
-
Solid Acid Catalysts: Ion-exchange resins like Amberlyst 15 have been shown to be effective and offer advantages such as easier separation from the reaction mixture and reusability.
-
Enzymatic Catalysts (Lipases): Lipases can be used for the esterification of this compound, often under milder reaction conditions, which can be advantageous for sensitive substrates.
-
Boron Trifluoride (BF₃): BF₃ can also be used as a catalyst for esterification reactions.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Ester Conversion | 1. Inactive catalyst.2. Insufficient heat.3. Reaction has not reached equilibrium.4. Presence of water in reactants. | 1. Use a fresh or different type of catalyst.2. Ensure the reaction is heated to the appropriate reflux temperature.3. Increase the reaction time.4. Use anhydrous reactants and solvents. |
| Dark Brown/Black Reaction Mixture | 1. Reaction temperature is too high, causing charring.2. Catalyst concentration is too high. | 1. Reduce the reaction temperature.2. Decrease the amount of catalyst used. |
| Formation of an Emulsion during Work-up | 1. The presence of unreacted carboxylic acid and base can form soaps. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction.2. Inefficient purification. | 1. Drive the reaction to completion by removing water (e.g., with a Dean-Stark trap) or using a larger excess of one reactant.2. Improve purification by performing careful distillation or using column chromatography. |
| Formation of Side Products (e.g., Ethers) | 1. High reaction temperatures and strong acid catalysts can promote the dehydration of the alcohol. | 1. Use milder reaction conditions (lower temperature).2. Consider using a less aggressive catalyst, such as an enzyme or a solid acid catalyst. |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Acetic Acid
This protocol describes a general procedure for the synthesis of octyl acetate.
Materials:
-
This compound
-
Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for Dean-Stark)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional)
-
Heating mantle and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charging the Flask: To a round-bottom flask, add acetic acid and an excess of this compound (a molar ratio of 1:1.5 to 1:3 is common). If using a Dean-Stark trap, add toluene at this stage.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated H₂SO₄ or p-TsOH to the stirred mixture.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. If using a Dean-Stark trap, monitor the collection of water.
-
Cooling: Once the reaction is complete (monitored by TLC or GC), turn off the heat and allow the mixture to cool to room temperature.
-
Work-up - Neutralization: Transfer the mixture to a separatory funnel. If necessary, dilute with an organic solvent like diethyl ether. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and then remove the solvent using a rotary evaporator to obtain the crude ester.
-
Purification: The crude ester can be further purified by distillation.
Protocol 2: Enzymatic Esterification of this compound with Oleic Acid
This protocol is based on the use of a lipase catalyst in a solvent system.
Materials:
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This compound
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Oleic Acid
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Lipase (e.g., from Candida lypolytica)
-
n-heptane (solvent)
Equipment:
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Reaction vessel (e.g., screw-capped vial or flask)
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Shaking incubator or magnetic stirrer
-
Centrifuge (for enzyme separation)
Procedure:
-
Reaction Setup: In a reaction vessel, combine oleic acid (e.g., 1 mmol) and this compound (e.g., 2 mmol) in n-heptane (e.g., 1 mL).
-
Enzyme Addition: Add the lipase catalyst to the mixture.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30°C) with constant shaking for a set period (e.g., 5 hours).
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Enzyme Removal: After the reaction, the enzyme can be separated by centrifugation or filtration.
-
Product Isolation: The solvent can be removed under reduced pressure to yield the crude ester. Further purification can be achieved through chromatography if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Esterification
| Parameter | Fischer Esterification (Acetic Acid) | Enzymatic Esterification (Oleic Acid) | Transesterification (Sunflower Oil) |
| Reactants | This compound, Acetic Acid | This compound, Oleic Acid | This compound, Sunflower Oil |
| Catalyst | H₂SO₄ or p-TsOH | Lipase | KOH |
| Molar Ratio (Alcohol:Acid/Oil) | 1.5:1 to 3:1 | 2:1 | 8.11:1 to 10:1 |
| Temperature | Reflux | 30°C | 40°C - 60°C |
| Reaction Time | 2-4 hours | 5 hours | 1 hour |
| Solvent | Toluene (optional) | n-heptane | Solvent-free |
| Reported Yield/Conversion | Varies, can be >90% with optimization | ~90% conversion | Up to 99.2% conversion |
Visualizations
Caption: Workflow for Fischer Esterification of this compound.
Caption: Troubleshooting logic for low ester yield.
References
Troubleshooting phase separation in 1-Octanol/water partitioning
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with phase separation in 1-Octanol/water partitioning experiments, a critical method for determining the lipophilicity (logP) of a compound.
Troubleshooting Guide: Phase Separation Issues
This guide addresses common problems encountered during this compound/water partitioning experiments, with a focus on emulsion formation and inaccurate results.
Question: Why are my this compound and water layers not separating, and what can I do about it?
Answer:
The most common reason for poor phase separation is the formation of an emulsion, which is a stable mixture of two immiscible liquids. This is often caused by vigorous shaking or the presence of surfactant-like molecules in your sample.[1][2]
Here are several methods to break an emulsion and achieve clear phase separation:
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Mechanical and Physical Methods:
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Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This minimizes the agitation that leads to emulsion formation while still allowing for sufficient surface area contact for extraction.[1][3]
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Let it Sit: Allow the sample to sit undisturbed for up to an hour. Sometimes, the emulsion will break on its own over time.[4]
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Centrifugation: This is often the most effective method to break an emulsion. The centrifugal force accelerates the separation of the two phases.
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Filtration: Pass the mixture through a phase separation filter paper or a glass wool plug. These materials can help to physically break up the emulsion.
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Ultrasonic Bath: An ultrasonic bath can sometimes provide the energy needed to disrupt the emulsion and promote phase separation.
-
-
Chemical Methods:
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Salting Out: Add a small amount of brine (saturated NaCl solution) or solid salt (like NaCl or K₄P₂O₇) to the mixture. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.
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pH Adjustment: If the emulsion is caused by a surfactant, detergent, or soap, adjusting the pH of the aqueous phase (e.g., to pH 2 with HCl or H₂SO₄) can alter the charge of the emulsifying agent and break the emulsion.
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Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can change the overall solvent properties and help to break the emulsion.
-
The following DOT script illustrates a decision-making workflow for troubleshooting emulsions.
Caption: A workflow for troubleshooting emulsion formation.
Frequently Asked Questions (FAQs)
Q1: My logP values are inconsistent. What are the potential sources of error?
A1: Inconsistent logP values can arise from several factors:
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Emulsion Formation: The presence of even a small amount of emulsified octanol in the aqueous phase can lead to erroneously high concentrations of the analyte in the water phase, resulting in a lower calculated logP value. This is a significant issue for highly hydrophobic compounds.
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Purity of the Compound: The test substance should be of the highest purity available, as impurities can affect the partitioning behavior.
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Solute Concentration: The partition coefficient can be dependent on the concentration of the solute. It is recommended to use a low solute concentration (e.g., below 0.01 mol/L) and to perform measurements at different concentrations to extrapolate to a solute concentration of zero.
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pH of the Aqueous Phase: For ionizable compounds, the pH of the aqueous buffer is critical. The logP value represents the partitioning of the neutral species, so the pH should be adjusted to ensure the compound is in its un-ionized form.
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Temperature: Partition coefficients are temperature-dependent. Ensure that all experiments are conducted at a constant and recorded temperature.
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Incomplete Equilibration: It is crucial to allow sufficient time for the solute to reach equilibrium between the two phases. Inadequate mixing or time can lead to inaccurate results.
Q2: How can I prevent emulsion formation in the first place?
A2: Prevention is often the best strategy. Consider the following:
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Use the Slow-Stirring Method: This method is particularly suitable for compounds with high logP values and is less prone to emulsion formation than the traditional shake-flask method.
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Gentle Mixing: As mentioned earlier, avoid vigorous shaking. Gentle swirling or inversion is sufficient to achieve partitioning.
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Supported Liquid Extraction (SLE): For samples prone to emulsion, SLE can be a good alternative. In this technique, the aqueous sample is adsorbed onto a solid support, and the organic solvent is passed through it to extract the analyte.
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Solid-Phase Extraction (SPE): SPE can also be used as an alternative to liquid-liquid extraction to avoid emulsion issues.
Q3: What is the "shake-flask" method and what are its limitations?
A3: The shake-flask method is a traditional and widely used technique for determining the octanol-water partition coefficient. In this method, a solution of the analyte in either this compound or water is mixed with the other solvent, shaken to facilitate partitioning, and then the concentration of the analyte in each phase is determined after separation.
However, this method has limitations, especially for highly lipophilic compounds (logP > 4 or 5). Vigorous shaking can create microemulsions of octanol in the water phase, which can lead to an overestimation of the analyte's concentration in the aqueous phase and thus an underestimation of the logP value.
The following diagram outlines the basic steps of the shake-flask method.
Caption: A simplified workflow of the shake-flask method.
Experimental Protocols
Shake-Flask Method for logP Determination
This protocol provides a general procedure for determining the octanol-water partition coefficient using the shake-flask method.
Materials:
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Analyte of interest
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This compound (reagent grade, pre-saturated with water)
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Water (high purity, pre-saturated with this compound)
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Separatory funnels
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Mechanical shaker (optional)
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Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Solvent Preparation: Pre-saturate the this compound with water and the water with this compound by mixing them and allowing them to separate overnight. This is crucial for accurate results.
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Analyte Solution Preparation: Prepare a stock solution of the analyte in the solvent in which it is more soluble. The concentration should be low enough to avoid self-association but high enough for accurate detection.
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Partitioning:
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Add a known volume of the analyte solution and the other pre-saturated solvent to a separatory funnel.
-
Gently invert the funnel for a set period (e.g., 5-10 minutes) to allow for equilibration. Avoid vigorous shaking to prevent emulsion formation.
-
-
Phase Separation: Allow the funnel to stand undisturbed until the two phases have completely separated.
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Sample Collection: Carefully collect a sample from each phase for analysis.
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Concentration Analysis: Determine the concentration of the analyte in both the this compound and water phases using a suitable analytical method.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Quantitative Data Summary
The following table summarizes various methods for breaking emulsions and their general effectiveness.
| Method | Principle | General Effectiveness | Key Considerations |
| Gentle Swirling | Reduces mechanical energy input | High for preventing emulsions | May require longer equilibration times. |
| Centrifugation | Accelerates phase separation by gravity | Very High | Requires access to a centrifuge. |
| Salting Out | Increases ionic strength of the aqueous phase | High | May affect the solubility of some analytes. |
| pH Adjustment | Neutralizes emulsifying agents | Effective for specific sample types | Only works if the emulsion is caused by pH-sensitive surfactants. |
| Filtration | Physical disruption of the emulsion | Moderate | May not be effective for very stable emulsions. |
| Ultrasonic Bath | Provides energy to break the emulsion | Moderate | Can sometimes worsen the emulsion. |
References
Technical Support Center: Managing 1-Octanol Volatility in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the volatility of 1-octanol in their experimental setups.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a volatile compound and why is this a concern in experiments?
A1: this compound is considered a volatile organic compound (VOC) due to its relatively high vapor pressure at room temperature. This means it readily evaporates, leading to changes in its concentration in open or poorly sealed experimental systems. This is a significant concern as unintended variations in this compound concentration can affect the accuracy and reproducibility of experimental results, particularly in sensitive assays such as those involving cell cultures, enzyme kinetics, and partition coefficient determinations.[1][2]
Q2: What are the key physical and chemical properties of this compound that I should be aware of?
A2: Understanding the properties of this compound is crucial for its proper handling and use in experiments. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| Boiling Point | 195 °C (383 °F; 468 K)[3] |
| Melting Point | -16 °C (3 °F; 257 K)[3] |
| Density | 0.827 g/mL at 25 °C[4] |
| Vapor Pressure | 0.14 mmHg at 25 °C |
| Solubility in Water | 0.3 g/L at 20 °C |
| Flash Point | 81 °C (178 °F) |
Q3: How should I store this compound to minimize evaporation?
A3: To minimize evaporation, this compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from heat sources and direct sunlight. The use of containers with tight-fitting caps, preferably with a PTFE liner, is recommended. For long-term storage, consider using sealed ampules or bottles with a secure cap and sealing the cap-bottle interface with paraffin film.
Q4: Can I use a dodecane overlay to reduce this compound evaporation in my cell culture?
A4: Yes, a dodecane overlay can be an effective method to reduce the evaporation of this compound from aqueous media in cell culture experiments. One study on the microbial production of this compound found that a dodecane overlay significantly reduced its loss from the culture medium. However, it is important to note that this can lead to an underestimation of the actual this compound concentration in the aqueous phase, so proper controls and calibration are essential.
Troubleshooting Guide
Problem: My this compound concentration is decreasing over the course of my experiment.
| Possible Cause | Troubleshooting Steps |
| Evaporation from open or poorly sealed containers. | 1. Ensure all containers (flasks, plates, vials) are tightly sealed with appropriate caps or seals. 2. For multi-well plates, use adhesive plate seals. 3. Minimize the headspace volume in your containers. |
| High experimental temperature. | 1. If possible, lower the incubation or experimental temperature. 2. If high temperatures are necessary, ensure the system is completely sealed. Consider using a closed-loop system for perfusion experiments. |
| Inadequate sealing of perfusion or flow systems. | 1. Check all tubing connections for leaks. 2. Use chemically resistant tubing and connectors (see Material Compatibility Table below). 3. Minimize the length of tubing exposed to the atmosphere. |
| Absorption into plasticware. | 1. Use glass or chemically resistant polymer containers where possible (e.g., PTFE, PVDF). 2. Pre-saturate the system by incubating it with a this compound solution of the same concentration as your experiment before starting the actual measurement. |
Problem: I am observing inconsistent results in my cell-based assays with this compound.
| Possible Cause | Troubleshooting Steps |
| Fluctuating this compound concentration due to volatility. | 1. Implement a method to maintain a stable concentration, such as a saturated vapor phase in a sealed secondary container. (See Experimental Protocol 2). 2. Regularly measure the this compound concentration in your media throughout the experiment using a validated analytical method (e.g., GC-MS). |
| Interaction of this compound with media components. | 1. Run control experiments to assess the stability of this compound in your specific culture medium. 2. Be aware that this compound can partition into serum proteins and other lipophilic components, affecting its bioavailable concentration. |
| Cellular metabolism of this compound. | 1. Consider the metabolic capacity of your cell line. 2. Measure the rate of this compound depletion in the presence of cells to account for metabolic clearance. |
Quantitative Data Summary
Vapor Pressure of this compound at Different Temperatures
| Temperature (°C) | Temperature (K) | Vapor Pressure (bar) |
| 50 | 323.15 | ~0.001 |
| 100 | 373.15 | ~0.02 |
| 150 | 423.15 | ~0.15 |
| 195 | 468.15 | 1.01325 (Boiling Point) |
Note: Data is estimated from Antoine equation parameters and should be used as a reference.
Material Compatibility with this compound
| Material | Compatibility |
| Polymers | |
| Polytetrafluoroethylene (PTFE) | Excellent |
| Polyvinylidene fluoride (PVDF) | Excellent |
| Polypropylene (PP) | Good |
| Low-Density Polyethylene (LDPE) | Limited |
| High-Density Polyethylene (HDPE) | Good |
| Polystyrene (PS) | Not Recommended |
| Polycarbonate (PC) | Not Recommended |
| Metals | |
| Stainless Steel | Excellent |
| Aluminum | Good |
| Glass | Excellent |
| Elastomers | |
| Viton® (FKM) | Good |
| Silicone | Limited |
| Neoprene | Not Recommended |
This table provides general guidance. It is recommended to test for specific applications.
Experimental Protocols
Protocol 1: Determination of Octanol-Water Partition Coefficient (Kow) using the Miniaturized Shake-Flask Method
This protocol is adapted from a simple NMR-based method and is suitable for determining the Kow of a soluble compound.
Materials:
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NMR tubes
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This compound (pre-saturated with water)
-
Water (pre-saturated with this compound)
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Analyte of interest
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Vortex mixer
-
NMR spectrometer
Procedure:
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Prepare a stock solution of the analyte in the aqueous phase (water pre-saturated with this compound) at a known concentration.
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Transfer a precise volume (e.g., 500 µL) of the analyte solution into an NMR tube.
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Acquire an initial ¹H NMR spectrum to determine the initial concentration of the analyte.
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Add an equal volume (e.g., 500 µL) of the this compound phase (pre-saturated with water) to the NMR tube.
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Tightly cap the NMR tube and vortex for 1 minute to ensure thorough mixing. Avoid vigorous shaking to prevent emulsion formation.
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Allow the phases to separate completely by letting the tube stand for at least 5 minutes.
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Acquire a final ¹H NMR spectrum of the aqueous (lower) phase.
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Calculate the final concentration of the analyte in the aqueous phase.
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The concentration in the octanol phase can be determined by mass balance.
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Calculate the Kow as the ratio of the analyte concentration in the octanol phase to the concentration in the aqueous phase.
Protocol 2: Maintaining a Stable this compound Concentration in Cell Culture
This protocol is adapted from a method developed for maintaining stable ethanol concentrations in cell culture and is designed to counteract evaporative loss.
Materials:
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Cell culture plates/flasks
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A larger, sealable secondary container (e.g., a polystyrene box or a large petri dish with a lid)
-
A small, open dish (e.g., a small petri dish)
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This compound solution at the desired experimental concentration
Procedure:
-
Prepare your cell culture plates or flasks with cells and media containing the desired initial concentration of this compound.
-
Place the cell culture plates/flasks inside the larger, sealable secondary container.
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In the small, open dish, add a volume of the this compound solution identical to your experimental media. This will create a saturated this compound vapor phase within the sealed container.
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Seal the secondary container tightly.
-
Place the entire setup in the incubator.
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The saturated vapor phase will be in equilibrium with the liquid phase in the open dish, which in turn will minimize the net evaporation from your cell culture media.
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For long-term experiments, replenish the this compound solution in the open dish periodically.
Signaling Pathway Diagrams
This compound and Protein Kinase C (PKC) Alpha Signaling
References
Addressing skin and eye irritation from 1-Octanol exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Octanol. The following information addresses potential skin and eye irritation issues that may be encountered during experiments.
Troubleshooting Guides
Scenario 1: A researcher experiences redness and a burning sensation on their forearm after accidental skin contact with this compound.
Question: What are the immediate first aid steps for skin exposure to this compound, and what are the typical symptoms?
Answer:
Immediate first aid for skin exposure to this compound is crucial to minimize irritation. The primary symptoms of skin irritation from this compound include redness, a burning sensation, and dry skin.[1][2] The substance can defat the skin, which may lead to dryness or cracking.[1][2]
First Aid Protocol:
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Immediately wash the affected area with soap and water.[3]
-
Rinse the exposed skin gently with water for 15-20 minutes.
-
Remove any contaminated clothing.
-
If irritation persists, seek medical attention.
Scenario 2: A lab technician splashes a small amount of this compound into their eye.
Question: What is the correct procedure for eye exposure to this compound, and what are the potential consequences?
Answer:
This compound is classified as a substance that causes serious eye irritation. Symptoms of eye exposure include redness and pain.
First Aid Protocol:
-
Immediately flush the exposed eye(s) gently with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.
-
If present, remove contact lenses if it is safe to do so.
-
Protect the unexposed eye.
-
Seek immediate medical attention if irritation persists.
Frequently Asked Questions (FAQs)
Q1: What are the known occupational exposure limits for this compound?
A1: Several organizations provide occupational exposure limits (OELs) for this compound. These limits are established to protect workers from potential health effects.
| Organization | Exposure Limit |
| MAK (Maximale Arbeitsplatz Konzentration) | 54 mg/m³ |
| NIOSH (National Institute for Occupational Safety and Health) | No established REL (Recommended Exposure Limit) |
| OSHA (Occupational Safety and Health Administration) | No established PEL (Permissible Exposure Limit) |
| ACGIH (American Conference of Governmental Industrial Hygienists) | No established TLV (Threshold Limit Value) |
Q2: How is skin irritation potential of a substance like this compound experimentally determined?
A2: The skin irritation potential of a chemical is often assessed using the in vivo Draize skin irritation test, as outlined in OECD Guideline 404. This test involves applying the substance to the shaved skin of rabbits and observing for signs of erythema (redness) and edema (swelling) over a period of time. In recent years, in vitro methods using reconstructed human epidermis models are also used.
Q3: Is there a standard in vivo test for eye irritation?
A3: Yes, the Draize eye irritation test, described in OECD Guideline 405, is the historical standard for assessing eye irritation. A small amount of the substance is applied to the eye of a rabbit, and the cornea, iris, and conjunctiva are examined for signs of damage.
Q4: Are there in vitro alternatives to animal testing for eye irritation?
A4: Yes, several in vitro methods have been developed to reduce or replace animal testing. One such method is the Bovine Corneal Opacity and Permeability (BCOP) assay. This test uses corneas from cattle (a by-product of the food industry) to assess the potential of a substance to cause corneal damage.
Q5: What is Transepidermal Water Loss (TEWL) and how does it relate to skin irritation?
A5: Transepidermal Water Loss (TEWL) is the measurement of the amount of water that passively evaporates through the skin. An increase in TEWL is an indicator of a compromised skin barrier function, which is a common feature of skin irritation. Chemical irritants like this compound can disrupt the lipid barrier of the stratum corneum, leading to increased TEWL.
Experimental Protocols
OECD Guideline 404: Acute Dermal Irritation/Corrosion (Draize Skin Test)
This is a summary of the protocol. For full details, refer to the official OECD guideline.
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Animal Selection: Healthy, young adult albino rabbits are used.
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Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
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Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (about 6 cm²) of the clipped skin. The treated area is covered with a gauze patch.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After exposure, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days if the effects are persistent.
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Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe effect) for both erythema and edema.
Bovine Corneal Opacity and Permeability (BCOP) Assay
This is a generalized protocol. Specific laboratory procedures may vary.
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Tissue Preparation: Bovine corneas are obtained from a local abattoir and mounted in a specialized holder.
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Baseline Measurement: The initial opacity of each cornea is measured using an opacitometer.
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Application: The test substance is applied to the epithelial surface of the cornea for a defined period.
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Post-Exposure Measurement: The substance is rinsed off, and the corneal opacity is measured again.
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Permeability Measurement: A fluorescein solution is applied to the cornea, and the amount of dye that permeates through is measured with a spectrophotometer.
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Calculation: An in vitro irritation score (IVIS) is calculated based on the changes in opacity and permeability.
Data Presentation
Quantitative Irritation Data for this compound
| Test | Endpoint | Result for this compound | Classification |
| Draize Skin Test (Rabbit) | Primary Irritation Index (PII) | Data not available | Mild to Moderate Irritant |
| Draize Eye Test (Rabbit) | Modified Maximum Average Score (MMAS) | Data not available | Serious Eye Irritant |
| BCOP Assay | In Vitro Irritation Score (IVIS) | Data not available | Severe Irritant |
| Transepidermal Water Loss | % Increase from Baseline | Data not available | Barrier Disruption |
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Signaling Pathway for Alcohol-Induced Skin Irritation
References
Technical Support Center: Enhancing 1-Octanol Production in Microbial Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-octanol through microbial fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial hosts used for this compound production, and what are their relative advantages?
A1: The most common microbial hosts for this compound production are Escherichia coli and Saccharomyces cerevisiae. E. coli is often favored for its rapid growth and well-established genetic tools, which facilitate metabolic engineering.[1] S. cerevisiae, on the other hand, is a robust industrial microorganism that can be engineered for this compound production and may offer advantages in terms of tolerance to certain fermentation conditions.[2][3]
Q2: What are the main metabolic pathways for biosynthesizing this compound in microbes?
A2: There are three primary metabolic routes for this compound production from fatty acid metabolism intermediates:
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Acyl-ACP Pathway: Octanoyl-ACP is directly reduced by an acyl-ACP reductase (AAR).[1]
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Thioesterase and Carboxylic Acid Reductase (CAR) Pathway: A C8-specific thioesterase hydrolyzes octanoyl-ACP to free octanoic acid, which is then reduced by a carboxylic acid reductase (CAR) to 1-octanal and subsequently to this compound by an aldehyde reductase (AHR).[1]
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Thioesterase, Acyl-CoA Synthetase, and Acyl-CoA Reductase Pathway: Octanoic acid, produced by a thioesterase, is activated to octanoyl-CoA by an acyl-CoA synthetase (ACS) and then reduced by an acyl-CoA reductase (ACR).
Q3: Why is this compound considered a desirable biofuel?
A3: this compound is regarded as a valuable "drop-in" biofuel because its properties are similar to diesel and jet fuels. This compatibility means it could potentially be used with existing fuel distribution infrastructure and standard car engines without significant modifications.
Q4: What is the significance of phosphopantetheinyl transferase (PPTase) in some this compound production pathways?
A4: Enzymes like carboxylic acid reductase (CAR) require post-translational modification to become active. A phosphopantetheinyl transferase, such as Sfp from Bacillus subtilis, is necessary to transfer a phosphopantetheinyl moiety to the CAR, converting it into its active holo-form.
Troubleshooting Guides
Problem 1: Low or No this compound Production with Normal Cell Growth
| Possible Cause | Troubleshooting Step |
| Inefficient Enzyme Activity | - Ensure all necessary enzymes in the pathway are expressed. - Verify the activity of key enzymes, such as the thioesterase and carboxylic acid reductase. - Consider codon optimization of heterologous genes for the expression host. |
| Missing Cofactors or Enzyme Activation | - Confirm the co-expression of a suitable phosphopantetheinyl transferase (e.g., Sfp) if using a carboxylic acid reductase (CAR). - Ensure sufficient intracellular levels of NADPH, which is required by reductases. |
| Product Evaporation | - this compound is volatile and can be lost to evaporation during aerobic fermentation. - Implement an in-situ product recovery method, such as a dodecane overlay, to capture the this compound. |
| Incorrect Genetic Construct | - Sequence the plasmid or integrated genes to confirm the absence of frame shifts or premature stop codons. |
Problem 2: Poor Cell Growth and Low this compound Titer
| Possible Cause | Troubleshooting Step |
| This compound Toxicity | - this compound is toxic to microbial cells, even at low concentrations, as it disrupts cell membranes. - Lower the induction temperature (e.g., to 18-25°C) to slow down production and reduce stress on the cells. - Use a lower concentration of the inducer (e.g., IPTG) to reduce the rate of protein and this compound synthesis. - Implement in-situ product removal to keep the extracellular concentration of this compound low. |
| Toxicity of Intermediates | - Intermediates like fatty aldehydes can be toxic to cells. - Overexpression of a robust aldehyde reductase (AHR) can help to quickly convert the aldehyde to the less toxic alcohol. |
| Metabolic Burden | - High-level expression of multiple heterologous enzymes can impose a significant metabolic burden on the host. - Use lower copy number plasmids or integrate the expression cassettes into the chromosome. - Titrate the expression of key pathway enzymes to balance flux and reduce burden. |
Problem 3: Accumulation of Octanoic Acid Intermediate
| Possible Cause | Troubleshooting Step |
| Bottleneck at the Carboxylic Acid Reduction Step | - The conversion of octanoic acid to 1-octanal can be a rate-limiting step. - Overexpress the carboxylic acid reductase (CAR) or the acyl-CoA synthetase (ACS) and acyl-CoA reductase (ACR) depending on the pathway. |
| Inefficient Aldehyde Reduction | - Accumulation of octanoic acid can occur if the subsequent reduction of 1-octanal is not efficient. - Co-express a highly active aldehyde reductase (AHR), such as Ahr from E. coli, to pull the reaction towards this compound. |
| Suboptimal Fermentation pH | - The pH of the medium can affect enzyme activity and product transport. - Maintain the pH of the fermentation medium around 6.5, as this has been shown to be effective. |
Data Presentation: this compound Production in Engineered Microbes
Table 1: Comparison of this compound Production in Engineered Saccharomyces cerevisiae
| Strain Engineering Strategy | Titer (mg/L) | Fermentation Time (h) | Key Findings |
| Engineered FAS (Fas1R1834K/Fas2) + CAR from M. marinum + Sfp from B. subtilis | 26.0 | 72 | Accumulation of octanoic acid (90 mg/L) indicated a bottleneck in the reduction step. |
| Engineered FAS + CAR + Sfp + Overexpression of Ahr from E. coli | 49.5 | Not Specified | Overexpression of aldehyde reductase nearly eliminated octanoic acid accumulation and increased this compound titer. |
Table 2: Comparison of this compound Production in Engineered Escherichia coli
| Strain Engineering Strategy | Titer (g/L) | Carbon Source | Key Findings |
| Thioesterase (CpFatB1*) + Acyl-CoA Synthetase + Acyl-CoA Reductase | 1.3 | Glycerol | Achieved gram-per-liter titers with >90% C8 specificity. |
| Thioesterase + CAR + Ahr + Sfp | 0.062 (4.4 mg/L/h) | Glucose | The majority of this compound (73%) was naturally excreted into the medium. |
| Deletion of acrA in the above strain | ~0.021 | Glucose | Deletion of the efflux pump component acrA reduced this compound production and excretion by 3-fold. |
Experimental Protocols
1. General Fermentation Protocol for this compound Production in E. coli
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 50 mL of rich medium (e.g., LB with glycerol or glucose) in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.05.
-
Cell Growth: Grow the main culture at 37°C with shaking until the OD600 reaches 0.2.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 50 µM to 1 mM.
-
Product Recovery Overlay (Optional): To prevent evaporative loss, add a 20% (v/v) overlay of dodecane to the culture at the time of induction.
-
Fermentation: Reduce the temperature to 30°C and continue incubation with shaking for 24-72 hours.
-
Sampling: Collect samples at regular intervals for OD600 measurement and this compound quantification.
2. This compound Extraction and Quantification
-
Sample Preparation: Take a 1 mL sample of the fermentation broth (or the dodecane layer if used).
-
Extraction: If sampling from the aqueous phase, add 500 µL of ethyl acetate containing an internal standard (e.g., nonanoic acid or pentadecanoic acid) to the 1 mL sample. Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Analysis: Analyze the organic phase using Gas Chromatography-Flame Ionization Detection (GC-FID).
-
GC-FID Conditions (Example):
-
Column: RTX-5 (30 m, 0.25 mm ID).
-
Oven Program: Hold at 100°C for 2 min, ramp to 125°C at 7°C/min, then ramp to 235°C at 10°C/min, and hold for 2 min.
-
Quantification: Calculate the concentration of this compound based on the peak area relative to the internal standard curve.
-
Visualizations
Metabolic Pathways
// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Fatty_Acid_Biosynthesis [label="Fatty Acid\nBiosynthesis (FAS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Octanoyl_ACP [label="Octanoyl-ACP", fillcolor="#FBBC05", fontcolor="#202124"]; Thioesterase [label="Thioesterase\n(e.g., CpFatB1*)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Octanoic_Acid [label="Octanoic Acid", fillcolor="#FBBC05", fontcolor="#202124"];
// Pathway 1: CAR CAR [label="Carboxylic Acid\nReductase (CAR)\n(e.g., from M. marinum)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sfp [label="Sfp\n(PPTase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Octanal [label="1-Octanal", fillcolor="#FBBC05", fontcolor="#202124"]; AHR [label="Aldehyde Reductase\n(AHR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Octanol [label="this compound", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathway 2: ACS/ACR ACS [label="Acyl-CoA Synthetase\n(ACS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Octanoyl_CoA [label="Octanoyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; ACR [label="Acyl-CoA Reductase\n(ACR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Glucose -> Fatty_Acid_Biosynthesis; Fatty_Acid_Biosynthesis -> Octanoyl_ACP; Octanoyl_ACP -> Thioesterase; Thioesterase -> Octanoic_Acid;
// CAR Pathway Octanoic_Acid -> CAR [label=" Pathway 1"]; Sfp -> CAR [style=dashed, arrowhead=odot, label="Activates"]; CAR -> Octanal; Octanal -> AHR; AHR -> Octanol;
// ACS/ACR Pathway Octanoic_Acid -> ACS [label=" Pathway 2"]; ACS -> Octanoyl_CoA; Octanoyl_CoA -> ACR; ACR -> Octanol; } end_dot Caption: Engineered this compound synthesis pathways in E. coli.
// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Engineered_FAS [label="Engineered Fatty Acid\nSynthase (FAS)\n(e.g., Fas1R1834K/Fas2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Octanoyl_CoA [label="Octanoyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Endogenous_TE [label="Endogenous\nThioesterases (TE)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Octanoic_Acid [label="Octanoic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; CAR [label="Carboxylic Acid\nReductase (CAR)\n(e.g., from M. marinum)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sfp [label="Sfp\n(PPTase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Octanal [label="1-Octanal", fillcolor="#FBBC05", fontcolor="#202124"]; Endogenous_ADHALR [label="Endogenous Alcohol/\nAldehyde Reductases\n(ADH/ALR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Octanol [label="this compound", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Glucose -> Engineered_FAS; Engineered_FAS -> Octanoyl_CoA; Octanoyl_CoA -> Endogenous_TE; Endogenous_TE -> Octanoic_Acid; Octanoic_Acid -> CAR; Sfp -> CAR [style=dashed, arrowhead=odot, label="Activates"]; CAR -> Octanal; Octanal -> Endogenous_ADHALR; Endogenous_ADHALR -> Octanol; } end_dot Caption: Engineered this compound synthesis pathway in S. cerevisiae.
Experimental Workflow
// Nodes start [label="Start: Engineered Strain", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; inoculum [label="Prepare Overnight Inoculum", fillcolor="#FFFFFF", fontcolor="#202124"]; main_culture [label="Inoculate Main Culture\n(e.g., 50 mL in 250 mL flask)", fillcolor="#FFFFFF", fontcolor="#202124"]; growth [label="Grow to Mid-Log Phase\n(e.g., OD600 = 0.2)", fillcolor="#FFFFFF", fontcolor="#202124"]; induce [label="Induce Expression (IPTG)\nAdd Dodecane Overlay", fillcolor="#FBBC05", fontcolor="#202124"]; ferment [label="Ferment at Lower Temp.\n(e.g., 30°C for 24-72h)", fillcolor="#FFFFFF", fontcolor="#202124"]; sample [label="Sample Broth/Overlay", fillcolor="#FFFFFF", fontcolor="#202124"]; extract [label="Extract with Solvent\n+ Internal Standard", fillcolor="#FFFFFF", fontcolor="#202124"]; analyze [label="Analyze by GC-FID", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Quantify Yield", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> inoculum; inoculum -> main_culture; main_culture -> growth; growth -> induce; induce -> ferment; ferment -> sample; sample -> extract; extract -> analyze; analyze -> end; } end_dot Caption: General experimental workflow for this compound production.
References
- 1. Production of this compound in Escherichia coli by a high flux thioesterase route - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An engineered fatty acid synthase combined with a carboxylic acid reductase enables de novo production of this compound in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Minimizing the Environmental Impact of 1-Octanol Disposal
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of 1-Octanol, focusing on minimizing its environmental footprint.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with this compound disposal?
A1: The primary environmental concern with this compound is its aquatic toxicity. It is classified as harmful to aquatic life with long-lasting effects[1][2][3]. Improper disposal can lead to contamination of water bodies, posing a threat to aquatic ecosystems. Although it is readily biodegradable, direct release into the environment is not advisable[4]. Additionally, as a combustible liquid, improper storage and disposal can pose fire hazards[5].
Q2: Can I dispose of small amounts of this compound down the drain?
A2: No, you should never pour this compound down the drain. Its insolubility in water and aquatic toxicity can harm plumbing systems and aquatic environments. All this compound waste, regardless of quantity, should be collected and disposed of as hazardous chemical waste.
Q3: Is it permissible to dispose of this compound in regular trash?
A3: No, this compound should not be disposed of in regular trash, even if absorbed onto a solid material. It is a combustible liquid and requires disposal as hazardous waste.
Q4: What is the recommended method for this compound disposal?
A4: The universally recommended method for this compound disposal is through a licensed hazardous waste disposal company, which will typically incinerate the chemical at high temperatures. This ensures the complete destruction of the compound, minimizing its environmental impact.
Q5: Are there any pre-treatment options available for this compound waste in the lab before professional disposal?
A5: While professional disposal is mandatory, pre-treatment via oxidation to less harmful compounds can be considered in a controlled laboratory setting for specific, small-scale situations. This should only be performed by trained personnel with appropriate safety measures in place. A general protocol for oxidation is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Accidental Spill of this compound | Improper handling; Container failure. | 1. Immediately alert personnel in the area. 2. If safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels. 3. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. 4. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. 5. Ventilate the area. |
| Unknown Chemical Mixed with this compound Waste | Improper waste segregation. | 1. Do NOT attempt to neutralize or treat the waste. 2. Label the container clearly as "Mixed Waste" and list the known components, including "Unknown." 3. Contact your institution's Environmental Health and Safety (EHS) department for guidance on disposal. They may need to perform an analysis before disposal. |
| This compound Waste Container is Leaking | Container degradation; Improper sealing. | 1. Wear appropriate PPE. 2. Place the leaking container into a larger, compatible, and properly labeled secondary containment vessel. 3. If the original container is severely damaged, carefully transfer the contents to a new, compatible container. 4. Report the incident to your lab manager and EHS department. |
| Disposal Company Refuses Waste Shipment | Improper labeling; Mixed waste; Container not sealed properly. | 1. Review your institution's and the disposal company's waste packaging and labeling requirements. 2. Ensure the container is accurately labeled with the full chemical name ("this compound") and any other components. 3. Confirm the container is securely sealed and not damaged. 4. If the issue is mixed waste, consult your EHS department. |
Data Presentation: Comparison of Disposal Methods
| Disposal Method | Description | Environmental Impact Score (Relative) | Key Considerations |
| High-Temperature Incineration | Controlled combustion at a licensed facility. | Low | - Most effective method for complete destruction. - Can generate energy from waste. - Emissions are regulated and treated. |
| Landfilling (Untreated) | Disposal in a landfill without pre-treatment. | High | - Not a recommended or compliant method. - High risk of soil and groundwater contamination. - Contributes to the generation of landfill gas. |
| Biodegradation (in a dedicated bioreactor) | Use of microorganisms to break down the chemical. | Medium | - Can be effective, but requires specialized facilities. - Potential for incomplete degradation and formation of byproducts. - Not a standard laboratory practice for bulk disposal. |
Experimental Protocols
Protocol 1: Lab-Scale Oxidation of this compound Waste
Disclaimer: This protocol is for the pre-treatment of small quantities of this compound waste by trained personnel in a controlled laboratory setting with appropriate safety measures. This does not replace the need for professional hazardous waste disposal.
Objective: To oxidize this compound to octanoic acid, a less volatile and potentially less harmful compound, before collection for professional disposal.
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Stir plate and stir bar
-
Fume hood
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Work in a certified chemical fume hood.
-
For every 10 mL of this compound waste, prepare a solution of 1.5 g of KMnO₄ in 50 mL of 1 M NaOH.
-
Slowly add the KMnO₄ solution to the this compound waste while stirring vigorously. An exothermic reaction will occur.
-
Continue stirring for at least 2 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
After the reaction is complete, neutralize the solution by slowly adding 1 M H₂SO₄ until the pH is between 6 and 8.
-
Allow the MnO₂ to settle.
-
Decant the aqueous layer. This solution, along with the MnO₂ precipitate, should be collected in a properly labeled hazardous waste container for professional disposal.
Mandatory Visualizations
Caption: Experimental workflow for the lab-scale oxidation of this compound waste.
Caption: Logical relationships of this compound disposal methods and their environmental outcomes.
References
Preventing contamination in 1-Octanol stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing contamination in 1-Octanol stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of contamination in this compound stock solutions?
A1: Contamination in this compound stock solutions can arise from three primary sources:
-
Microbial Contamination: Bacteria, fungi, and molds can be introduced from the environment, non-sterile equipment, or personnel. While this compound has some antimicrobial properties, certain microbes can tolerate and even metabolize alcohols.
-
Chemical Contamination: This includes degradation of this compound itself, introduction of impurities from improper handling or storage, and leaching of substances from storage containers.
-
Cross-Contamination: Introduction of other chemicals or solvents into the this compound stock solution through shared equipment or poor laboratory practices.
Q2: How can I prevent microbial contamination in my this compound stock solution?
A2: To prevent microbial contamination, it is crucial to adopt aseptic handling techniques and proper storage practices. Key recommendations include:
-
Sterile Handling: Work in a clean and, if possible, sterile environment such as a laminar flow hood. Use sterile glassware and equipment.
-
Filtration: Filter the this compound through a sterile 0.22-micron filter to remove any existing microorganisms.[1][2][3]
-
Preservatives: For long-term storage, consider adding a suitable preservative. A combination of methylparaben (0.01-0.1%) and propylparaben (0.01-0.1%) can be effective against a broad spectrum of fungi and bacteria.[2][4]
-
Proper Storage: Store the solution in a tightly sealed, sterile container in a cool, dark, and dry place.
Q3: What are the signs of chemical degradation in a this compound stock solution?
A3: Chemical degradation of this compound can be indicated by:
-
A change in color from clear to yellowish.
-
The appearance of a precipitate or turbidity.
-
A change in odor.
-
Discrepancies in experimental results where this compound is used as a solvent or standard.
Q4: What are the ideal storage conditions for this compound stock solutions?
A4: To maintain the integrity of this compound stock solutions, store them in a cool, dry, and dark place, away from heat, open flames, and strong oxidizing agents. The container should be tightly sealed to prevent evaporation and exposure to atmospheric moisture and oxygen. For long-term storage, refrigeration at 2-8°C is recommended.
Q5: Can I store this compound in plastic containers?
A5: While convenient, plastic containers can be a source of contamination. Plasticizers, such as phthalates, and other additives can leach from the plastic into the this compound, especially over long-term storage or when exposed to elevated temperatures. If plastic containers must be used, it is recommended to use those made of high-density polyethylene (HDPE) or polypropylene (PP) and to conduct a leaching study to ensure no contaminants are introduced into the solution. Glass containers, particularly amber glass to protect from light, are the preferred choice for storing this compound stock solutions.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Analyze a freshly prepared this compound standard to confirm the identity of the main peak. 2. Compare the chromatogram of the suspect solution to a historical reference or the fresh standard to identify new peaks. 3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Contamination from Storage Container | 1. If stored in a plastic container, transfer a portion of the solution to a clean glass vial and re-analyze. 2. Analyze a sample of the solvent that was stored in a similar plastic container under the same conditions to check for leached substances. |
| Cross-Contamination | 1. Review laboratory notebooks and procedures to identify any potential sources of cross-contamination. 2. Clean all glassware and equipment thoroughly before preparing a new stock solution. |
Issue 2: Visible Microbial Growth (Turbidity, Sediments, or Films)
| Possible Cause | Troubleshooting Steps |
| Introduction of Microorganisms | 1. Discard the contaminated solution. 2. Autoclave or sterile-filter all glassware and equipment before preparing a new solution. 3. Prepare the new solution in a sterile environment (e.g., laminar flow hood). |
| Ineffective Filtration | 1. Ensure the use of a 0.22-micron filter for sterilization. 2. Check the integrity of the filter before and after use. |
| Inadequate Preservative | 1. If using preservatives, ensure they are used at an effective concentration. 2. Verify the solubility and stability of the preservative in this compound. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol provides a method to determine the purity of a this compound stock solution and to detect volatile impurities.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 or equivalent with FID.
-
Column: HP-INNOWAX capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Nitrogen at a flow rate of 2 mL/min.
-
Injector Temperature: 180°C with a split ratio of 90:1.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 0.5 min.
-
Ramp: 20°C/min to 190°C.
-
Hold at 190°C for 4 min.
-
-
Detector Temperature: 220°C.
-
Injection Volume: 1 µL.
2. Sample Preparation:
-
Standard: Prepare a high-purity (>99.9%) this compound standard.
-
Sample: Use the this compound stock solution directly.
3. Data Analysis:
-
Calculate the purity of the this compound sample by dividing the peak area of this compound by the total area of all peaks in the chromatogram.
Table 1: Expected Retention Times of this compound and Potential Impurities
| Compound | Expected Retention Time (min) |
| 1-Heptanol | ~5.5 |
| This compound | ~6.8 |
| 1-Nonanol | ~8.0 |
Note: Retention times are approximate and should be confirmed with standards.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade a this compound sample to identify potential degradation products. The goal is to achieve 5-20% degradation.
1. Stress Conditions:
-
Acid Hydrolysis: Mix this compound with 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix this compound with 0.1 M NaOH (1:1 v/v) and heat at 60°C for 24 hours.
-
Oxidation: Mix this compound with 3% H₂O₂ (1:1 v/v) and store at room temperature for 24 hours.
-
Thermal Degradation: Heat this compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose this compound to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.
2. Analysis:
-
Analyze the stressed samples using the GC-FID method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks, which represent potential degradation products.
Visualizations
Caption: Workflow for preparing and handling this compound stock solutions to prevent contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Application of this compound in the extraction and GC-FID analysis of volatile organic compounds produced in biogas and biohydrogen processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Propylparaben & Methylparaben in Product Preservation [elchemy.com]
Technical Support Center: 1-Octanol Recycling Strategies in Industrial Processes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on recycling 1-Octanol in industrial applications. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental and industrial-scale recycling processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for recycling this compound in industrial processes?
A1: The three primary methods for recycling this compound are fractional distillation, liquid-liquid extraction, and membrane separation. The choice of method depends on factors such as the nature of the impurities, the desired purity of the recovered this compound, and cost considerations.[1] Fractional distillation is a common and effective method for separating this compound from non-volatile or less volatile impurities based on differences in boiling points.[1][2] Liquid-liquid extraction is useful for separating this compound from aqueous solutions or other immiscible liquids.[3][4] Membrane separation, a more modern technique, utilizes semi-permeable membranes to selectively separate this compound from other components.
Q2: What purity levels can be expected from recycled this compound?
A2: The achievable purity of recycled this compound is highly dependent on the chosen recycling method and the initial composition of the waste stream. Fractional distillation can achieve high purity levels, often exceeding 99%, especially when dealing with impurities with significantly different boiling points. The efficiency of liquid-liquid extraction in achieving high purity depends on the distribution coefficient of this compound in the selected solvent system. Membrane separation can also yield high-purity this compound, with the selectivity of the membrane being the critical factor. Purity analysis of the recycled solvent is typically performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
Q3: What are the economic considerations for implementing a this compound recycling program?
A3: Implementing a this compound recycling program can offer significant cost savings by reducing the need to purchase virgin solvent and lowering disposal costs. The initial investment in equipment for distillation, extraction, or membrane filtration can be substantial. However, the return on investment (ROI) is often favorable, with payback periods for distillation systems typically ranging from eight months to two years. A thorough cost-benefit analysis should be conducted, considering equipment costs, operational expenses (energy, labor), and savings from reduced solvent purchase and waste disposal.
Q4: How can I determine the best recycling strategy for my specific process?
A4: The optimal recycling strategy depends on a thorough analysis of your waste stream and process requirements. Key factors to consider include:
-
Composition of the waste stream: Identify all components and their concentrations.
-
Properties of impurities: Determine if impurities are miscible or immiscible with this compound, and their boiling points.
-
Required purity of recycled this compound: Define the acceptable level of residual impurities for your application.
-
Volume of waste stream: The scale of your operation will influence the choice of equipment.
-
Economic feasibility: Evaluate the capital and operational costs of each method.
A decision-making workflow can help guide this selection process.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Solution |
| Poor Separation of this compound and Impurities | Distillation rate is too fast. | Reduce the heating rate to allow for better equilibrium between the liquid and vapor phases. |
| Inefficient column packing. | Ensure the fractionating column is packed correctly and provides sufficient surface area for condensation and re-vaporization. | |
| Thermometer placement is incorrect. | Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. | |
| No Distillate Collection Despite Boiling | Heat loss from the distillation column. | Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss. |
| Leaks in the apparatus. | Check all joints and connections for leaks. Ensure a tight seal to prevent vapor from escaping. | |
| Insufficient heating. | Gradually increase the heating mantle temperature to ensure the vapor reaches the condenser. | |
| Bumping or Uneven Boiling | Lack of boiling chips or stir bar. | Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling. |
| High viscosity of the mixture. | Consider vacuum distillation to lower the boiling point and reduce the viscosity. | |
| Product Contamination | Foaming or splashing of the boiling liquid. | Control the heating rate to prevent vigorous boiling. Use a larger distillation flask. |
| "Flooding" of the distillation column. | This occurs when the vapor flow is too high, causing liquid to be carried up the column. Reduce the heating rate. |
Liquid-Liquid Extraction
| Issue | Possible Cause | Solution |
| Poor Recovery of this compound | Incorrect solvent selection. | Choose a solvent in which this compound has a high distribution coefficient and is immiscible with the initial solution. |
| Insufficient mixing. | Ensure thorough mixing of the two phases by gentle inversion of the separatory funnel to maximize the surface area for extraction. | |
| Insufficient number of extractions. | Perform multiple extractions with smaller volumes of the extracting solvent for higher efficiency. | |
| Emulsion Formation | Vigorous shaking. | Gently invert the separatory funnel instead of shaking vigorously. |
| High concentration of solutes. | Dilute the mixture or add a small amount of a saturated salt solution (brining out) to break the emulsion. | |
| Presence of surfactants or particulate matter. | Filter the initial mixture before extraction. | |
| Difficulty in Phase Separation | Similar densities of the two phases. | Add a small amount of a solvent that is miscible with one phase to alter its density. |
| Poor visibility of the interface. | Hold the separatory funnel against a contrasting background to better visualize the layer separation. | |
| Loss of Product during Separation | Draining the layers too quickly. | Drain the lower layer slowly and carefully to avoid losing any of the upper layer. |
| Incomplete transfer from the separatory funnel. | Rinse the separatory funnel with a small amount of the extraction solvent to recover any residual product. |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
Objective: To purify this compound from a mixture containing non-volatile or less volatile impurities.
Materials:
-
Contaminated this compound mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer and adapter
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Boiling chips or magnetic stirrer and stir bar
-
Clamps and stands
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Add the contaminated this compound mixture and a few boiling chips or a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Securely clamp the flask and connect the fractionating column.
-
Attach the condenser to the fractionating column and the receiving flask to the condenser outlet. Ensure a continuous flow of cooling water through the condenser jacket (in at the bottom, out at the top).
-
Place the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head.
-
Begin heating the mixture gently with the heating mantle.
-
Observe the condensation ring rising slowly up the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Record the temperature at which the first drop of distillate is collected. This is the boiling point of the more volatile component.
-
Collect the fraction that distills at a constant temperature, which should correspond to the boiling point of pure this compound (approximately 195°C at atmospheric pressure).
-
Change the receiving flask if the temperature fluctuates significantly, indicating the presence of other components.
-
Stop the distillation before the flask boils to dryness.
-
Allow the apparatus to cool completely before disassembling.
-
Analyze the purity of the collected this compound fraction using GC-MS.
References
Technical Support Center: Managing 1-Octanol Odor in the Laboratory
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the pungent odor of 1-Octanol in a laboratory setting.
Troubleshooting Guides
Issue: A pungent, floral, or citrus-like odor is noticeable in the laboratory.
-
Question: What are the immediate steps to take when a strong this compound odor is detected? Answer:
-
Ensure adequate ventilation: Immediately verify that the laboratory's ventilation system is operational. If working in a fume hood, ensure the sash is at the appropriate height.[1][2]
-
Check for spills: Visually inspect the work area, including benchtops, floors, and equipment, for any spills.
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Secure containers: Ensure all containers of this compound are tightly sealed.
-
Personal Protective Equipment (PPE): If the odor is strong, don appropriate PPE, including safety goggles and gloves. A respirator may be necessary for high concentrations or during spill cleanup.[1][2]
-
-
Question: A small spill of this compound has occurred. How should it be managed to minimize odor? Answer:
-
Alert personnel: Inform others in the immediate area of the spill.
-
Contain the spill: Use an inert absorbent material, such as vermiculite, sand, or cat litter, to dike the spill and prevent it from spreading.[2]
-
Absorb the liquid: Apply the absorbent material from the outside edges of the spill towards the center.
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Collect and dispose: Once the this compound is absorbed, scoop the material into a labeled, sealable container for hazardous waste disposal.
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Decontaminate the area: Clean the spill area with soap and water.
-
Ventilate: Continue to ventilate the area to remove any residual odors.
-
-
Question: The odor of this compound persists even after cleaning up a spill. What should be done? Answer:
-
Re-clean the area: The spill may not have been completely removed. Repeat the decontamination process with soap and water.
-
Check for contamination: Inspect porous materials in the vicinity of the spill (e.g., lab coats, paper towels, wood) for contamination and dispose of them properly if necessary.
-
Increase ventilation: If possible, increase the air exchange rate in the laboratory or use a local exhaust fan to help dissipate the odor.
-
Activated Charcoal: Place activated charcoal in the vicinity of the spill area to help adsorb residual vapors.
-
Frequently Asked Questions (FAQs)
-
Q1: What is this compound and why does it have a strong odor? A1: this compound is a fatty alcohol with a characteristic pungent, floral, or citrus-like odor. Its volatility allows its molecules to evaporate into the air, leading to a noticeable smell.
-
Q2: What are the primary health and safety concerns associated with this compound exposure? A2: this compound can cause skin and serious eye irritation. Inhalation of high concentrations of its vapor may lead to respiratory tract irritation, coughing, and sore throat.
-
Q3: What are the permissible exposure limits for this compound? A3: It is crucial to adhere to established occupational exposure limits to ensure personnel safety.
-
Q4: How should this compound be stored to minimize odor? A4: Store this compound in a cool, dry, and well-ventilated area in tightly sealed containers. Storing it in a designated and properly ventilated chemical cabinet is recommended. To further contain the strong odor, consider placing the primary container within a secondary, sealable container, such as a Flinn Chem-Saf™ bag.
-
Q5: Is there a way to chemically neutralize the odor of this compound? A5: While direct chemical neutralization of the odor in the air is not a standard laboratory practice, proper cleanup of spills is the most effective way to eliminate the source of the odor. For spills of some chemicals, specific neutralizing agents are used (e.g., sodium bicarbonate for acids). However, for solvents like this compound, the primary method of control is absorption and proper disposal.
Quantitative Data Summary
| Parameter | Value | Reference |
| Odor Threshold | 0.0027 ppm | ChemicalBook |
| Permissible Exposure Limit (MAK) | 10.0 ppm | PubChem |
Experimental Protocols
Protocol for this compound Spill Cleanup
Objective: To safely clean up a minor spill of this compound, minimizing exposure and odor dissemination.
Materials:
-
Inert absorbent material (vermiculite, sand, or cat litter)
-
Scoop and dustpan (non-sparking)
-
Sealable container for hazardous waste
-
Soap solution
-
Paper towels
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat, and respirator (if necessary)
Procedure:
-
Assess the Spill: Determine the extent of the spill and ensure you have the necessary materials for cleanup. If the spill is large (greater than 1 liter), evacuate the area and follow your institution's emergency procedures.
-
Don PPE: Put on safety goggles, gloves, and a lab coat. If the spill is significant or ventilation is poor, a respirator with an organic vapor cartridge is recommended.
-
Contain the Spill: Create a dike around the spill using an inert absorbent material to prevent it from spreading.
-
Absorb the this compound: Gently pour the absorbent material over the spill, starting from the outer edges and working towards the center. Allow the material to fully absorb the liquid.
-
Collect the Waste: Using a non-sparking scoop and dustpan, carefully collect the saturated absorbent material.
-
Package the Waste: Place the collected material into a designated, leak-proof, and sealable container for hazardous waste. Label the container clearly as "this compound Spill Debris."
-
Decontaminate the Surface: Wash the spill area thoroughly with a soap and water solution, then wipe dry with paper towels.
-
Dispose of Contaminated Materials: Place the used paper towels and any other contaminated disposable materials into the hazardous waste container.
-
Final Steps: Remove PPE and wash your hands thoroughly. Ensure the spill area remains well-ventilated to dissipate any lingering odor.
Visualizations
References
Validation & Comparative
1-Octanol Under the Magnifying Glass: A Comparative Guide to Solvents for Lipophilicity Determination
For researchers, scientists, and drug development professionals, understanding a compound's lipophilicity is paramount. This property, which describes how well a compound dissolves in fats, oils, and non-polar solvents, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The gold standard for measuring lipophilicity is the partition coefficient (log P), and the solvent of choice for this measurement has traditionally been 1-octanol.
This guide provides an objective comparison of this compound against other common solvents used for determining lipophilicity. We will delve into the experimental data, provide detailed protocols for key experiments, and explore the advantages and disadvantages of each solvent system.
This compound: The Reigning Standard
For decades, the this compound/water system has been the industry standard for lipophilicity determination.[1] Its popularity stems from the belief that its properties mimic those of biological membranes, providing a relevant in vitro model for predicting in vivo behavior.[2][3] The "shake-flask" method is the traditional and most accurate technique for experimentally determining the octanol-water partition coefficient (log P).[4][5]
Why this compound?
-
Amphiphilic Nature: this compound possesses both a polar hydroxyl group and a non-polar alkyl chain, allowing it to interact with a wide range of solutes. This amphiphilicity is thought to resemble the phospholipid bilayer of cell membranes.
-
Immiscibility with Water: It is largely immiscible with water, forming a distinct biphasic system essential for partitioning experiments.
-
Extensive Historical Data: A vast body of literature and numerous databases contain log P values determined in the this compound/water system, providing a valuable reference for comparison.
The Challengers: Alternative Solvents
Despite its widespread use, this compound is not without its critics. A primary concern is its ability to act as a hydrogen bond donor and acceptor, which can lead to an overestimation of the lipophilicity of compounds that are also hydrogen bond donors. This has led to the exploration of alternative solvents that may better represent the non-polar core of lipid bilayers.
The main contenders to this compound include:
-
Alkanes (e.g., Cyclohexane, Hexadecane): These non-polar solvents lack hydrogen bonding capabilities and are considered to better mimic the hydrophobic interior of cell membranes.
-
Chloroform: A proton-donating solvent that provides a different perspective on solute partitioning.
-
Propylene Glycol Dipelargonate (PGDP): A proton-accepting solvent that can model different aspects of biological membrane interactions.
Some researchers advocate for using a "quartet" of solvents—this compound, an alkane, chloroform, and PGDP—to obtain a more comprehensive understanding of a compound's lipophilicity profile.
Head-to-Head Comparison: Experimental Data
The true test of a solvent's utility lies in the experimental data. The following tables summarize the log P and log D values for a selection of compounds determined in this compound and alternative solvent systems.
Table 1: Comparison of log P values for various compounds in this compound/Water and Hexadecane/Water Systems.
| Compound | log P (this compound/Water) | log P (Hexadecane/Water) | Δlog P (Octanol - Hexadecane) |
| Toluene | 2.73 | 2.69 | 0.04 |
| Benzoic Acid | 1.87 | -0.41 | 2.28 |
| Aniline | 0.90 | -1.13 | 2.03 |
| Phenol | 1.46 | -1.09 | 2.55 |
| Pyridine | 0.65 | -0.95 | 1.60 |
Data sourced from a study on alkane/water partition coefficients.
Table 2: Comparison of log P and log D (at pH 7.4) values for a series of opiates in this compound, Chloroform, and Propylene Glycol Dipelargonate (PGDP).
| Compound | Solvent System | log P | log D (pH 7.4) |
| Morphine | This compound/Water | 0.89 | -0.07 |
| Chloroform/Water | -0.41 | -1.41 | |
| PGDP/Water | 0.92 | -0.04 | |
| Codeine | This compound/Water | 1.09 | 0.22 |
| Chloroform/Water | 0.59 | -0.31 | |
| PGDP/Water | 1.13 | 0.26 | |
| Buprenorphine | This compound/Water | 4.98 | 3.93 |
| Chloroform/Water | 4.10 | 3.05 | |
| PGDP/Water | 5.01 | 3.96 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible lipophilicity data. The "shake-flask" method remains the gold standard.
General Shake-Flask Protocol for log P Determination
This protocol can be adapted for different solvent systems.
Materials:
-
Test compound
-
Organic solvent (this compound, cyclohexane, chloroform, or PGDP)
-
Purified water or buffer solution (e.g., phosphate-buffered saline, PBS, at a specific pH for log D determination)
-
Glass vials with screw caps
-
Mechanical shaker or rotator
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Solvent Saturation: Pre-saturate the organic solvent with water/buffer and the water/buffer with the organic solvent by vigorously mixing them for at least 24 hours, followed by separation of the two phases. This ensures that the two phases are in equilibrium before the addition of the test compound.
-
Compound Preparation: Prepare a stock solution of the test compound in the organic solvent.
-
Partitioning:
-
Add a known volume of the pre-saturated aqueous phase and a known volume of the pre-saturated organic phase containing the test compound to a glass vial.
-
The ratio of the volumes can be adjusted depending on the expected lipophilicity of the compound.
-
-
Equilibration: Tightly cap the vials and shake them for a predetermined period (e.g., 1-24 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. The log P is the base-10 logarithm of this value.
Choosing the Right Solvent: A Matter of Context
The choice of solvent for lipophilicity determination is not a one-size-fits-all decision. While this compound remains the established standard, its limitations, particularly for compounds with strong hydrogen-bonding capabilities, should be recognized.
-
For routine screening and comparison with historical data, this compound is often the most practical choice.
-
For a more accurate representation of partitioning into the hydrophobic core of biological membranes, especially for compounds that are hydrogen bond donors, an alkane solvent like cyclohexane or hexadecane may be more appropriate.
-
To gain a more nuanced understanding of a compound's interactions, employing a range of solvents with different properties, such as chloroform and PGDP, can provide valuable insights.
Ultimately, the most informative approach may involve the use of multiple solvent systems to build a comprehensive lipophilicity profile of a drug candidate. This multi-faceted approach can lead to a more accurate prediction of a compound's in vivo behavior and contribute to the development of safer and more effective drugs.
References
- 1. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. researchgate.net [researchgate.net]
- 3. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. Chloroform - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Analytical Methods for 1-Octanol Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of 1-Octanol, a common solvent and key component in various formulations, is critical. The choice of analytical method can significantly impact the reliability and efficiency of measurements. This guide provides a comprehensive comparison of two widely used analytical techniques for this compound quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). This comparison is supported by experimental data to aid in the selection of the most suitable method for specific analytical needs.
Data Presentation: A Comparative Overview
The performance of each analytical method is summarized in the table below, offering a clear comparison of their key validation parameters.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Principle | Separation based on boiling point and polarity in a gaseous mobile phase, with detection by flame ionization. | Separation based on polarity in a liquid mobile phase, with detection by UV absorbance. |
| Linearity (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~0.1 ppm | ~1 ppm |
| Limit of Quantification (LOQ) | ~0.5 ppm | ~5 ppm |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% |
| Typical Run Time | 10 - 20 minutes | 15 - 30 minutes |
Experimental Protocols
Detailed methodologies for the validation of GC-FID and HPLC-UV methods for this compound quantification are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is highly suitable for the analysis of volatile compounds like this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.
-
Detector Temperature: 280°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
Sample Preparation: Standard solutions of this compound were prepared in methanol at concentrations ranging from 1 ppm to 100 ppm. A known concentration of an internal standard (e.g., 1-nonanol) was added to each standard and sample to ensure accuracy.
Validation Parameters:
-
Linearity: A calibration curve was generated by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Accuracy: Determined by the analysis of samples spiked with known concentrations of this compound (e.g., 10 ppm, 50 ppm, and 100 ppm). The recovery was calculated as the percentage of the measured concentration to the spiked concentration. For instance, at a 10 ppm level, a reported amount of 9.64 ppm by FID was observed[1].
-
Precision: Assessed by repeatedly injecting a standard solution and expressed as the relative standard deviation (%RSD) of the peak areas.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Method
While this compound does not possess a strong chromophore, it can be detected at low UV wavelengths. This method is suitable for non-volatile matrices.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Sample Preparation: Standard solutions of this compound were prepared in the mobile phase at concentrations ranging from 10 ppm to 500 ppm.
Validation Parameters:
-
Linearity: A calibration curve was constructed by plotting the peak area against the concentration of this compound.
-
Accuracy: Determined by analyzing a blank matrix spiked with known concentrations of this compound.
-
Precision: Evaluated by performing multiple injections of a standard solution and calculating the %RSD.
-
LOD and LOQ: Estimated from the standard deviation of the response and the slope of the calibration curve.
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the validation of analytical methods for this compound quantification.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Analysis of Catalytic Pathways for 1-Octanol Synthesis
The synthesis of 1-octanol, a valuable C8 linear alcohol utilized in the production of plasticizers, surfactants, and fragrances, is achievable through various catalytic routes. This guide provides a comparative overview of prominent heterogeneous catalytic systems, focusing on the Guerbet reaction, the conversion of biomass-derived furfural and acetone, and the hydrogenation of carbon oxides (CO/CO₂). The performance of different catalysts is compared based on available experimental data, and detailed experimental protocols for key processes are provided.
Data Presentation: Catalyst Performance in this compound Synthesis
The following tables summarize the quantitative data for different catalytic systems in the synthesis of this compound and related higher alcohols.
Table 1: Guerbet Reaction for Higher Alcohol Synthesis
| Catalyst | Reactant(s) | Temperature (°C) | Pressure | Conversion (%) | Selectivity (%) | Product(s) | Reference |
| Copper-Nickel | This compound | 220 | Atmospheric (N₂ purge) | 95.0 | 89.9 (Yield) | 2-Octyl-1-dodecanol | [1] |
| CuNi-MgAlOₓ | This compound | 225 | Not Specified | High Activity | High Selectivity | Fully hydrogenated β-branched alcohols | [2] |
| Hydrotalcite-derived CuNi-PMO | Ethanol | 320 | 0.1 MPa | ~40-60 (Ethanol) | ~15-20 | 1-Butanol | [2] |
Note: Data for the direct synthesis of this compound from smaller alcohols via the Guerbet reaction is limited in the reviewed literature. The provided examples illustrate the catalyst types and conditions typical for this reaction, including the self-condensation of this compound.
Table 2: this compound Synthesis from Furfural and Acetone
| Catalyst | Reactant | Temperature (°C) | H₂ Pressure (MPa) | Reaction Time (h) | Yield of this compound (%) | Reference |
| 5% Pd/NbOPO₄ | Furfural-acetone adduct | 190 | 2.5 | 18 | 45.1 | [3][4] |
| 5% Pd/NbOPO₄ with TfOH additive | Furfural-acetone adduct | 190 | 2.5 | 18 | 62.7 | |
| Ru/C with acidic ionic liquid | Furfural-acetone adduct | 150 | 12 | 15 | 48.8 |
Table 3: Higher Alcohol Synthesis from CO/CO₂ Hydrogenation
| Catalyst Family | Feedstock | General Conditions | Key Observations for Higher Alcohols |
| Rhodium-based (e.g., Rh-Mn/SiO₂) | Syngas (CO + H₂) | 250-350°C, 2-10 MPa | Promotes C-C coupling to form C₂₊ alcohols, particularly ethanol. |
| Cobalt-based (e.g., Cu-Co alloys) | Syngas (CO + H₂) | 250-350°C, 3-8 MPa | Can be tuned to produce linear α-olefins and higher alcohols. |
| Copper-based (modified) | CO₂ + H₂ | 200-350°C, 3-8 MPa | Primarily for methanol synthesis, but modifications can lead to higher alcohols. |
Note: Specific quantitative data for this compound selectivity and yield from CO/CO₂ hydrogenation is not prominently available in the general literature, which typically reports on the broader class of "higher alcohols."
Experimental Protocols
Guerbet Reaction with a Copper-Nickel Catalyst
This protocol is adapted from a patented procedure for the Guerbet condensation of this compound.
Catalyst: Unsupported Copper-Nickel (Cu/Ni weight ratio can vary, e.g., 80/20).
Reactants:
-
This compound (98% purity)
-
Potassium Hydroxide (KOH), 50% aqueous solution
-
Nitrogen gas (for inerting)
Procedure:
-
A reaction vessel equipped with a mechanical stirrer, thermometer, and a condenser is charged with 510 g of this compound.
-
15 g of a 50% aqueous solution of potassium hydroxide and 0.1 g of the copper-nickel catalyst are added to the reaction vessel.
-
The reactor is purged with nitrogen gas at a rate of 30 L/hr while the temperature is elevated.
-
The reaction mixture is heated to 180-190°C, at which point reflux begins.
-
The reaction is continued at 220°C until the formation of water ceases. The total reaction time is approximately 3 hours.
-
After completion, the reaction mixture is cooled, and the catalyst and any precipitated potassium carboxylates are removed by filtration.
-
The resulting liquid is then distilled under reduced pressure to isolate the dimerized alcohol product (2-octyl-1-dodecanol).
One-Pot Synthesis of this compound from Furfural-Acetone Adduct
This protocol is based on the work by Xia et al. for the synthesis of this compound using a Pd/NbOPO₄ catalyst.
Catalyst Preparation (5% Pd/NbOPO₄):
-
NbOPO₄ support is prepared via a hydrothermal method.
-
The Pd/NbOPO₄ catalyst is prepared by incipient wetness impregnation of the NbOPO₄ support with an aqueous solution of Pd(NO₃)₂.
-
After impregnation, the catalyst is dried at 100°C for 12 hours.
-
The dried catalyst is then calcined in air at 500°C for 3 hours.
Reaction Procedure:
-
A 50 mL Teflon-lined stainless-steel autoclave is charged with 0.2 g of the furfural-acetone adduct (FFA), 0.1 g of the 5% Pd/NbOPO₄ catalyst, and 4 g of water.
-
The autoclave is sealed and then pressurized with H₂ to 2.5 MPa.
-
The reaction mixture is first hydrogenated at room temperature for 3 hours with stirring to saturate the FFA.
-
The temperature is then raised to 190°C and the reaction is continued for another 18 hours.
-
After the reaction, the autoclave is cooled in an ice-water bath.
-
The product mixture is then collected for analysis.
Visualization of Catalytic Pathways and Workflows
Guerbet Reaction Pathway
Caption: Generalized pathway for the Guerbet reaction.
Experimental Workflow for this compound Synthesis from Furfural and Acetone
Caption: One-pot synthesis of this compound from furfural.
General Workflow for Higher Alcohol Synthesis from Syngas
References
Navigating the Predictive Landscape: A Comparative Guide to Cross-Validation of 1-Octanol-Based QSAR Models
For researchers, scientists, and drug development professionals, Quantitative Structure-Activity Relationship (QSAR) models are indispensable tools for predicting the physicochemical properties of chemical compounds, such as the 1-octanol/water partition coefficient (logP). The reliability of these predictions hinges on rigorous validation. This guide provides a comparative analysis of various this compound-based QSAR models and the cross-validation techniques used to assess their performance, supported by experimental data and detailed methodologies.
The this compound/water partition coefficient is a critical parameter in drug discovery and environmental science, indicating a compound's lipophilicity and its potential for membrane permeability and bioaccumulation. QSAR models offer a time- and cost-effective alternative to experimental determination of logP. However, the predictive power of a QSAR model is only as robust as its validation. Cross-validation, a cornerstone of model validation, involves partitioning a dataset into training and testing sets to evaluate the model's ability to generalize to new, unseen data.
Performance Comparison of this compound-Based QSAR Models
Several QSAR models have been developed to predict the this compound/water partition coefficient. Their performance, assessed through various validation methods, is summarized below. The coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE) are key metrics for evaluating these models. R² indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s), while Q² assesses the predictive power of the model through internal validation. RMSE measures the average magnitude of the errors in the predictions.
| QSAR Model | Validation Method | Dataset | R² | Q² | RMSE | Reference |
| MlogP | Not Specified | Compounds with molecular similarity to HE-1 | 0.9878 | - | 1.03 | [1] |
| AlogP | Not Specified | Compounds with molecular similarity to HE-1 | 0.9596 | - | 0.72 | [1] |
| Kowwin | Not Specified | Compounds with molecular similarity to HE-1 | 0.9718 | - | 0.39 | [1] |
| GA-PLS | Training and Test Set | Petroleum Hydrocarbons | 0.827 (Training), 0.716 (Test) | - | 0.088 (Training), 0.185 (Test) | [2] |
| MLR | Training and Test Set | Organophosphorus Compounds | 0.9409 | - | - | |
| ANN | Training and Test Set | Organophosphorus Compounds | 0.9724 | - | - | |
| Updated LFER | External Validation | Ionic Liquids | 0.862 | - | 0.564 |
Experimental Protocols
A detailed understanding of the methodologies employed in developing and validating these QSAR models is crucial for their effective application and comparison.
Genetic Algorithm-Partial Least Squares (GA-PLS) for Petroleum Hydrocarbons:
This study involved the prediction of log Kow for a series of petroleum hydrocarbons.
-
Descriptor Calculation: A suitable set of molecular descriptors was calculated for each petroleum hydrocarbon.
-
Descriptor Selection: A genetic algorithm (GA) was used to select the most relevant descriptors that resulted in the best-fit models.
-
Model Construction: A linear QSAR model was constructed using Partial Least Squares (PLS) regression with the selected descriptors. The optimal model utilized 27 descriptors in a 10 latent variable space.
-
Validation: The dataset was split into a training set and a test set to evaluate the model's predictive performance.
Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) for Organophosphorus Compounds:
This research focused on predicting the n-octanol/water partition coefficient (Kow) of 43 organophosphorus insecticides.
-
Dataset Division: The dataset was divided into a training set (28 compounds) and a test set (15 compounds) using a duplex algorithm for external validation.
-
Descriptor Calculation and Selection: Theoretical molecular descriptors were derived using Dragon software, and a genetic algorithm with variable subset selection was employed to identify the most informative descriptors, resulting in a four-descriptor model.
-
Model Development: Both MLR (linear) and ANN (non-linear) models were developed based on the selected descriptors.
-
Validation: The predictive capabilities of the models were assessed using the external test set.
Updated Linear Free Energy Relationship (LFER) for Ionic Liquids:
This work aimed to validate and update existing QSAR models for the partitioning coefficients of ionic liquids.
-
External Data Collection: LogP values for a set of external ionic liquids were measured using the shaking-flask method or collected from literature.
-
Validation of Existing Models: The newly obtained external logP values were used to assess the predictability of previously developed QSAR models.
-
Model Refinement: To improve predictability, the parameters from previous models were re-selected and their coefficients were recalculated using multiple linear regression, incorporating the external validation set into the training set.
-
New Model Development: A new LFER model was developed with a few descriptors to provide a good balance of accuracy and interpretability.
Understanding Cross-Validation Techniques
Cross-validation is a critical step to ensure a QSAR model is robust and not overfitted to the training data. It assesses how the results of a statistical analysis will generalize to an independent dataset.
Caption: A generalized workflow for QSAR model development and validation.
There are two main categories of validation:
-
Internal Validation: This method uses only the original training data to assess the model's consistency. Common techniques include:
-
Leave-One-Out Cross-Validation (LOOCV): In this iterative process, one data point is left out as the validation set, and the model is trained on the remaining data. This is repeated for each data point. LOOCV is computationally intensive but provides a nearly unbiased estimate of the model's performance, especially for smaller datasets.
-
k-Fold Cross-Validation: The dataset is randomly divided into 'k' subsets (folds). In each iteration, one fold is used for validation, and the remaining k-1 folds are used for training. This process is repeated k times, with each fold used as the validation set once. 5-fold or 10-fold cross-validation are common choices and are less computationally expensive than LOOCV.
-
-
External Validation: This involves testing the model on an independent dataset that was not used during model development. This is considered the "gold standard" for assessing a model's predictive ability for new chemicals.
Caption: Relationship between internal and external cross-validation techniques.
Conclusion
The selection of an appropriate QSAR model and a robust validation strategy is paramount for the accurate prediction of the this compound/water partition coefficient. While models like Kowwin, AlogP, and MlogP are widely used, the performance data suggests that models tailored to specific chemical classes, such as the GA-PLS model for petroleum hydrocarbons and the MLR/ANN models for organophosphorus compounds, can yield high predictive accuracy.
The choice between internal validation techniques like LOOCV and k-fold cross-validation often depends on the dataset size and computational resources, with LOOCV being more suitable for smaller datasets. However, external validation remains the most definitive test of a QSAR model's real-world predictive power. Researchers and drug development professionals should carefully consider the applicability domain of the chosen model and the rigor of its validation to ensure the reliability of their in silico predictions.
References
Comparing the environmental impact of bio-based vs. synthetic 1-Octanol
An in-depth comparison of the environmental impact of bio-based and synthetic 1-Octanol reveals a trade-off between greenhouse gas emissions, fossil fuel dependence, and land-use implications. While bio-based production methods offer a route to reduce carbon footprint and reliance on petrochemicals, the overall environmental performance is highly dependent on the specific feedstock and production pathway.[1][2] Synthetic production, primarily through established petrochemical routes, is energy-intensive but avoids the agricultural land use associated with many bio-based feedstocks.[3][4]
Production Pathways: A Tale of Two Origins
The manufacturing of this compound is dominated by two fundamentally different approaches: traditional chemical synthesis from fossil fuels and emerging biotechnological or catalytic methods using renewable biomass.
Synthetic this compound: The most common industrial method for producing synthetic this compound is the Ziegler alcohol synthesis . This process involves the oligomerization of ethylene, a petrochemical derivative, using a triethylaluminium catalyst.[5] The resulting aluminum alkyls are then oxidized and hydrolyzed to produce a range of linear primary alcohols, including this compound, which are subsequently separated by distillation. Another significant petrochemical route is the oxo process (or hydroformylation), where an alkene (heptene) is reacted with syngas (a mixture of carbon monoxide and hydrogen) to form an aldehyde, which is then hydrogenated to produce this compound.
Bio-based this compound: Bio-based this compound can be produced through several innovative pathways. A prominent method involves the microbial fermentation of sugars (like glucose) or other biomass-derived feedstocks using genetically engineered microorganisms, such as Escherichia coli. Scientists have engineered metabolic pathways in these microbes to convert fatty acids into this compound by overexpressing specific enzymes like thioesterase, carboxylic acid reductase, and aldehyde reductase. An alternative bio-based route is the catalytic conversion of platform chemicals derived from lignocellulosic biomass, such as furfural, into this compound through processes like hydrogenation and hydrogenolysis.
Comparative Environmental Impact Data
| Environmental Metric | Synthetic (Petrochemical-Derived) | Bio-based (Palm Kernel Oil-Derived) |
| Greenhouse Gas Emissions | ~2.97 kg CO₂e / kg of fatty alcohol | ~5.27 kg CO₂e / kg of fatty alcohol |
| Primary Feedstock | Ethylene (from fossil fuels) | Palm Kernel Oil (from biomass) |
| Key Environmental Hotspots | Energy consumption, fossil fuel depletion | Land-use change, agricultural impacts (fertilizers, etc.) |
| Renewability | Non-renewable | Renewable |
| (Data sourced from a cradle-to-gate Life Cycle Assessment comparing petrochemical-derived fatty alcohols and palm kernel oil-derived fatty alcohols.) |
Experimental Protocols
The primary methodology for evaluating the environmental impact of a product throughout its lifecycle is the Life Cycle Assessment (LCA) . This standardized process allows for a comprehensive "cradle-to-gate" or "cradle-to-grave" analysis. A typical LCA protocol, conforming to ISO 14040 and 14044 standards, involves four main phases:
-
Goal and Scope Definition: This initial phase defines the purpose of the study, the functional unit (e.g., 1 kg of this compound), and the system boundaries. For this comparison, a "cradle-to-gate" boundary is appropriate, encompassing all processes from raw material extraction (crude oil extraction or biomass cultivation) to the finished product at the factory gate.
-
Life Cycle Inventory (LCI): This phase involves the meticulous collection of data on all inputs and outputs within the system boundaries. This includes quantifying all raw materials, energy (electricity, natural gas), water consumed, and all emissions to air, water, and soil, as well as all waste products generated for each step in the production chain.
-
Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. Inventory flows are categorized and assigned to specific impact categories, such as global warming potential (measured in kg CO₂ equivalent), water depletion, fossil fuel depletion, acidification, and eutrophication.
Visualizing the Production Workflows
To better understand the distinct processes, the following diagrams illustrate the core logic of both synthetic and bio-based this compound production.
Caption: Workflow for synthetic this compound via the Ziegler process.
Caption: Pathway for bio-based this compound via microbial fermentation.
References
1-Octanol as a Biofuel Additive: A Comparative Performance Evaluation Against Other Alcohols
In the quest for sustainable and cleaner energy solutions, higher-chain alcohols are emerging as promising biofuel additives. Among these, 1-octanol presents several advantageous properties that make it a compelling candidate for blending with conventional fuels, particularly diesel. This guide provides an objective comparison of this compound's performance against other common alcohol additives—methanol, ethanol, and butanol—supported by experimental data to assist researchers, scientists, and drug development professionals in evaluating its potential.
Physicochemical Properties: A Foundation for Performance
The performance of a biofuel additive is intrinsically linked to its physical and chemical properties. Longer-chain alcohols like this compound generally exhibit characteristics more aligned with conventional diesel fuel, which can be advantageous for engine compatibility and energy output.
| Property | This compound | Methanol | Ethanol | n-Butanol | Gasoline | Diesel |
| Chemical Formula | C8H18O | CH4O | C2H6O | C4H10O | C4-C12 | C8-C21 |
| Density ( kg/m ³) at 20°C | 824 | 792 | 789 | 810 | 710-770 | 820-850 |
| Lower Heating Value (MJ/kg) | 33.3 | 19.9 | 26.8 | 33.1 | 42.5 | 42.5-44.5 |
| Energy Density (MJ/L) | 27.4 | 15.8 | 21.1 | 26.8 | 31.5-33.7 | 33.7-38.6 |
| Cetane Number | ~34 | ~3 | ~8 | ~17-25 | <15 | 40-55 |
| Kinematic Viscosity (mm²/s) at 40°C | 4.4 | 0.59 (at 20°C) | 1.07 (at 20°C) | 2.99 | 0.5-0.6 | 1.9-4.1 |
| Boiling Point (°C) | 195 | 64.7 | 78.3 | 117.7 | 25-215 | 180-360 |
| Oxygen Content (wt%) | 12.3 | 50.0 | 34.7 | 21.6 | 0 | 0 |
| Heat of Vaporization (kJ/kg) | 480 | 1155 | 904 | 584 | ~350 | ~250 |
Table 1: Comparative Physicochemical Properties of Alcohols and Conventional Fuels. This table summarizes key properties that influence combustion and engine performance. Data is compiled from various sources.[1][2][3]
Engine Performance and Emissions: A Quantitative Comparison
The ultimate measure of a biofuel additive's efficacy lies in its impact on engine performance and exhaust emissions. The following tables summarize experimental findings from studies on compression-ignition (CI) diesel engines.
Engine Performance Metrics
| Fuel Blend | Brake Thermal Efficiency (BTE) | Brake Specific Fuel Consumption (BSFC) | Observations |
| This compound Blends | Increased with higher blend ratios | Generally increased | The higher oxygen content in this compound can lead to more complete combustion, thereby improving thermal efficiency. However, its lower energy density compared to diesel results in higher fuel consumption to maintain the same power output.[4] |
| Methanol Blends | Generally decreases | Generally increases | Methanol's very low cetane number can negatively impact combustion efficiency in CI engines. Its low energy density significantly increases fuel consumption.[5] |
| Ethanol Blends | Variable, can decrease | Generally increases | Similar to methanol, ethanol's low cetane number and energy density can lead to reduced efficiency and higher fuel consumption. |
| n-Butanol Blends | Can increase, but less than this compound | Generally increases | Butanol has a higher cetane number and energy density than methanol and ethanol, resulting in better performance, but its properties are still less favorable than this compound for CI engines. |
Table 2: Comparison of Engine Performance Metrics for Alcohol-Diesel Blends.
Exhaust Emission Characteristics
| Fuel Blend | NOx Emissions | CO Emissions | Hydrocarbon (HC) Emissions | Smoke Opacity |
| This compound Blends | Can increase or decrease depending on conditions | Significantly decreased | Generally decreased | Significantly decreased |
| Methanol Blends | Generally decreased | Significantly decreased | Can increase due to poor combustion | Significantly decreased |
| Ethanol Blends | Generally decreased | Significantly decreased | Can increase | Significantly decreased |
| n-Butanol Blends | Generally decreased | Significantly decreased | Generally decreased | Significantly decreased |
Table 3: Comparison of Exhaust Emission Characteristics for Alcohol-Diesel Blends. The high oxygen content of alcohols generally leads to more complete combustion, reducing CO, HC, and particulate matter (smoke). NOx formation is more complex and depends on combustion temperature and duration.
Experimental Protocols
To ensure the reliability and reproducibility of biofuel performance evaluation, standardized experimental procedures are crucial. The following outlines a typical methodology for testing alcohol-diesel blends in a compression-ignition engine.
Fuel Preparation and Characterization:
-
Blending: Alcohol-diesel blends are prepared by volumetric or gravimetric methods. For instance, a 20% this compound blend (O20) would consist of 20% this compound and 80% diesel by volume.
-
Property Analysis: The physicochemical properties of the fuel blends (density, viscosity, heating value, etc.) are determined according to relevant ASTM standards (e.g., ASTM D975 for diesel, ASTM D6751 for biodiesel components).
Engine Test Setup:
-
A single-cylinder or multi-cylinder, water-cooled, direct-injection diesel engine is typically used.
-
The engine is coupled to an eddy current dynamometer to control and measure engine load and speed.
-
Instrumentation includes sensors for measuring in-cylinder pressure, fuel consumption rate, and temperatures at various points (coolant, exhaust).
-
An exhaust gas analyzer is used to measure the concentrations of NOx, CO, HC, and CO2. A smoke meter measures the opacity of the exhaust.
Experimental Procedure:
-
The engine is first warmed up to a stable operating temperature using standard diesel fuel.
-
Baseline performance and emission data are recorded for pure diesel at various engine loads (e.g., 25%, 50%, 75%, 100%) and a constant engine speed (e.g., 1500 rpm).
-
The engine is then run on the prepared alcohol-diesel blends, and the same performance and emission data are collected under the same operating conditions.
-
For each fuel and operating condition, the tests are repeated multiple times to ensure data accuracy and calculate the average values.
Visualizing the Evaluation Process
The following diagrams illustrate the logical workflow for evaluating biofuel additives and a conceptual comparison of their combustion characteristics.
Caption: Workflow for evaluating alcohol biofuel additives.
Caption: Conceptual comparison of combustion characteristics.
Concluding Remarks
From a combustion standpoint in compression-ignition engines, this compound demonstrates significant advantages over shorter-chain alcohols like ethanol and methanol. Its physicochemical properties, being more akin to diesel, lead to better engine performance, including improved thermal efficiency. While the addition of any alcohol generally reduces harmful emissions such as CO, HC, and smoke due to their oxygen content, this compound appears to achieve this with a lesser penalty on performance. However, it is crucial to note that the production of this compound through microbial platforms is currently less mature than that of ethanol. Further research and development in optimizing production processes and conducting long-term engine durability studies are essential to fully realize the potential of this compound as a mainstream biofuel additive.
References
A Comparative Guide to Microbial 1-Octanol Production: E. coli vs. S. cerevisiae
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable alternatives to petrochemicals has driven significant research into the microbial production of valuable compounds. Among these, 1-octanol, a fatty alcohol with applications as a biofuel and a precursor for various chemicals, has emerged as a key target for metabolic engineering. This guide provides a comparative analysis of two of the most prominent microbial workhorses, Escherichia coli and Saccharomyces cerevisiae, for the production of this compound, supported by experimental data from peer-reviewed studies.
Performance Benchmark: E. coli vs. S. cerevisiae
The following table summarizes the key performance metrics for this compound production in engineered E. coli and S. cerevisiae, based on reported literature values. It is important to note that these values are from different studies and may not be directly comparable due to variations in strains, genetic modifications, and cultivation conditions.
| Metric | Escherichia coli | Saccharomyces cerevisiae | Reference |
| Titer (g/L) | 1.3 | 0.026 | [1][2] |
| Productivity (mg/L/h) | 4.4 | Not Reported | [3] |
| Yield (g/g substrate) | >90% C8 specificity from glycerol | Not Reported | [1] |
| Host Strain(s) | BL21(DE3), K-12 MG1655 | Not Reported | [1] |
| Key Enzymes | Thioesterase, Acyl-CoA Synthetase, Carboxylic Acid Reductase (CAR), Alcohol Dehydrogenase/Reductase (AHR) | Engineered Fatty Acid Synthase (FAS), Carboxylic Acid Reductase (CAR) |
Metabolic Pathways for this compound Biosynthesis
The production of this compound in both E. coli and S. cerevisiae is achieved by engineering heterologous pathways that divert intermediates from the native fatty acid synthesis (FAS) pathway. The general strategies involve the conversion of octanoyl-ACP, the C8 intermediate in FAS, to this compound via a few key enzymatic steps.
Engineered this compound Production Pathway in E. coli
In E. coli, a common strategy involves the expression of a C8-specific thioesterase to release octanoic acid from the FAS pathway. This free fatty acid is then converted to this compound through a two-step reduction catalyzed by a carboxylic acid reductase (CAR) and an alcohol dehydrogenase/reductase (AHR). Another successful approach utilizes an acyl-CoA synthetase to convert octanoic acid to octanoyl-CoA, which is then reduced to this compound.
Engineered this compound Production Pathway in S. cerevisiae
In S. cerevisiae, a key strategy has been the engineering of the fatty acid synthase (FAS) itself to favor the production of C8 acyl chains. The resulting octanoyl-CoA is then converted to this compound, often utilizing a carboxylic acid reductase (CAR) based pathway similar to that in E. coli. A significant challenge in yeast is the toxicity of this compound to the cells.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for the microbial production and quantification of this compound.
Detailed Methodologies
1. Strain and Plasmid Construction:
-
Host Strains: E. coli strains such as BL21(DE3) or K-12 MG1655 are commonly used due to their well-characterized genetics and robust growth.
-
Gene Expression: Genes encoding the enzymes for the this compound pathway are typically cloned into expression vectors under the control of an inducible promoter (e.g., T7 or lac promoter). For stable production, genomic integration of the pathway genes is also a viable strategy.
2. Cultivation and Induction:
-
Media: Luria-Bertani (LB) broth or defined minimal media supplemented with a carbon source (e.g., glucose or glycerol) are used for cultivation.
-
Growth Conditions: Cultures are typically grown at 30-37°C with shaking to ensure adequate aeration.
-
Induction: Gene expression is induced by adding an appropriate inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), when the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8).
3. This compound Extraction and Quantification:
-
Extraction: Due to the volatility of this compound, an organic overlay (e.g., dodecane) is often added to the culture to capture the product and minimize evaporative loss. For quantification, a known volume of the culture broth (including the organic layer) is taken. The this compound is extracted from the aqueous phase using an organic solvent like ethyl acetate or hexane. An internal standard (e.g., 1-nonanol) is added to the sample before extraction to correct for extraction efficiency and analytical variability.
-
Quantification: The extracted samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a standard curve.
Concluding Remarks
Currently, engineered E. coli demonstrates significantly higher titers and productivity of this compound compared to S. cerevisiae. This is largely due to the extensive research and development of metabolic engineering tools and strategies for E. coli. However, S. cerevisiae offers potential advantages in terms of its robustness in industrial fermentation settings and its inherent tolerance to low pH and inhibitors.
Future research efforts will likely focus on improving the performance of S. cerevisiae through strategies such as enhancing precursor supply, identifying and engineering more efficient enzymes, and mitigating the toxic effects of this compound. For E. coli, further optimization of pathways and fermentation processes holds the promise of achieving even higher production levels, bringing microbial this compound closer to commercial viability. The choice of microbial chassis will ultimately depend on the specific application, desired production scale, and economic considerations.
References
A Comparative Analysis of 1-Octanol's Solvent Properties: A Guide for Researchers and Drug Development Professionals
Introduction
1-Octanol, a linear eight-carbon fatty alcohol, is a versatile solvent with a unique combination of polar and non-polar characteristics. Its distinct properties make it a valuable tool in various stages of research and development, particularly within the pharmaceutical and chemical industries. This guide provides a comprehensive comparative analysis of this compound's solvent properties against other common laboratory solvents. The information presented, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for solvent selection in their applications.
Comparative Physicochemical Properties of Solvents
The selection of an appropriate solvent is paramount for successful experimental outcomes. The following table summarizes the key physicochemical properties of this compound in comparison to other frequently used solvents. These properties fundamentally govern the solvent's behavior and its interactions with solutes.
| Property | This compound | Methanol | Ethanol | Isopropanol | Acetone | Dichloromethane | Hexane |
| Molecular Formula | C₈H₁₈O | CH₄O | C₂H₆O | C₃H₈O | C₃H₆O | CH₂Cl₂ | C₆H₁₄ |
| Molecular Weight ( g/mol ) | 130.23 | 32.04 | 46.07 | 60.10 | 58.08 | 84.93 | 86.18 |
| Boiling Point (°C) | 195.0 | 64.7 | 78.3 | 82.3 | 56.0 | 39.6 | 68.7 |
| Density (g/mL at 20°C) | 0.827 | 0.792 | 0.789 | 0.786 | 0.791 | 1.326 | 0.659 |
| Dielectric Constant (at 20°C) | 10.3 | 32.7 | 24.5 | 19.9 | 20.7 | 9.1 | 1.9 |
| Dipole Moment (Debye) | 1.68 | 1.70 | 1.69 | 1.66 | 2.88 | 1.60 | 0.00 |
| Solubility in Water ( g/100 mL at 20°C) | 0.054 | Miscible | Miscible | Miscible | Miscible | 1.3 | 0.001 |
| Hydrogen Bonding | Donor & Acceptor | Donor & Acceptor | Donor & Acceptor | Donor & Acceptor | Acceptor | Weak Donor | None |
Performance in Pharmaceutical Applications
This compound's amphiphilic nature, possessing both a hydrophilic hydroxyl group and a lipophilic octyl chain, makes it particularly relevant in pharmaceutical sciences. It is widely used as a surrogate for biological membranes in studies of drug absorption and distribution.
Solubility of Active Pharmaceutical Ingredients (APIs)
The solubility of an API in a given solvent is a critical factor in formulation development. The following table provides a qualitative comparison of the solubility of different classes of APIs in this compound versus other common solvents.
| API Class | This compound | Ethanol | Water |
| Lipophilic / Non-polar | High | Moderate | Low |
| Moderately Polar | Moderate-High | High | Moderate |
| Polar / Hydrophilic | Low | High | High |
| Amphiphilic | High | High | Moderate |
Experimental Protocols
To facilitate the independent evaluation and comparison of solvent properties, this section provides detailed methodologies for key experiments.
Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a solvent.
Objective: To determine the saturation concentration of a solute in a solvent at a specific temperature.
Materials:
-
Solid solute (e.g., API)
-
Solvent of interest (e.g., this compound)
-
Glass vials or flasks with airtight seals
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid solute to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C).
-
-
Phase Separation:
-
After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.
-
Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
-
Quantification of Solute:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the solute.
-
Prepare a calibration curve using standard solutions of the solute of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Determination of Solvent Polarity (Solvatochromic Method)
This protocol describes the use of a solvatochromic dye to determine the empirical polarity of a solvent.
Objective: To measure the solvent polarity using the shift in the UV-Vis absorption spectrum of a solvatochromic probe.
Materials:
-
Solvatochromic dye (e.g., Reichardt's dye)
-
Solvents to be tested (e.g., this compound and others for comparison)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and micropipettes
Procedure:
-
Preparation of Dye Solution:
-
Prepare a dilute stock solution of the solvatochromic dye in a suitable volatile solvent.
-
In separate volumetric flasks, add a small, precise volume of the dye stock solution.
-
Evaporate the solvent from the stock solution completely under a gentle stream of nitrogen.
-
Add the test solvent to each flask to dissolve the dye residue, creating solutions of the same dye concentration in different solvents.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis absorption spectrum of each dye solution over the appropriate wavelength range.
-
Identify the wavelength of maximum absorbance (λ_max) for the dye in each solvent.
-
-
Calculation of E_T(30) Value:
-
The E_T(30) value, a common measure of solvent polarity, is calculated from the λ_max using the following equation: E_T(30) (kcal/mol) = 28591 / λ_max (nm)
-
A higher E_T(30) value indicates a higher solvent polarity.
-
-
Comparison:
-
Compare the E_T(30) values obtained for this compound with those of other solvents to create a relative polarity scale.
-
Visualizing Solvent Properties and Selection
The following diagrams, generated using the DOT language, illustrate key concepts related to solvent properties and their application in a research context.
Caption: A logical workflow for the systematic selection of an appropriate solvent.
Caption: Interrelationships between key solvent properties.
This compound's unique position on the polarity spectrum, combined with its ability to engage in hydrogen bonding, makes it a valuable and versatile solvent for a wide range of applications in research and drug development.[1] Its limited water solubility is a key characteristic to consider in experimental design.[1] As a solvent, it can be instrumental in dissolving non-polar to moderately polar compounds, and it serves as an excellent medium for studying partitioning and transport phenomena relevant to biological systems.[1][2] By understanding its properties in comparison to other common solvents and by employing standardized experimental protocols for evaluation, researchers can effectively leverage this compound to optimize their experimental conditions and achieve their desired outcomes.
References
Validating the Use of 1-Octanol as a Surrogate for Lipid Membranes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The octanol-water partition coefficient (log P_ow_ or log P) is a cornerstone metric in drug discovery, used to predict a molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. The use of 1-octanol is predicated on its ability to mimic the amphiphilic nature of lipid bilayers. However, as a bulk, isotropic solvent, it cannot fully replicate the ordered, anisotropic environment of a cell membrane. This guide provides an objective comparison between the this compound system and more biomimetic alternatives, supported by experimental data and detailed protocols, to help researchers select the appropriate model for their needs.
Foundational Concepts: Partitioning and Lipophilicity
A drug's ability to permeate biological membranes is a critical determinant of its bioavailability and efficacy. This process is largely governed by the molecule's partitioning behavior between the aqueous environment and the lipid core of the cell membrane. A high partition coefficient generally indicates greater membrane permeability.
Caption: Drug partitioning between aqueous and lipid environments.
Performance Comparison: this compound vs. Liposome Models
The primary limitation of the this compound/water system is its inability to account for the specific interactions, such as hydrogen bonding and electrostatic interactions, that occur within the structured environment of a phospholipid bilayer. Liposomes, which are vesicles composed of a lipid bilayer enclosing an aqueous core, offer a more physiologically relevant model.
Research comparing these two systems reveals a significant divergence in their predictive power, particularly for charged molecules.
-
Neutral Compounds : For neutral compounds, the this compound system shows a strong correlation with liposome partitioning. In these cases, partitioning is dominated by hydrophobic interactions, which this compound simulates effectively. A study comparing 66 pharmacologically active compounds found a satisfactory linear correlation (R² = 0.9324) between the two models for neutral drugs.
-
Charged Compounds : The correlation breaks down significantly for charged molecules. The same study reported poor correlations for positively charged (R² = 0.4684) and negatively charged (R² = 0.1487) compounds. This is because charged drugs can engage in electrostatic interactions with the charged head groups of phospholipids in a liposome, a phenomenon not captured by the neutral this compound solvent. Consequently, for charged compounds, liposomes are considered a more appropriate biomembrane model.
Another alternative, Immobilized Artificial Membrane (IAM) chromatography , offers a high-throughput method for assessing membrane affinity. IAM surfaces are prepared by covalently bonding phospholipids to a silica support, mimicking the cell membrane surface. Studies indicate that solute partitioning in IAM systems correlates well with partitioning measured in fluid liposome systems.
Table 1: Comparison of Membrane Surrogate Models
| Feature | This compound/Water System | Liposome/Water System | Immobilized Artificial Membrane (IAM) |
| Nature | Isotropic bulk solvent | Anisotropic lipid bilayer vesicle | Phospholipid monolayer on solid support |
| Biomimicry | Low to Moderate | High | High |
| Best For | Neutral, non-polar compounds | All compound types, especially charged and amphiphilic | High-throughput screening of diverse compounds |
| Limitations | Poorly models electrostatic interactions and H-bonds; can fail for very hydrophobic compounds. | More complex and time-consuming preparation. | May not fully replicate bilayer curvature and dynamics. |
| Throughput | Low to Moderate | Low | High |
Quantitative Data: Partition Coefficients
The following table presents a hypothetical compilation of partition coefficient (log P) values for a diverse set of drugs to illustrate the differences between the this compound and liposome models.
Table 2: Comparative Partition Coefficients (log P)
| Compound | Drug Class | Predominant Charge (pH 7.4) | log P (this compound/Water) | log P (Liposome/Water) | Discrepancy Noted |
| Ibuprofen | NSAID | Negative | 3.97 | 3.50 | Moderate |
| Propranolol | Beta-blocker | Positive | 3.10 | 2.70 | Moderate |
| Amitriptyline | Antidepressant | Positive | 4.92 | 3.85 | High |
| Verapamil | Calcium Channel Blocker | Positive | 3.79 | 2.90 | High |
| Warfarin | Anticoagulant | Negative | 3.03 | 2.50 | Moderate |
| Diazepam | Benzodiazepine | Neutral | 2.82 | 2.75 | Low |
| Caffeine | Stimulant | Neutral | -0.07 | -0.15 | Low |
Note: The values presented are illustrative and can vary based on specific experimental conditions. The general trend shows a larger discrepancy for charged molecules.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. Below are methodologies for determining partition coefficients in both this compound and liposome systems.
This protocol is based on the OECD Guideline 107 for the Testing of Chemicals. It is the "gold standard" for determining log P_ow_.
Caption: Workflow for the Shake-Flask Method (log P_oct_).
Methodology:
-
Preparation:
-
This compound and water (or a suitable buffer, e.g., PBS pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by a separation period.
-
A stock solution of the test compound is prepared in one of the solvents.
-
-
Partitioning:
-
The pre-saturated octanol and water phases are added to a suitable vessel (e.g., a centrifuge tube) in a defined volume ratio.
-
The test substance is added at a concentration that is within the linear range of the analytical method.
-
The vessel is sealed and shaken at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take several hours.
-
-
Phase Separation:
-
The mixture is centrifuged to ensure a complete and clean separation of the two phases.
-
-
Analysis:
-
Aliquots are carefully removed from both the this compound and aqueous phases.
-
The concentration of the substance in each phase is determined using a suitable analytical technique, such as HPLC-UV or GC-MS.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The final result is expressed as its base-10 logarithm (log P).
-
This method measures the partitioning of a compound into liposomes by separating the liposome-bound fraction from the free fraction using a semi-permeable membrane.
Caption: Workflow for Equilibrium Dialysis (log P_lip_).
Methodology:
-
Liposome Preparation:
-
A lipid film (e.g., from POPC) is created by evaporating the organic solvent.
-
The film is hydrated with a buffer (pH 7.4) to form multilamellar vesicles.
-
The suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a consistent size.
-
-
Equilibrium Dialysis Setup:
-
A dialysis unit with two chambers separated by a semi-permeable membrane (with a molecular weight cut-off that retains the liposomes, e.g., 8-12 kDa) is used.
-
The liposome suspension is placed in one chamber (the "retentate" side).
-
Buffer containing the test compound is placed in the other chamber (the "dialysate" side).
-
-
Equilibration:
-
The unit is sealed and incubated with gentle agitation at a constant temperature until the concentration of the free (unbound) compound has reached equilibrium across the membrane.
-
-
Analysis:
-
Samples are taken from both chambers. The concentration in the dialysate chamber represents the free concentration of the compound. The concentration in the retentate chamber represents the sum of the free and liposome-bound compound.
-
Concentrations are measured by a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation:
-
The concentration of the bound drug is determined by subtracting the free concentration from the total concentration in the retentate chamber.
-
The liposome-water partition coefficient (K_lip_) is calculated based on the bound concentration, the free concentration, and the lipid concentration. The result is then converted to log P_lip_.
-
Logical Relationships and Recommendations
The choice of membrane surrogate should be guided by the physicochemical properties of the compounds under investigation.
Caption: Decision guide for selecting a membrane surrogate model.
Recommendations:
-
For early-stage screening of neutral compounds: The this compound/water partition coefficient is a valid and efficient first-pass filter for lipophilicity. Its simplicity and low cost make it suitable for large-scale screening where high precision is not the primary goal.
-
For ionizable and charged compounds: It is critical to use a more biomimetic model. Liposome-based assays or IAM chromatography should be employed to obtain a more accurate measure of membrane partitioning that accounts for electrostatic interactions.
-
For mechanistic and in-depth ADME studies: Liposome models are superior as they allow for the investigation of how factors like lipid composition (e.g., the inclusion of cholesterol) and pH gradients affect drug partitioning and permeability.
A Comparative Toxicological Analysis of 1-Octanol Isomers
A comprehensive guide for researchers and drug development professionals on the toxicological profiles of octan-1-ol, octan-2-ol, octan-3-ol, and octan-4-ol, supported by experimental data and detailed methodologies.
This guide provides a comparative analysis of the toxicological properties of four key isomers of 1-octanol: octan-1-ol, octan-2-ol, octan-3-ol, and octan-4-ol. Understanding the distinct toxicological profiles of these structural isomers is crucial for their safe handling in research and for evaluating their potential in pharmaceutical and other industrial applications. This document summarizes key toxicological endpoints, provides detailed experimental protocols for the cited studies, and visualizes known signaling pathways associated with their toxicity.
Executive Summary of Toxicological Data
The following tables provide a summary of the available quantitative data for the acute toxicity, skin irritation, and eye irritation of the this compound isomers.
Table 1: Acute Toxicity Data for this compound Isomers
| Isomer | Test Species | Route of Administration | LD50 Value | Reference |
| Octan-1-ol | Rat | Oral | > 5,000 mg/kg | [1] |
| Rabbit | Dermal | > 2,000 - 4,000 mg/kg | [1] | |
| Octan-2-ol | Rat | Oral | Slightly harmful (quantitative data not specified) | [2] |
| Octan-3-ol | Rat | Oral | > 5,000 mg/kg | [3] |
| Rabbit | Dermal | > 5,000 mg/kg | [3] | |
| Octan-4-ol | Not available | Not available | Not available |
Table 2: Skin and Eye Irritation Data for this compound Isomers
| Isomer | Test Species | Endpoint | Result | Reference |
| Octan-1-ol | Rabbit | Skin Irritation | Slight irritation | |
| Rabbit | Eye Irritation | Causes serious eye irritation | ||
| Octan-2-ol | Not specified | Skin Irritation | Not a skin irritant | |
| Not specified | Eye Irritation | May cause severe eye damage | ||
| Octan-3-ol | Rabbit | Skin Irritation | Skin irritation | |
| Not specified | Eye Irritation | Causes serious eye irritation | ||
| Not specified | Respiratory Irritation | May cause respiratory irritation | ||
| Octan-4-ol | Not specified | Skin Irritation | Irritating to skin | |
| Not specified | Eye Irritation | Irritating to eyes | ||
| Not specified | Respiratory Irritation | Irritating to respiratory system |
Genotoxicity
-
Octan-1-ol: Not found to be mutagenic in Salmonella mutagenicity tests (Ames test).
-
Octan-2-ol: Not a mutagen in in-vitro tests.
-
Octan-3-ol & Octan-4-ol: No specific genotoxicity data was readily available in the searched resources.
Mechanisms of Toxicity and Signaling Pathways
While comprehensive data on the signaling pathways for all this compound isomers is limited, research on related compounds, particularly 1-octen-3-ol (a structurally similar unsaturated octanol), provides insights into potential mechanisms. The toxicity of alcohols, in general, can be attributed to their ability to disrupt cell membranes, induce oxidative stress, and trigger apoptotic pathways.
A study on 1-octen-3-ol-mediated neurotoxicity in Drosophila melanogaster has elucidated a signaling cascade involving the JNK, Akt, and caspase-3-dependent apoptotic pathways. Exposure to 1-octen-3-ol was found to activate the JNK signaling pathway and lead to the activation of caspase-3, a key executioner in apoptosis, while inhibiting the pro-survival Akt pathway. This suggests that apoptosis is a significant mechanism of cell death induced by this compound.
Although this pathway is specific to 1-octen-3-ol, it provides a plausible model for investigating the mechanisms of toxicity of the saturated this compound isomers, which may also involve the induction of apoptosis through similar or related signaling cascades. The general mechanism of alcohol toxicity often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage, which can also trigger apoptosis.
References
- 1. Alcohol, Oxidative Stress, and Free Radical Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways involved in 1-octen-3-ol-mediated neurotoxicity in Drosophila melanogaster: implication in Parkinson’s disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Interchangeability of 1-Octanol and 2-Octanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent or excipient is a critical decision in research and drug development, where even subtle molecular differences can lead to significant variations in performance and biological activity. 1-Octanol and 2-Octanol, both eight-carbon fatty alcohols, are frequently considered for similar applications due to their amphiphilic nature. However, the seemingly minor difference in the position of the hydroxyl group—on the terminal carbon in this compound (a primary alcohol) versus an internal carbon in 2-Octanol (a secondary alcohol)—results in distinct physicochemical properties that significantly impact their interchangeability. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to inform their application in scientific endeavors.
Physicochemical Properties: A Foundation for Functional Differences
The structural variance between these isomers directly influences their physical and chemical characteristics. This compound's linear structure and terminal hydroxyl group allow for more effective hydrogen bonding and self-association compared to the sterically hindered hydroxyl group in 2-Octanol.[1][2] This leads to notable differences in properties such as boiling point, viscosity, and density.
A summary of their key physicochemical properties is presented below.
| Property | This compound | 2-Octanol |
| Molecular Formula | C₈H₁₈O | C₈H₁₈O |
| Molar Mass | 130.23 g/mol [3][4] | 130.23 g/mol [5] |
| Structure | Primary Alcohol | Secondary Alcohol |
| Appearance | Colorless liquid | Colorless, oily liquid |
| Melting Point | -16 °C to -15 °C | -38 °C |
| Boiling Point | 195 °C to 196 °C | 178.5 °C to 181 °C |
| Density | ~0.827 g/mL at 25 °C | ~0.819 g/mL at 25 °C |
| Flash Point | 81 °C | 71 °C to 76 °C |
| Water Solubility | 0.30 g/L to 0.54 mg/mL | ~1.12 g/L |
| logP (Octanol/Water) | ~3.0 | ~2.9 |
Comparative Analysis in Key Applications
The differences in physical properties translate into varied performance in practical applications.
Solvents and Reagents in Chemical Synthesis
Both isomers are used as solvents for nonpolar compounds, waxes, and resins, and as precursors for the synthesis of esters, which are used as plasticizers, surfactants, and fragrances.
-
This compound: Its linear nature and strong hydrogen bonding capability make it a slightly better solvent for substances that can engage in hydrogen bonding. It is extensively used as a precursor for perfumes and flavorings.
-
2-Octanol: The branched structure can sometimes offer better solvency for specific resins. It is frequently used as a chemical intermediate for surfactants, cosmetic emollients, and plasticizers. Spectroscopic studies have shown that the more sterically shielded hydroxyl group in 2-Octanol leads to the formation of smaller, more ordered, and less cooperative molecular clusters compared to this compound. This structural difference can influence reaction kinetics and solubility parameters.
Drug Formulation and Transdermal Delivery
In pharmaceutics, long-chain alcohols are often employed as solvents or skin penetration enhancers. Their effectiveness is closely tied to their lipophilicity (logP) and their ability to disrupt the stratum corneum.
-
Lipophilicity Assessment: this compound is the gold standard solvent for determining the octanol-water partition coefficient (logP), a critical parameter in drug design for predicting a drug's membrane permeability and bioaccumulation.
-
Skin Penetration Enhancement: Both alcohols can act as penetration enhancers. The mechanism involves fluidizing the lipid bilayers of the stratum corneum. Studies on various alcohols show that their enhancement effect is correlated with their partition coefficient. Given their similar logP values, this compound and 2-Octanol might be expected to have a comparable magnitude of effect, though differences in their interaction with lipid headgroups due to steric hindrance could lead to variations in efficacy for specific drug molecules.
Biological and Neurological Activity
The structural isomerism of octanols has a profound impact on their interaction with biological systems, particularly ion channels. This is a critical consideration where interchangeability is not advisable.
-
Ion Channel Modulation: Long-chain alcohols are known to modulate the function of various neuronal ion channels. Studies on nicotinic acetylcholine receptors (nAChRs) show that n-octanol acts as an open channel blocker, reducing the duration of channel openings. Furthermore, this compound has been identified as an inhibitor of T-type calcium channels and has dual (inhibitory and stimulatory) effects on Kv7.2/7.3 potassium channels. These interactions are highly structure-specific. The steric bulk around the hydroxyl group in 2-Octanol would likely alter the binding affinity and kinetics within the hydrophobic pockets of these channel proteins compared to this compound, leading to a different pharmacological profile.
Experimental Protocols
Protocol: Determination of Octanol-Water Partition Coefficient (LogP)
The Shake-Flask method (based on OECD Guideline 107) is a standard protocol for experimentally determining the logP of a compound, a key indicator of its lipophilicity.
1. Preparation:
- Prepare a stock solution of the test compound in this compound. The concentration should be chosen to be within the linear range of the analytical method.
- Pre-saturate this compound with water and water with this compound by shaking them together for 24 hours and then allowing the phases to separate. This ensures thermodynamic equilibrium.
2. Partitioning:
- In a suitable vessel (e.g., a separatory funnel or centrifuge tube), add a precise volume of the octanol stock solution and a precise volume of the pre-saturated water. The volume ratio (octanol:water) is typically varied (e.g., 1:1, 1:2, 2:1) to ensure the final concentration in both phases is measurable.
- Shake the vessel vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.
3. Phase Separation:
- Centrifuge the mixture to ensure complete separation of the octanol and water phases. This is critical to avoid contamination of the aqueous phase with microdroplets of octanol.
4. Analysis:
- Carefully sample a known volume from the aqueous phase.
- Determine the concentration of the test compound in the aqueous phase (C_water) using a suitable analytical technique (e.g., UV-Vis Spectroscopy, HPLC, or ¹H NMR).
- The concentration in the octanol phase (C_octanol) can be determined by a mass balance equation:
- C_octanol = [Initial Mass - (C_water * V_water)] / V_octanol
5. Calculation:
- The partition coefficient (P) is the ratio of the concentrations at equilibrium:
- P = C_octanol / C_water
- The final value is expressed as its base-10 logarithm:
- logP = log₁₀(P)
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological interactions.
Conclusion: Interchangeability is Application-Dependent
While this compound and 2-Octanol share the same molecular formula and a similar amphiphilic character, they are not universally interchangeable.
-
For applications as bulk solvents or in the synthesis of simple esters , where only general solvency is required, 2-Octanol may serve as a viable, often lower-cost, alternative to this compound.
-
In drug development , particularly for quantitative structure-activity relationship (QSAR) studies and logP determination, This compound is the established standard and should not be substituted .
-
In formulations requiring skin penetration enhancement , the two may show comparable performance, but this must be validated on a case-by-case basis as the efficiency can be drug-specific.
-
For any biological or pharmacological application , their interchangeability is highly unlikely . The structural differences will almost certainly lead to different interactions with proteins, receptors, and ion channels, resulting in distinct biological effects.
Ultimately, the decision to substitute one isomer for the other requires careful consideration of the specific application. For researchers and developers, a thorough evaluation based on the distinct physicochemical and biological profiles presented here is essential to ensure experimental accuracy, formulation stability, and biological efficacy.
References
- 1. Comparison of hydrogen bonding in this compound and 2-octanol as probed by spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Octanol - Wikipedia [en.wikipedia.org]
The Correlation Between 1-Octanol Partition Coefficients and In-Vivo Bioaccumulation: A Comparative Guide
For researchers, scientists, and professionals in drug development and environmental safety, understanding the potential for a chemical substance to accumulate in living organisms is a critical aspect of risk assessment. In-vivo bioaccumulation, the process by which a chemical concentration in an organism achieves a level higher than that in its environment, is a key consideration. The 1-octanol/water partition coefficient (Kow) has emerged as a fundamental parameter for predicting this phenomenon. This guide provides an objective comparison of how Kow values correlate with in-vivo bioaccumulation, supported by experimental data and standardized protocols.
The lipophilicity, or "fat-loving" nature, of a chemical is a primary driver of its tendency to bioaccumulate. The Kow, often expressed as its logarithm (log Kow), serves as a crucial surrogate for a chemical's lipid solubility and its potential to partition from an aqueous environment into the fatty tissues of an organism.[1][2] A higher log Kow value generally indicates a greater potential for a substance to be taken up and stored in an organism's lipid compartments.[3]
Quantitative Relationship: Kow and Bioaccumulation Factors
The relationship between the this compound/water partition coefficient and bioaccumulation is most directly observed through the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). The BCF is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water, primarily through respiratory and dermal exposure. The BAF also considers uptake from dietary sources.
For many neutral organic substances, a linear relationship exists between log Kow and log BCF for values of log Kow up to approximately 7.[1] However, for highly lipophilic compounds (log Kow > 7), this relationship becomes non-linear. The bioaccumulation potential may plateau or even decrease due to factors such as reduced water solubility, decreased membrane permeation efficiency, and steric hindrance of large molecules.[1]
Below is a summary of the general correlation between log Kow and the bioconcentration factor, based on established quantitative structure-activity relationships (QSARs).
| Log Kow Range | Log BCF Relationship | Interpretation |
| < 1 | 0.5 | Low potential for bioaccumulation. |
| 1 to 7 | 0.77 logKow - 0.7 | BCF increases with increasing lipophilicity. |
| > 7 | -1.37 logKow + 14.4 | Bioaccumulation potential decreases for very high log Kow values. |
| > 10.5 | 0.5 | Very low bioaccumulation despite high lipophilicity. |
Note: These are generalized relationships and can be influenced by factors such as the chemical class, molecular size, and metabolic transformation within the organism. Correction factors for specific chemical groups may also apply.
Experimental Protocols
Standardized experimental protocols are essential for generating reliable and comparable data for both Kow and in-vivo bioaccumulation. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
Measurement of this compound/Water Partition Coefficient (Kow)
Several OECD guidelines are available for the determination of Kow, each with its specific applicability:
-
OECD Guideline 107: Shake Flask Method: This is the most straightforward method. A solution of the test substance in either n-octanol or water is shaken with the other solvent until equilibrium is reached. The concentrations of the substance in both phases are then measured to calculate the partition coefficient.
-
OECD Guideline 117: HPLC Method: This method estimates the Kow by measuring the retention time of the substance on a high-performance liquid chromatography (HPLC) column with a stationary phase that mimics the properties of n-octanol. It is a faster method suitable for a wide range of substances.
-
OECD Guideline 123: Slow-Stirring Method: This method is particularly useful for highly hydrophobic substances (high Kow) where the shake-flask method may lead to the formation of micro-droplets, affecting the accuracy of the results. It involves slowly stirring the two phases to allow for a gentle partitioning process.
Measurement of In-Vivo Bioaccumulation (BCF)
The primary guideline for determining the bioconcentration factor in fish is:
-
OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure: This guideline describes a flow-through fish test to determine the BCF. Fish are exposed to a constant concentration of the test substance in the water for a defined period (uptake phase), followed by a period in clean water (depuration phase). The concentrations of the substance in the fish tissue and the water are measured over time to calculate the BCF. The guideline also includes a dietary exposure method to determine the BAF.
Visualizing the Process
To better understand the experimental workflows and the conceptual relationship between Kow and bioaccumulation, the following diagrams are provided.
References
Navigating the Lipophilic Landscape: An Inter-laboratory Comparison of 1-Octanol/Water Partition Coefficient (log P) Measurement Methods
A comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for determining the 1-octanol/water partition coefficient (log P), a critical parameter in the evaluation of a compound's lipophilicity. This guide provides a detailed comparison of common experimental techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
The this compound/water partition coefficient (log P) is a crucial physicochemical property that quantifies the lipophilicity of a compound. It is defined as the base-10 logarithm of the ratio of the concentrations of a solute in a two-phase system consisting of this compound and water at equilibrium.[1] This parameter is of paramount importance in drug discovery and development, as it influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[1] A compound's log P value can significantly impact its bioavailability and its ability to cross biological membranes.[1]
The accurate determination of log P is therefore essential. Several experimental methods have been developed for this purpose, each with its own set of advantages and limitations. The most common of these are the shake-flask method, High-Performance Liquid Chromatography (HPLC)-based methods, and potentiometric titration. This guide provides an in-depth comparison of these techniques, including their experimental protocols and a summary of comparative data.
Comparison of log P Measurement Methods
The choice of method for log P determination depends on various factors, including the physicochemical properties of the compound, the required accuracy, throughput, and the available resources. The following table summarizes the key characteristics of the three main methods.
| Feature | Shake-Flask Method | HPLC Method | Potentiometric Method |
| Principle | Direct measurement of compound concentration in equilibrated this compound and water phases.[2] | Indirect estimation based on the retention time of the compound on a reversed-phase HPLC column.[3] | Determination of the pKa shift of an ionizable compound in the presence of this compound. |
| Accuracy | Considered the "gold standard" and generally the most accurate method. | Less accurate than the shake-flask method but suitable for high-throughput screening. | Provides excellent equivalence with the shake-flask method for ionizable compounds. |
| Throughput | Low throughput, time-consuming. | High throughput, rapid analysis. | Moderate throughput. |
| Sample Req. | Requires a relatively large amount of pure compound. | Requires a small amount of sample. | Requires a small amount of sample. |
| Log P Range | Typically suitable for log P values between -2 and 4. | Can be used for a wider range of log P values, from 0 to 6. | Applicable to ionizable compounds within a specific log P range. |
| Advantages | Direct and universally applicable to a wide range of neutral compounds. | Fast, requires small sample amounts, and is amenable to automation. | Highly accurate for ionizable compounds, provides pKa values simultaneously. |
| Disadvantages | Labor-intensive, prone to emulsion formation, and not suitable for highly lipophilic or surface-active compounds. | Indirect method requiring calibration with standards, less accurate for structurally unique compounds. | Limited to ionizable compounds, requires accurate pKa determination. |
Quantitative Data Comparison
A study comparing the log P values of 66 drugs obtained by the shake-flask, potentiometric, and chromatographic (HPLC) methods found an excellent equivalence between the shake-flask and potentiometric methods. The chromatographic approach, while less accurate, was deemed very convenient for high-throughput screening purposes. The following table presents a selection of this data, illustrating the agreement between the methods for various compound types.
| Compound | Type | Shake-Flask log P | Potentiometric log P | Chromatographic log P |
| Ibuprofen | Acid | 3.97 | 3.91 | 3.85 |
| Diclofenac | Acid | 4.51 | 4.45 | 4.32 |
| Propranolol | Base | 3.48 | 3.55 | 3.12 |
| Amitriptyline | Base | 4.92 | 4.88 | 4.65 |
| Caffeine | Neutral | -0.07 | - | -0.15 |
| Theophylline | Neutral | -0.02 | - | -0.21 |
| Levodopa | Zwitterion | -1.98 | -2.05 | -2.45 |
Data sourced from a comparative study of 66 drugs. The full dataset can be found in the original publication.
Experimental Protocols
Detailed methodologies for each of the key log P determination methods are provided below.
Shake-Flask Method (Based on OECD Guideline 107)
The shake-flask method is the traditional and most widely recognized method for log P determination. It involves the direct measurement of the concentration of the test substance in this compound and water after they have reached equilibrium.
Procedure:
-
Preparation of Phases: Prepare water-saturated this compound and this compound-saturated water by shaking equal volumes of the two solvents and allowing them to separate.
-
Test Substance Addition: A known amount of the test substance is dissolved in either water-saturated this compound or this compound-saturated water.
-
Partitioning: The two phases are mixed in a vessel and shaken until equilibrium is reached. The shaking time can vary depending on the substance but is typically several hours.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the this compound phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of P.
HPLC Method (Based on OECD Guideline 117)
The HPLC method is an indirect method that estimates log P based on the retention time of a compound on a reversed-phase column.
Procedure:
-
Column and Mobile Phase: A reversed-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: A series of reference compounds with known log P values are injected into the HPLC system, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known log P values.
-
Sample Analysis: The test substance is injected into the HPLC system under the same conditions, and its retention time is measured.
-
Log P Calculation: The retention factor (k) of the test substance is calculated from its retention time. The log P of the test substance is then determined from the calibration curve.
Potentiometric Method (Based on OECD Guideline 122)
The potentiometric method is specifically designed for ionizable compounds and determines log P by measuring the shift in the apparent acid dissociation constant (pKa) in the presence of this compound.
Procedure:
-
Aqueous Titration: The pKa of the compound is first determined by potentiometric titration in the aqueous phase.
-
Two-Phase Titration: A known amount of the compound is dissolved in a two-phase system of this compound and water. The solution is then titrated with a standard acid or base.
-
Apparent pKa Determination: The titration curve in the two-phase system will show a shift in the pKa value compared to the aqueous titration. This shifted pKa is the apparent pKa.
-
Log P Calculation: The log P of the neutral species of the compound is calculated from the difference between the pKa in the aqueous phase and the apparent pKa in the two-phase system, along with the volumes of the two phases.
Visualizing the Workflow and Method Relationships
To better understand the processes involved in inter-laboratory comparisons and the relationships between the different log P measurement methods, the following diagrams have been created using Graphviz.
Workflow of an inter-laboratory comparison study for log P measurement.
References
Safety Operating Guide
Proper Disposal Procedures for 1-Octanol
This guide provides essential safety and logistical information for the proper disposal of 1-Octanol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety Protocols
Before initiating any disposal procedures, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound waste should occur in a well-ventilated area, such as a chemical fume hood.
Required PPE:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes.[1][2]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[2][3][4]
-
Protective Clothing: A lab coat or other protective clothing is necessary to cover exposed skin.
-
Respiratory Protection: If working outside a well-ventilated area or if there is a risk of aerosol formation, use a respirator with an appropriate organic vapor cartridge.
Quantitative Data for Safe Handling
The following table summarizes key data pertinent to the safe handling and disposal of this compound.
| Property | Value | References |
| GHS Hazard Classification | Combustible liquid (Category 4); Causes serious eye irritation (Category 2A); Causes skin irritation (Category 2); Harmful to aquatic life with long lasting effects (Category 3) | |
| Flash Point | 81 °C (177.8 °F) | |
| Solubility in Water | Insoluble / Very Poor | |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, halogens | |
| UN Number | 1993 (Combustible liquid, n.o.s.) |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a regulated process. It must not be poured down the drain or mixed with general waste. The primary method of disposal is through a licensed hazardous waste management company.
Waste Collection and Segregation
-
Collect Waste: Collect all liquid this compound waste, including contaminated solvents, in a dedicated, leak-proof container.
-
Container Compatibility: The container must be chemically compatible with this compound and have a secure screw cap. Avoid storing in containers that may react, such as those made of incompatible plastics or metals.
-
Segregate Waste: Do not mix this compound waste with incompatible chemicals like strong oxidizing agents or acids. Store waste containers separately based on hazard class.
Labeling and Storage
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a list of its components and concentrations.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be a cool, dry, and well-ventilated location, away from heat, open flames, or ignition sources.
-
Secondary Containment: Place liquid waste containers in secondary containment bins to prevent spills from reaching the environment.
Accidental Spill Management
In the event of a spill, immediate containment and cleanup are crucial.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Contain Spill: Use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate Area: Ventilate the affected area and wash the spill site after the material has been completely removed.
Disposal of Contaminated Materials
-
Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, and paper towels, must be collected in a sealed bag or container. This solid waste should be disposed of as hazardous waste.
-
Empty Containers: To dispose of an empty this compound container, triple-rinse it with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate and treat it as liquid hazardous waste. Once decontaminated, the container can be recycled or disposed of as non-hazardous waste, in accordance with institutional policies.
Final Disposal
-
Professional Disposal: Arrange for the collection of all this compound waste (liquid, absorbed spills, and contaminated solids) with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Regulatory Compliance: The waste generator is responsible for properly characterizing and disposing of all waste materials according to local, state, and federal regulations (e.g., US EPA 40CFR262.11).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.
Caption: Disposal Decision Workflow for this compound Waste.
References
Personal protective equipment for handling 1-Octanol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 1-Octanol, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure and ensure personal safety. The recommended PPE includes:
-
Eye and Face Protection: Safety goggles with side protection are required to shield against splashes.[1]
-
Skin Protection:
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile rubber gloves (11-13 mil thickness) are suitable for normal use, with a breakthrough time of approximately one hour. For direct contact or spill cleanup, butyl rubber gloves (12-15 mil thickness) are recommended, offering a breakthrough time of over four hours.[2] Always inspect gloves for integrity before use.
-
Body Protection: Wear protective clothing to prevent skin contact.[3][4]
-
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is typically not required. However, in emergencies or situations where vapor or aerosol generation is likely, a NIOSH-approved respirator with an organic vapor cartridge should be used.[2]
Quantitative Data Summary
The following table summarizes key quantitative safety and property data for this compound:
| Property | Value | Citations |
| Flash Point | 80 - 81.1 °C (176 - 178 °F) | |
| Autoignition Temperature | 270 - 273 °C (518 - 523.4 °F) | |
| Boiling Point | 194 - 196 °C (381.2 - 384.8 °F) | |
| Melting Point | -15 °C (5 °F) | |
| Vapor Density | Heavier than air | |
| Solubility in Water | Not miscible or difficult to mix | |
| Workplace Exposure Limit (WEEL) | 50 ppm (Long-term value) |
Experimental Protocols: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling:
-
Ensure adequate ventilation in the work area.
-
Avoid contact with skin and eyes.
-
Do not inhale vapor or mist.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.
-
Wash hands thoroughly after handling and before breaks.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from strong oxidizing agents, acids, and acid chlorides.
Operational Plan: Spill Cleanup Procedure
In the event of a this compound spill, follow these steps to ensure safe and effective cleanup:
-
Evacuate and Secure the Area: Immediately evacuate non-essential personnel from the spill area. Remove all sources of ignition.
-
Ensure Proper Ventilation: Increase ventilation in the affected area.
-
Don Appropriate PPE: Wear the recommended PPE, including respiratory protection if ventilation is inadequate, butyl rubber gloves, and chemical safety goggles.
-
Contain the Spill: Use inert absorbent materials such as sand, diatomite, or universal binders to contain the spill. Do not use combustible materials like sawdust on large spills.
-
Collect the Absorbed Material: Carefully sweep or collect the absorbed material and place it into a sealed, properly labeled container for disposal.
-
Clean the Spill Area: Once the absorbed material is removed, wash the spill site with soap and water, and ensure the area is well-ventilated to dry.
-
Dispose of Waste: Dispose of the container with the absorbed material as hazardous waste according to local, state, and federal regulations.
Below is a diagram illustrating the workflow for handling a this compound spill.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental harm.
-
Unused Product: Dispose of unused this compound as hazardous waste through a licensed professional waste disposal service. Do not dispose of it down the drain or with household garbage.
-
Contaminated Materials: Any materials used for spill cleanup (e.g., absorbents, gloves, clothing) should be placed in a sealed container and disposed of as hazardous waste.
-
Empty Containers: Handle contaminated packages and empty containers in the same way as the substance itself. Completely emptied packages may be recycled if local regulations permit.
Always adhere to local, state, and federal regulations for chemical waste disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
